Luprostiol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUDFIMHDRJVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867262 | |
| Record name | 7-(2-{[3-(3-Chlorophenoxy)-2-hydroxypropyl]sulfanyl}-3,5-dihydroxycyclopentyl)hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Luprostiol Pharmacodynamics in Domestic Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to manage the reproductive cycles of domestic animals. Its primary pharmacodynamic effect is the induction of luteolysis, the regression of the corpus luteum (CL), which is a fundamental process for controlling the onset of estrus and ovulation. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in key domestic animal models, including cattle, swine, horses, and small ruminants. It details the underlying signaling pathways, summarizes quantitative data from various studies, and outlines experimental protocols for its application.
Mechanism of Action: The PGF2α Signaling Cascade
This compound exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events that ultimately lead to the demise of the CL.
The signaling pathway is initiated by the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for the downstream effects of PGF2α.[1] These events lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK).[1] Ultimately, this signaling cascade culminates in the induction of apoptosis (programmed cell death) in the luteal cells, leading to the structural and functional regression of the corpus luteum.[2][3]
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative effects of this compound across various domestic animal models.
Table 1: this compound Dosage and Efficacy in Estrus Synchronization
| Animal Model | Dosage | Time to Estrus | Estrus Response Rate | Reference(s) |
| Cattle (Beef Heifers) | 15 mg | 48-120 hours | 70-80% | |
| Sheep | 7.5 mg | 36 ± 2.3 hours | High | |
| Goats (Black Bengal) | 7.5 mg | 30-42 hours | High | |
| Mares | 3.75 mg | Not specified | Not specified |
Table 2: this compound for Induction of Parturition
| Animal Model | Dosage | Time to Farrowing/Parturition | Efficacy | Reference(s) |
| Swine (Sows) | 7.5 mg | 26.3 ± (not specified) hours | Effective | |
| Swine (Sows) + Oxytocin | 7.5 mg this compound + 30 IU Oxytocin (24h later) | 2.1 ± 1.6 hours after Oxytocin | 84% responded | |
| Goats | 7.5 mg | 33.3 ± 0.9 hours | Effective | |
| Goats | 3.75 mg | 34.1 ± 1.8 hours | Effective |
Table 3: Comparative Efficacy of this compound and Other Prostaglandins
| Animal Model | Drug Comparison | Parameter | Results | Reference(s) |
| Mares | This compound (3.75 mg) vs. d-cloprostenol (22.5 µg) | Interval from treatment to ovulation | 9.4 ± 0.4 days (this compound) vs. 9.4 ± 1.3 days (d-cloprostenol) | |
| Swine (Sows) | This compound (7.5 mg) vs. Lutalyse (10 mg) | Time to first pig | 26.3 hours (this compound) vs. 25.8 hours (Lutalyse) | |
| Goats | This compound (7.5 mg) vs. R-Cloprostenol (75 µg) | Interval from injection to parturition | 33.3 ± 0.9 hours (this compound) vs. 35.1 ± 1.5 hours (R-Cloprostenol) |
Table 4: Hormonal Effects of this compound
| Animal Model | Dosage | Effect on Progesterone | Effect on Luteinizing Hormone (LH) | Reference(s) |
| Swine (Sows) | 7.5 mg | Rapid decline (P<0.05) within 24 hours | Not specified | |
| Mares | 3.75 mg | Significant decline to baseline within 2 days | Not specified | |
| Goats | 7.5 mg / 3.75 mg | Intense drop (<2 ng/ml) at 24 hours post-induction | Not specified | |
| Sheep (Immature) | Progesterone implant (mimicking luteal phase) | Not applicable | Decreased serum LH to <0.5 ng/ml within 4 hours |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline common experimental protocols for the use of this compound.
Estrus Synchronization in Cattle (Heifers)
A common protocol for estrus synchronization in cattle using a prostaglandin F2α analog like this compound is the "Select Synch" protocol.
Objective: To synchronize estrus in a group of cycling beef heifers.
Materials:
-
This compound (or other PGF2α analog)
-
Gonadotropin-releasing hormone (GnRH)
-
Syringes and needles (18-gauge, 1.5-inch)
-
Estrus detection aids (e.g., tail paint, heat detection patches)
-
Record-keeping system
Procedure:
-
Day 0: Administer an intramuscular (IM) injection of GnRH to all heifers. This will synchronize follicular wave emergence.
-
Day 7: Administer an IM injection of this compound (15 mg). This will cause luteolysis in heifers that responded to the initial GnRH injection and in those that had a functional corpus luteum at the start of the protocol.
-
Estrus Detection and Artificial Insemination (AI):
-
Begin intensive estrus detection immediately following the this compound injection and continue for at least 72-96 hours.
-
Artificially inseminate heifers approximately 12 hours after the onset of standing estrus.
-
Induction of Parturition in Sows
This protocol is designed to induce farrowing in sows to allow for supervision and management of the farrowing process.
Objective: To induce parturition in pregnant sows on a predetermined day.
Materials:
-
This compound
-
Oxytocin (optional)
-
Syringes and needles
-
Farrowing facilities and equipment
Procedure:
-
Day 112 of Gestation: Administer a single IM injection of this compound (7.5 mg) to the sow.
-
Monitoring: Closely monitor the sow for signs of impending parturition (e.g., nesting behavior, presence of milk). Farrowing is expected to occur within approximately 24-30 hours.
-
Optional Oxytocin Administration: If farrowing has not commenced within 24 hours of the this compound injection, an injection of oxytocin (10-30 IU) can be administered to stimulate uterine contractions. Parturition typically begins within a few hours of oxytocin administration.
Experimental Workflow: Estrus Synchronization in a Heifer Herd
The following diagram illustrates a typical experimental workflow for an estrus synchronization protocol in a herd of beef heifers.
Conclusion
This compound is a valuable and effective pharmacodynamic agent for the manipulation of the estrous cycle and induction of parturition in a variety of domestic animal species. Its mechanism of action, centered on the induction of luteolysis via the PGF2α signaling pathway, is well-understood. The quantitative data presented in this guide demonstrate its efficacy and provide a basis for the development of effective reproductive management protocols. The detailed experimental methodologies and workflows serve as a practical resource for researchers and professionals in the field of animal science and drug development. Further research may continue to refine optimal dosages and protocols for specific breeds and management systems, as well as explore potential new applications for this versatile reproductive hormone analog.
References
An In-depth Technical Guide to the Binding Affinity of Luprostiol with the Prostaglandin F2 Alpha Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Luprostiol and the Prostaglandin F2 Alpha (FP) Receptor
This compound is a potent luteolytic agent that functions by mimicking the action of endogenous PGF2α.[1] The primary target of this compound is the FP receptor, a member of the prostanoid receptor family.[3] The FP receptor is expressed in various tissues, including the corpus luteum, myometrium, and ciliary muscle, and is involved in a wide range of physiological processes such as female reproductive functions, smooth muscle contraction, and intraocular pressure regulation.[3] Upon agonist binding, the FP receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.
Quantitative Binding Data for FP Receptor Ligands
While direct inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in the literature, the binding affinities of several other PGF2α analogs have been well-characterized. This data provides a valuable benchmark for contextualizing the potential affinity of this compound. A lower Ki value is indicative of a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) |
| Travoprost acid | Prostaglandin FP | 35 ± 5 nM |
| Latanoprost acid | Prostaglandin FP | 98 nM |
| Bimatoprost acid | Prostaglandin FP | 83 nM |
| Unoprostone | Prostaglandin FP | 5.9 µM to > 22 µM |
| PGF2α | Prostaglandin FP | High affinity (specific Ki varies) |
| d-Cloprostenol | Prostaglandin FP | Potency comparable to PGF2α |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a compound like this compound for the FP receptor can be determined using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.
Objective
To determine the inhibition constant (Ki) of this compound for the prostaglandin FP receptor.
Materials
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α)
-
Receptor Source: Membrane preparations from tissues known to express FP receptors (e.g., bovine corpus luteum) or from cell lines stably expressing the recombinant human FP receptor (e.g., HEK293 or CHO cells).
-
Competitor: this compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Cell harvester and Scintillation counter
Methodology
-
Membrane Preparation:
-
Homogenize the receptor-containing tissue or cells in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend. Determine the protein concentration using a suitable method (e.g., BCA protein assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]-PGF2α.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes with the bound radioligand will be trapped on the filters.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Prostaglandin F2 Alpha Receptor Signaling Pathway
The FP receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade ultimately leads to various physiological responses, such as smooth muscle contraction.
Conclusion
This compound exerts its biological effects through agonism at the prostaglandin F2 alpha receptor. While specific binding affinity data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for competitive radioligand binding assays provide a clear path for its determination. A comprehensive understanding of its binding characteristics, in comparison to other PGF2α analogs, is essential for its effective application and for guiding future research in the development of more selective and potent therapeutic agents targeting the FP receptor.
References
The Discovery and Chemical Development of Luprostiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and for other reproductive management applications. Its development emerged from a period of intense research in the 1970s focused on modifying the natural prostaglandin structure to enhance therapeutic efficacy and stability. This technical guide provides an in-depth exploration of the discovery, chemical development, and mechanism of action of this compound. It includes a plausible synthetic pathway based on established prostaglandin synthesis methodologies, a detailed examination of its biological activity and signaling cascade, and a discussion of the structure-activity relationships that guided its design. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of reproductive endocrinology.
Discovery and Historical Context
This compound was developed by Imperial Chemical Industries (ICI) in the 1970s and was assigned the research code ICI 81,008. This period was marked by a surge in prostaglandin research, with companies like The Upjohn Company and ICI actively investigating the therapeutic potential of these lipid compounds and their synthetic analogs. The initial discovery of PGF2α's luteolytic properties spurred efforts to create more stable and potent analogs for veterinary and human medicine.
Chemical Development
The chemical structure of this compound is 7-[2-[[3-(3-chlorophenoxy)-2-hydroxypropyl]thio]-3,5-dihydroxycyclopentyl]-5-heptenoic acid.[1] This structure incorporates key modifications to the natural PGF2α molecule, aimed at enhancing its luteolytic activity and metabolic stability.
Plausible Synthesis Pathway
A specific, detailed synthesis protocol for this compound is not publicly documented. However, its synthesis can be conceptualized through the lens of the well-established Corey synthesis of prostaglandins, a landmark in organic chemistry. This multi-step process allows for the stereocontrolled construction of the prostaglandin core and the subsequent addition of the alpha and omega side chains.
A plausible synthetic workflow for this compound, adapted from the Corey synthesis, would involve the following key stages:
-
Corey Lactone Formation: The synthesis would likely begin with the construction of the "Corey lactone," a key bicyclic intermediate that establishes the correct stereochemistry of the cyclopentane ring.
-
Omega Chain Installation: The omega chain, which in this compound is a modified 3-(3-chlorophenoxy)-2-hydroxypropylthio group, would be introduced. This is a significant deviation from the natural PGF2α and is a key feature of this compound's design. This step would likely involve the reaction of a suitable thiol with an epoxide precursor.
-
Alpha Chain Installation: Following the installation of the omega chain, the lactone would be reduced to a lactol, and the alpha chain (5-heptenoic acid) would be introduced via a Wittig reaction.
-
Deprotection and Purification: The final steps would involve the removal of protecting groups and purification of the final this compound molecule.
Logical Flow of a Plausible this compound Synthesis
Caption: A logical workflow for the plausible synthesis of this compound.
Structure-Activity Relationships (SAR)
The specific SAR studies that led to the design of this compound are not extensively published. However, based on the general understanding of PGF2α analogs, the following structural features of this compound are likely key to its activity:
-
Omega Chain Modification: The replacement of the aliphatic omega chain of PGF2α with a substituted phenoxypropylthio group is the most significant modification. This change is known to increase the metabolic stability of the molecule by preventing oxidation of the C15-hydroxyl group, a primary route of inactivation for natural prostaglandins. The chlorophenoxy group likely enhances binding affinity to the prostaglandin F (FP) receptor.
-
Thioether Linkage: The introduction of a thioether linkage in the omega chain is a unique feature that can influence the molecule's conformation and binding properties.
-
Core Prostaglandin Structure: The retention of the core cyclopentane ring with its hydroxyl groups and the carboxylic acid-containing alpha chain is essential for recognition and activation of the FP receptor.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by acting as a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a signaling cascade that leads to luteolysis, the regression of the corpus luteum.
Prostaglandin F Receptor Signaling Pathway
The activation of the FP receptor by this compound triggers the following signaling pathway:
-
Receptor Binding and G-protein Activation: this compound binds to the FP receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq.
-
Phospholipase C Activation: The activated alpha subunit of Gq (Gαq) stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).
-
Downstream Effects: Activated PKC and elevated intracellular Ca2+ levels trigger a cascade of downstream events, including the activation of other kinases and transcription factors, which ultimately lead to changes in gene expression and cellular function, culminating in luteolysis.
This compound-Induced FP Receptor Signaling Cascade
Caption: Signaling pathway activated by this compound binding to the FP receptor.
Quantitative Biological Data
| Species | Dosage | Effect on Progesterone | Time to Estrus | Reference |
| Mare | 3.75 mg (i.m.) | Significant decline to baseline within 2 days | 9.4 ± 0.4 days to ovulation | [2] |
Experimental Protocols
In Vivo Luteolytic Activity Assessment
Objective: To determine the luteolytic efficacy of this compound in a target species (e.g., mare).
Methodology:
-
Animal Selection: Select healthy, cycling adult female animals with a confirmed corpus luteum (CL) via ultrasonography.
-
Treatment Groups: Randomly assign animals to a treatment group (this compound at a specified dose) and a control group (vehicle).
-
Blood Sampling: Collect blood samples via jugular venipuncture at regular intervals (e.g., 0, 12, 24, 48, 72 hours) post-treatment.
-
Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Estrus Detection: Monitor animals for behavioral signs of estrus and perform regular transrectal ultrasonography to track follicular development and ovulation.
-
Data Analysis: Compare the changes in progesterone concentrations and the timing of estrus and ovulation between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).
Workflow for In Vivo Luteolytic Activity Assay
References
Navigating the Physicochemical Landscape of Luprostiol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, is a potent luteolytic agent utilized in veterinary medicine. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for accurate experimental design, formulation development, and the generation of reliable scientific data. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with established methodologies for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from the closely related parent compound, PGF2α, to provide reasonable estimations. Furthermore, detailed experimental protocols are outlined to empower researchers to conduct their own precise assessments.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in various experimental and formulation settings. While specific quantitative solubility data for this compound is scarce, qualitative information indicates its solubility in dimethyl sulfoxide (DMSO). To provide a more comprehensive, albeit estimated, profile, the following table includes data for the structurally similar PGF2α.
Table 1: Solubility of this compound and the Related Prostaglandin F2α
| Solvent | This compound Solubility | Prostaglandin F2α Solubility (Estimate for this compound) |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | >100 mg/mL |
| Ethanol | Data not available | >100 mg/mL |
| Methanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Phosphate Buffered Saline (PBS), pH 7.2 | Data not available | ~10 mg/mL |
Note: The quantitative data for Prostaglandin F2α is provided as a reasonable estimate for this compound due to structural similarity. Researchers should determine the precise solubility of this compound for their specific applications.
Stability Characteristics and Degradation Pathways
The stability of this compound is a crucial factor for ensuring its potency and purity during storage and experimentation. As a prostaglandin analogue, its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
The primary known degradation pathway for this compound is the β-oxidation of the carboxylic acid side chain [2]. This metabolic-like degradation shortens the alpha chain of the molecule, leading to a loss of biological activity.
Prostaglandins, in general, are known to be unstable in aqueous solutions, particularly under acidic or alkaline conditions, where they can undergo hydrolysis and other rearrangements.
For optimal stability, it is recommended to store this compound as a solid powder in a dry, dark place at -20°C. If prepared as a stock solution in an organic solvent such as DMSO, it should also be stored at -20°C or lower for long-term use[1].
Caption: Primary degradation pathway of this compound.
Experimental Protocols
To facilitate the in-house determination of this compound's physicochemical properties, the following section details standardized experimental protocols.
Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of this compound in various laboratory solvents using the static equilibrium method.
-
Materials:
-
This compound powder
-
Selected laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, purified water, PBS at various pH values)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
-
Procedure:
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Tightly cap the vials and vortex thoroughly for 2 minutes.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Caption: Experimental workflow for solubility determination.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system
-
-
Procedure:
-
Acid Hydrolysis: Mix this compound solution with an equal volume of 1M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1M NaOH before analysis.
-
Base Hydrolysis: Mix this compound solution with an equal volume of 1M NaOH. Incubate at room temperature for a specified time. Neutralize with 1M HCl before analysis.
-
Oxidative Degradation: Mix this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven for a specified duration. Also, heat a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.
For each condition, analyze the stressed samples by a suitable stability-indicating HPLC method at various time points and compare with an unstressed control sample.
-
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.
-
Instrumentation: HPLC with a photodiode array (PDA) or mass spectrometer (MS) detector.
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Inject a mixture of stressed samples (from the forced degradation study) to observe the separation of the parent drug and degradation products.
-
Adjust the gradient, pH of the aqueous phase, and organic modifier to achieve adequate resolution between all peaks.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Caption: Logical flow for developing a stability-indicating HPLC method.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. While specific quantitative data for this compound remains limited, the information on the closely related PGF2α, combined with the detailed experimental protocols provided, offers a robust framework for scientists to perform their own comprehensive assessments. A thorough characterization of this compound's physicochemical properties will undoubtedly contribute to its effective and reliable application in scientific research and veterinary medicine.
References
Luprostiol: A Technical Guide to its Biological Activity and Luteolytic Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine.[1] As a selective agonist for the prostaglandin F receptor (FP receptor), its principal pharmacological action is luteolysis, the regression of the corpus luteum (CL). This activity makes it a valuable tool for the synchronization of estrus and management of various reproductive conditions in livestock. This technical guide provides an in-depth overview of this compound's biological activity, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Biological Activity and Luteolytic Function
This compound's primary biological function is to induce luteolysis in animals with a functional corpus luteum.[2] The corpus luteum is a transient endocrine structure that produces progesterone, a hormone essential for the maintenance of pregnancy. By binding to and activating FP receptors on luteal cells, this compound initiates a cascade of events that leads to the cessation of progesterone production (functional luteolysis) and subsequent cellular degradation of the CL (structural luteolysis).[3][4]
The physiological consequences of this compound-induced luteolysis include a rapid decline in circulating progesterone levels, which in turn removes the negative feedback on the hypothalamus and pituitary gland. This allows for the release of gonadotropin-releasing hormone (GnRH) and subsequently follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to follicular development, estrus (heat), and ovulation.[2] This predictable control over the estrous cycle is widely exploited for timed artificial insemination protocols in cattle and horses.
In vitro studies on bovine luteal cells have demonstrated that this compound exhibits potent cytotoxic and pro-apoptotic effects, surpassing those of naturally occurring PGF2α and other synthetic analogs like dinoprost and cloprostenol. Furthermore, this compound has been shown to be the most potent of these analogs in stimulating intracellular calcium mobilization in bovine luteal cells, a key event in its signaling cascade.
Mechanism of Action
This compound exerts its effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.
Upon binding of this compound to the FP receptor, the following signaling cascade is initiated:
-
Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C-β (PLCβ).
-
Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
Downstream Effects: The rise in intracellular calcium and activation of PKC lead to a variety of downstream cellular responses that culminate in luteolysis. These include inhibition of progesterone synthesis, induction of apoptosis (programmed cell death) through the activation of caspases, and changes in blood flow to the corpus luteum.
References
- 1. researchgate.net [researchgate.net]
- 2. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. josvasmouau.com [josvasmouau.com]
Pharmacokinetic Profile of Luprostiol in Bovine Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analogue of prostaglandin F2α (PGF2α) utilized in veterinary medicine, primarily in cattle, for the synchronization of estrus and other reproductive management purposes.[1] Its principal mechanism of action is luteolysis, the regression of the corpus luteum, which leads to a decrease in progesterone production and the initiation of a new estrous cycle.[2] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential residues in food-producing animals. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in bovine species, based on available scientific literature.
Pharmacokinetic Data
The pharmacokinetic parameters of this compound in bovine species have been investigated following intramuscular administration. The available data, primarily from studies utilizing radiolabeled compounds, are summarized below.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Cows
| Parameter | Value | Species/Study Condition | Reference |
| Cmax | 35.58 ng this compound equivalent/ml | Lactating Cows (First Study) | [1] |
| 31.96 ng this compound equivalent/ml | Lactating Cows (Second Study) | [1] | |
| Tmax | 20 minutes | Lactating Cows (First Study) | [1] |
| 15 minutes | Lactating Cows (Second Study) | ||
| 17.5 minutes | Cows | ||
| Half-life (t½) | 2 hours | Cattle |
Note: Data from radiolabeled studies represent the total radioactivity of the parent compound and its metabolites.
Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, intramuscular)
| Tissue | 12 hours | 1 day | 3 days | Reference |
| Injection Site | - | 250 ppb | 11 ppb | |
| Liver | < 2 ppb | - | - | |
| Kidney | < 2 ppb | - | - | |
| Fat | < 2 ppb | - | - | |
| Muscle | < 2 ppb | - | - | |
| Milk | < 2 ppb | - | - |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: Following intramuscular injection in cattle, this compound is rapidly absorbed from the injection site. Peak plasma concentrations are generally achieved within 15 to 20 minutes.
Distribution: Distribution studies have indicated that this compound does not specifically accumulate in any particular organ. It distributes to the kidney, liver, fat, and muscle, with concentrations decreasing in that order. The radioactivity from radiolabeled studies was found to be preferentially located in the liver, kidney, and intestinal tract, with rapid excretion occurring within 24 hours.
Metabolism: this compound undergoes extensive metabolism in cattle. The primary metabolic pathway is the β-oxidation of the carboxylic acid side chain, leading to the formation of tetranor-luprostiol and its derivatives. This process effectively shortens the side chain of the molecule. Several metabolites have been detected in urine, and it is understood that only a small fraction of the drug is excreted in its unchanged form.
Excretion: The elimination of this compound and its metabolites from the body is rapid. Within 24 hours of administration, a significant portion of the dose is excreted through both urine and feces. In lactating cows, only a very small fraction of the administered dose is excreted in the milk.
Mechanism of Action and Signaling Pathway
As a PGF2α analogue, this compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR) on the luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events that lead to the functional and structural regression of the corpus luteum.
Caption: this compound signaling pathway in bovine luteal cells.
The binding of this compound to the G-protein coupled PTGFR activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). This activation of PKC and other downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately leads to the inhibition of progesterone synthesis and induces apoptosis (programmed cell death) of the luteal cells, resulting in luteolysis.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound in bovine species are not extensively published. However, a general methodology can be outlined based on standard practices for pharmacokinetic studies of prostaglandins in cattle.
Experimental Workflow for a Pharmacokinetic Study of this compound in Cattle
References
An In-depth Technical Guide to the Metabolic Pathway of Luprostiol in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α). This compound is utilized in veterinary medicine for the synchronization of estrus and induction of parturition in various species, including cattle, pigs, horses, sheep, and goats[1]. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens and ensuring food safety.
Absorption and Distribution
Following intramuscular administration, this compound is rapidly absorbed into the systemic circulation. Peak plasma concentrations (Cmax) of radiolabeled this compound and its metabolites are typically observed within 15 to 30 minutes across multiple species, indicating swift bioavailability[1].
Distribution studies, primarily conducted using ³⁵S-labeled this compound, have demonstrated that the compound and its metabolites do not accumulate in any specific organs. The radioactivity is rapidly cleared from tissues at a rate comparable to its clearance from plasma. Autoradiograms have shown a transient preference for organs involved in metabolism and excretion, such as the liver and kidneys, as well as the intestinal tract[1]. Within 24 hours, the vast majority of the administered dose is eliminated[1].
Metabolism: The Core Pathway
The primary metabolic pathway for this compound is the β-oxidation of the carboxylic acid (alpha) side chain, a common degradation route for prostaglandins[1]. This process involves the sequential shortening of the fatty acid chain, leading to the formation of dinor and tetranor metabolites, which are subsequently excreted. This metabolic alteration also serves as a method of inactivation for the compound. While the exact structures of all metabolites have not been fully elucidated in public literature, the principal mechanism is well-established.
In addition to the parent compound, a less polar metabolite has been consistently observed in plasma and urine across different species. In lactating animals, this less polar metabolite is also the main component found in milk.
Excretion
This compound and its metabolites are rapidly excreted from the body, primarily through urine and feces. Within 24 hours of administration, approximately 80-100% of the initial dose is eliminated. The ratio of urinary to fecal excretion can vary by species. For instance, in rats, about two-thirds of the dose is excreted via the kidneys and one-third via the intestinal tract. In mini-pigs, urinary and fecal excretion at 24 hours were 66.5% and 17.5%, respectively. Only a very small fraction of the parent drug is excreted unchanged (2-3% in rats). In lactating animals, a minor amount is also excreted into the milk.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters of this compound (measured as total radioactivity of ³⁵S-Luprostiol and its metabolites) following intramuscular administration in various species.
Table 1: Peak Plasma Concentrations (Cmax) and Time to Peak (tmax)
| Species | Dose (mg/kg bw) | Cmax (ng eq/mL) | tmax (minutes) | Reference |
|---|---|---|---|---|
| Rat | 0.5 | Data not specified | 15 - 30 | |
| Cow (Study 1) | 0.047 | 35.58 | 20 | |
| Cow (Study 2) | 0.047 | 31.96 | 15 | |
| Mini-pig | 0.05 | 27 | 30 |
| Goat | 0.02 | 6.2 - 15.6 | 15 - 30 | |
Table 2: Excretion Profile (% of Administered Dose)
| Species | Timeframe | Urinary Excretion (%) | Fecal Excretion (%) | Total Excretion (%) | Reference |
|---|---|---|---|---|---|
| Rat | 24 hours | ~67 | ~33 | ~100 | |
| Mini-pig | 24 hours | 66.5 | 17.5 | 84 | |
| Mini-pig | 48 hours | 67.7 | 21.3 | 89 |
| Goat | 24 hours | Data not specified | Data not specified | 76 | |
Signaling Pathways
This compound functions as a potent agonist for the prostaglandin F2α (FP) receptor. The binding of this compound to this G-protein coupled receptor initiates a cascade of intracellular events that lead to luteolysis (the regression of the corpus luteum) and myometrial contractions. This is the primary and intended signaling pathway for its therapeutic effect. The available literature does not indicate significant interaction with other signaling pathways.
Experimental Protocols
The data presented in this guide are derived from in vivo studies that largely follow established methodologies for pharmacokinetic analysis. While specific, detailed protocols from the original studies are not publicly available, a generalized workflow can be constructed based on the techniques mentioned in regulatory summaries.
Generalized Protocol for in vivo this compound Metabolism Study:
-
Radiolabeling: this compound is synthesized with a radioactive isotope, typically ³⁵S, to enable tracking and quantification of the drug and its metabolites in biological samples.
-
Animal Dosing: A cohort of the target species (e.g., rats, cows) is administered a precise dose of radiolabeled this compound, usually via intramuscular injection.
-
Sample Collection: At predetermined time points, biological samples are collected. This includes blood (for plasma), urine, feces, and, in terminal studies, various tissues (liver, kidney, muscle, fat). For lactating animals, milk samples are also collected.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma.
-
Tissues: Tissues are homogenized to prepare for extraction.
-
Urine/Feces/Milk: Samples may be processed directly or after extraction.
-
-
Quantification of Total Radioactivity: The total concentration of drug-related material (parent + metabolites) in each sample is determined by measuring the radioactivity using techniques like liquid scintillation counting. Results are often expressed as "ng equivalents of this compound".
-
Metabolite Profiling:
-
Extraction: Metabolites are extracted from the biological matrix using appropriate solvents.
-
Chromatographic Separation: The extract is analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its various metabolites.
-
Identification and Characterization: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to determine the mass-to-charge ratio of the separated compounds, aiding in the structural elucidation of the metabolites.
-
References
A Comprehensive Technical Guide to the Fundamental Research of Luprostiol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and for therapeutic applications in reproductive management. Its efficacy is rooted in its high affinity for the prostaglandin F2α receptor (FP receptor), initiating a signaling cascade that leads to the regression of the corpus luteum and a subsequent decrease in progesterone levels. This technical guide provides an in-depth overview of the fundamental research on this compound and its primary metabolite, the carboxylic acid of tetranor-luprostiol. It encompasses its mechanism of action, pharmacokinetic profiles across various species, metabolic pathways, and analytical methodologies for its quantification. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of prostaglandins and their therapeutic applications.
Mechanism of Action: Prostaglandin F2α Receptor Agonism and Luteolysis
This compound exerts its physiological effects by acting as a potent agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] The binding of this compound to the FP receptor, primarily on luteal cells, initiates a cascade of intracellular events that culminate in luteolysis, the regression of the corpus luteum.
Signaling Pathway
The activation of the FP receptor by this compound triggers the Gαq protein signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).
The downstream effects of this signaling cascade in luteal cells are multifaceted and include:
-
Inhibition of Progesterone Synthesis: this compound-induced signaling interferes with the steroidogenic pathway, leading to a rapid decline in progesterone production.
-
Apoptosis of Luteal Cells: The signaling cascade activates pro-apoptotic pathways, leading to programmed cell death of the luteal cells and the structural regression of the corpus luteum.
-
Vasoconstriction: this compound can induce vasoconstriction of the blood vessels supplying the corpus luteum, contributing to its demise.
Figure 1: this compound-induced signaling pathway leading to luteolysis.
Pharmacokinetics of this compound
This compound is rapidly absorbed following intramuscular injection, with peak plasma concentrations generally reached within 30 minutes in several species. It is distributed to various tissues, with the highest concentrations found in the kidney and liver. This compound has a relatively short half-life, leading to a rapid decline in plasma concentrations.[1]
Table 1: Pharmacokinetic Parameters of this compound in Various Species
| Species | Dose (mg) | Route | Tmax (min) | t½ (hours) |
| Cow | 15 | IM | 17.5 | 2 |
| Mare | 7.5 | IM | 37.5 | 1.5 |
| Goat | - | IM | 22.5 | 1.1 |
| Sheep | - | IM | 30 | 1.5 |
| Rat | 0.5/kg | IM | 15-30 | 5-7.5 |
Data compiled from product characteristics and pharmacokinetic studies.[1][2]
Metabolism of this compound
The primary metabolic pathway for this compound is β-oxidation of the carboxylic acid side chain. This process results in the formation of the main metabolite, the carboxylic acid of tetranor-luprostiol.[1] This metabolite is then further derivatized for excretion. This compound is rapidly metabolized, and both the parent compound and its metabolites are primarily excreted via urine and feces.
References
Methodological & Application
Application Notes and Protocols for Luprostiol-Mediated Oestrus Synchronization in Mares
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in equine reproduction to synchronize oestrus. Its primary mechanism of action is the induction of luteolysis, the regression of the corpus luteum (CL), which results in a rapid decline in progesterone levels. This hormonal shift allows for the initiation of a new follicular phase, leading to oestrus and subsequent ovulation. Effective oestrus synchronization is pivotal for the successful implementation of assisted reproductive technologies (ART) such as artificial insemination (AI) and embryo transfer. These application notes provide detailed experimental protocols for the use of this compound in mares, summarize key quantitative data from relevant studies, and illustrate the associated physiological pathways.
Data Presentation
The following tables summarize the efficacy of this compound in oestrus synchronization protocols as derived from peer-reviewed studies.
Table 1: Comparison of this compound and d-cloprostenol in combination with hCG for Oestrus Synchronization in Mares [1]
| Parameter | This compound (LUP) Group (n=cycles) | d-cloprostenol (CLO) Group (n=cycles) | Spontaneous Oestrus (CON) Group (n=cycles) |
| Dosage | 3.75 mg this compound, i.m. | 30 µg d-cloprostenol, i.m. | N/A |
| Interval from Induction of Luteolysis to hCG Injection (days) | 4.4 ± 0.3 | 5.1 ± 0.3 | N/A |
| Interval from Induction of Luteolysis to Ovulation (days) | 6.5 ± 0.4 | 7.2 ± 0.4 | N/A |
| Interval from hCG Injection to Ovulation (days) | 2.2 ± 0.2* | 2.8 ± 0.2 | 2.5 ± 0.1 |
| Ovulation within 48h of hCG Injection (%) | Higher than CLO and CON | - | - |
| Pregnancy Rate | Not significantly different | Not significantly different | Not significantly different |
*Indicates a statistically significant difference (p<0.01) compared to CLO and CON groups. Data from Kuhl et al., 2017.
Table 2: Efficacy of this compound in Inducing Luteolysis in Mares [2]
| Parameter | This compound (LUP) Group | d-cloprostenol (CLO) Group | Saline (CON) Group |
| Dosage | 3.75 mg this compound, i.m. | 22.5 µg d-cloprostenol, i.m. | 0.5 ml Saline, i.m. |
| Treatment Day post-ovulation | Day 8 | Day 8 | Day 8 |
| Progesterone Decline to Baseline | Within 2 days | Within 2 days | No significant decline |
| Treatment to Ovulation Interval (days) | 9.4 ± 0.4 | 9.4 ± 1.3 | 16.1 ± 0.8 |
*Indicates a statistically significant shorter interval (p<0.001) compared to the CON group. Data from Kuhl et al., 2016.
Experimental Protocols
Protocol 1: Single-Dose this compound for Oestrus Synchronization
This protocol is suitable for mares with a confirmed mature corpus luteum (i.e., between 5 and 14 days post-ovulation).
Materials:
-
This compound solution for injection
-
Sterile syringes and needles
-
Ultrasonography equipment with a linear rectal probe
-
Human Chorionic Gonadotropin (hCG) for injection
-
Teasing stallion
Procedure:
-
Initial Veterinary Examination: Conduct a thorough reproductive examination of the mare, including transrectal ultrasonography of the ovaries and uterus. Confirm the presence of a mature corpus luteum. The mare should be in the diestrus phase of her cycle.[3]
-
Administration of this compound: Administer a single intramuscular (i.m.) injection of 3.75 mg of this compound.[1][2]
-
Oestrus Detection: Beginning 24 hours post-injection, monitor the mare daily for behavioural signs of oestrus (e.g., receptivity to a stallion). Oestrus is typically observed within 2 to 4 days post-injection.
-
Follicular Monitoring: Once signs of oestrus are detected, perform daily or every-other-day transrectal ultrasonography to monitor follicular growth.
-
Induction of Ovulation: When a dominant follicle reaches a pre-ovulatory size (typically ≥35 mm in diameter) and uterine oedema is present, administer an intravenous (i.v.) injection of 1500-3000 IU of hCG to induce ovulation.
-
Insemination: Artificial insemination should be timed to occur within 24 to 48 hours after hCG administration, as ovulation is expected within this timeframe.
-
Confirmation of Ovulation: Perform ultrasonography 24 and 48 hours post-insemination to confirm ovulation has occurred.
Protocol 2: Two-Dose this compound Protocol for Group Synchronization
This protocol is designed for synchronizing a group of mares without prior knowledge of their cycle stage.
Materials:
-
This compound solution for injection
-
Sterile syringes and needles
-
Ultrasonography equipment with a linear rectal probe
-
Human Chorionic Gonadotropin (hCG) for injection
-
Teasing stallion
Procedure:
-
First this compound Administration: Administer an initial i.m. injection of 3.75 mg of this compound to all mares in the group.
-
Second this compound Administration: Fourteen days after the first injection, administer a second i.m. injection of 3.75 mg of this compound to all mares. This two-dose regimen ensures that all mares will have a responsive corpus luteum at the time of the second injection. Approximately 90% of mares are expected to show signs of oestrus following the second injection.
-
Oestrus Detection and Monitoring: Begin daily oestrus detection 24 hours after the second this compound injection.
-
Follicular Monitoring: Initiate transrectal ultrasonography to monitor follicular development once mares begin to show signs of oestrus.
-
Induction of Ovulation: When a dominant follicle reaches a pre-ovulatory size (≥35 mm) with associated uterine oedema, administer 1500-3000 IU of hCG i.v.
-
Insemination: Perform artificial insemination 24 to 48 hours following hCG administration.
-
Confirmation of Ovulation: Confirm ovulation via ultrasonography 24 and 48 hours post-insemination.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Luteolysis
References
Application Notes and Protocols for the Use of Luprostiol in Inducing Parturition in Goats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of parturition in goats is a valuable management tool in both commercial and research settings. It allows for scheduled kidding, enabling closer supervision, reduced neonatal mortality, and the facilitation of timed experimental procedures. Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is an effective luteolytic agent used to initiate this process. This document provides detailed application notes and protocols for the use of this compound in inducing parturition in goats, based on published research.
In goats, pregnancy is dependent on progesterone produced by the corpus luteum (CL) throughout gestation.[1][2] this compound and other PGF2α analogues function by inducing luteolysis, which is the breakdown of the CL.[1] This leads to a rapid decrease in plasma progesterone levels, mimicking the natural trigger for the onset of labor.[1][3] The subsequent hormonal cascade, including an increase in estrogen and the release of oxytocin, initiates uterine contractions and culminates in parturition.
Data Presentation
The following tables summarize quantitative data from key studies on the use of this compound for the induction of parturition in goats.
Table 1: Efficacy of Different this compound Dosages Compared to other Prostaglandins
| Treatment Group | N | Dosage | Route | Interval to Parturition (mean ± SEM, hours) | Live Kids (%) | Dystocia Incidence (%) | Reference |
| This compound (L) | 20 | 7.5 mg | IM | 33.3 ± 0.9 | 94.9 | 20.0 | |
| This compound (L50) | 18 | 3.75 mg | IM | 34.1 ± 1.8 | 92.1 | 22.0 | |
| R-Cloprostenol (Cl) | 19 | 75 µg | IM | 35.1 ± 1.5 | 93.9 | 21.1 | |
| Saline (Control) | 15 | 1 ml | IM | 99.4 ± 12.1 | N/A | 20.0 |
Table 2: Hormonal and Physiological Responses to Induction
| Parameter | Time Point | Observation | Reference |
| Plasma Progesterone | 24 hours post-induction | Intense drop to <2 ng/ml | |
| Placental Expulsion | Post-parturition | Within 2 hours after induction |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Parturition
Caption: Signaling cascade of this compound-induced parturition in goats.
Experimental Workflow for Induction Studies
Caption: Experimental workflow for studying this compound-induced parturition.
Experimental Protocols
Protocol 1: Induction of Parturition Using this compound
Objective: To induce parturition in pregnant goats at term.
Materials:
-
Pregnant does (day 144-145 of gestation) with confirmed breeding dates.
-
This compound solution (e.g., 7.5 mg/ml).
-
Sterile syringes and needles (e.g., 3 ml syringe, 20-gauge needle).
-
Animal identification supplies (e.g., ear tags).
-
Monitoring equipment (stopwatch, observation sheets).
-
Kidding kit (lubricant, gloves, towels, naval dip).
Methodology:
-
Animal Selection and Preparation:
-
Select healthy, pregnant does with a known and confirmed gestation length of at least 144 days. Miscalculation of gestation length can lead to the delivery of premature and non-viable kids.
-
House the selected animals in a clean, dry, and well-bedded pen where they can be continuously observed.
-
Allow for an acclimatization period of at least 24 hours before the start of the experiment.
-
-
Treatment Administration:
-
On day 145 of pregnancy, administer a single intramuscular (IM) injection of this compound.
-
Dosage Regimens:
-
High Dose: 7.5 mg of this compound.
-
Low Dose: 3.75 mg of this compound.
-
-
Administer the injection into the deep gluteal or neck muscles using aseptic techniques.
-
A control group should be administered a placebo (e.g., 1 ml of sterile saline solution) via the same route.
-
-
Post-Injection Monitoring:
-
Begin continuous observation of the does immediately following the injection.
-
Record the time of injection and the onset of parturition (defined as the appearance of the amniotic sac or fetal parts at the vulva).
-
The expected interval from injection to parturition is typically between 30 and 40 hours.
-
Monitor for and record any instances of dystocia (difficult birth). The incidence of dystocia is generally not significantly different from spontaneous births.
-
Record the time of expulsion of the fetal membranes (placenta). This typically occurs within 2 hours of kidding in induced does.
-
-
Neonatal and Maternal Assessment:
-
Assess the viability of all kids at birth (e.g., breathing, activity, suckling reflex).
-
Record the number of live and stillborn kids.
-
Monitor the health of the doe postpartum for any adverse effects, such as retained placenta or metritis.
-
Protocol 2: Blood Sampling for Hormonal Analysis
Objective: To quantify the change in plasma progesterone concentrations following this compound administration.
Materials:
-
Blood collection tubes (e.g., EDTA or heparinized tubes).
-
Needles and vacutainer system or syringes.
-
Centrifuge.
-
Cryovials for plasma storage.
-
-20°C or -80°C freezer.
Methodology:
-
Sampling Schedule:
-
Collect a pre-treatment blood sample (0 hours) immediately before this compound administration.
-
Collect subsequent blood samples at timed intervals, for example, at 12, 24, and 36 hours post-injection, and at the time of parturition.
-
-
Blood Collection:
-
Collect approximately 5-10 ml of blood via jugular venipuncture into appropriate anticoagulant tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Separation and Storage:
-
Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.
-
Carefully pipette the plasma supernatant into labeled cryovials.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Hormone Analysis:
-
Analyze plasma progesterone concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Results are expected to show a sharp decline in progesterone levels within 24 hours of this compound injection.
-
Logical Relationships
Factors Influencing Induction Success
Caption: Key factors influencing the outcomes of parturition induction in goats.
References
Application Notes and Protocols for Luprostiol in Bovine Luteolysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, for the induction of luteolysis in bovine research. This document outlines recommended dosage calculations, detailed experimental protocols, and the underlying physiological mechanisms of action.
Introduction to this compound and Luteolysis
Mechanism of Action: PGF2α Signaling Pathway
This compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor located on the plasma membrane of luteal cells.[1][4] This binding initiates a cascade of intracellular signaling events that ultimately lead to the cessation of progesterone production (functional luteolysis) and the structural regression of the CL through apoptosis.
The key signaling pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK). This signaling cascade ultimately alters gene expression, leading to the inhibition of steroidogenesis and the initiation of apoptosis.
PGF2α Signaling Pathway in Bovine Luteal Cells.
This compound Dosage Calculation
The recommended dosage of this compound for inducing luteolysis in bovine studies varies based on the animal's physiological state (cow vs. heifer) and the specific research objectives. The standard dosages are derived from clinical trials and product recommendations.
| Animal Category | Recommended this compound Dose | Reference |
| Cows | 15 mg | |
| Heifers | 7.5 mg |
Dose-Response Studies:
Several studies have investigated the efficacy of varying doses of this compound. The following table summarizes the findings of key dose-response studies.
| Study | Animal Model | This compound Doses Administered | Key Findings |
| Plata et al. (1989) | Multiparous lactating beef cows | 3.8 mg, 7.5 mg, 15 mg, 30 mg | Doses ≥ 7.5 mg resulted in a synchronous estrous response in 75-95% of cows. 15 mg and 30 mg doses resulted in greater overall pregnancy rates. |
| Meira et al. | Non-lactating Nelore cows | 15 mg (IM), 7.5 mg (IM), 3.75 mg (IM), 7.5 mg (IVSM) | 15 mg and 7.5 mg (IM and IVSM) resulted in a higher proportion of cows exhibiting luteolysis compared to lower doses. |
IM: Intramuscular; IVSM: Intravulvosubmucosal
Experimental Protocols
The following protocols provide a detailed methodology for conducting bovine luteolysis studies using this compound.
General Experimental Workflow
General Experimental Workflow for Bovine Luteolysis Studies.
Detailed Protocol for a Luteolysis Induction Study
Objective: To evaluate the efficacy of a single 15 mg intramuscular dose of this compound for inducing luteolysis in cycling beef cows.
1. Animal Selection and Preparation:
- Select healthy, cycling, non-pregnant, multiparous beef cows.
- Confirm cyclicity through observation of at least one estrous cycle or via transrectal ultrasonography to identify a corpus luteum.
- House the animals in a consistent environment and provide ad libitum access to feed and water for an acclimatization period of at least two weeks.
2. Estrus Synchronization (Optional but Recommended):
- To ensure all animals are in a similar stage of the estrous cycle, a synchronization protocol can be employed. A common method is the Ovsynch protocol.
- Day 0: Administer Gonadotropin-Releasing Hormone (GnRH).
- Day 7: Administer PGF2α (this can be the experimental this compound treatment).
- Day 9: Administer a second dose of GnRH.
3. This compound Administration:
- On Day 7 of the estrous cycle (where Day 0 is the day of estrus), administer a single 15 mg dose of this compound via deep intramuscular injection in the neck region.
- Use a sterile 1.5-inch, 18-gauge needle.
4. Monitoring of Luteolysis:
5. Data Analysis:
- Analyze changes in progesterone concentrations and CL size over time using appropriate statistical methods (e.g., repeated measures ANOVA).
- Calculate the percentage of animals that exhibit luteolysis and return to estrus within the observation period.
Summary and Conclusion
This compound is an effective tool for inducing luteolysis in bovine research. The standard recommended doses are 15 mg for cows and 7.5 mg for heifers, administered via intramuscular injection. Careful adherence to detailed experimental protocols, including precise monitoring of progesterone levels and corpus luteum regression, is crucial for obtaining reliable and reproducible results. The signaling pathway initiated by this compound provides a basis for further research into the molecular mechanisms of luteolysis. These application notes and protocols are intended to serve as a comprehensive resource for researchers in the field of bovine reproduction.
References
- 1. Patterns of Gene Expression in the Bovine Corpus Luteum Following Repeated Intrauterine Infusions of Low Doses of Prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Prostaglandin F2alpha regulates distinct physiological changes in early and mid-cycle bovine corpora lutea. | Semantic Scholar [semanticscholar.org]
- 3. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
Application Notes and Protocols for Developing an In Vivo Model to Study Luprostiol Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analog of prostaglandin F2α (PGF2α) that potently induces luteolysis, the regression of the corpus luteum.[1][2] This property makes it a valuable tool in veterinary medicine for estrus synchronization and treatment of reproductive disorders.[3][4] In a research and drug development context, establishing a robust in vivo model to study the effects of this compound is crucial for understanding its mechanism of action, evaluating its efficacy and safety, and discovering new therapeutic applications.
These application notes provide a comprehensive guide to developing and utilizing a rodent model for studying this compound's effects, with a focus on its luteolytic and broader systemic impacts. The provided protocols are designed to be adapted to specific research questions and institutional guidelines.
Mechanism of Action and Signaling Pathway
This compound, like other PGF2α analogs, exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[5] The activation of the FP receptor initiates a cascade of intracellular signaling events that vary depending on the cell type. In luteal cells, the primary target for luteolysis, the signaling pathway leads to a decrease in progesterone production and ultimately, apoptosis.
The binding of this compound to the FP receptor, which is coupled to the Gq alpha subunit (Gαq), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).
Downstream of this initial cascade, other signaling pathways are modulated. For instance, PGF2α-FP receptor signaling can lead to the activation of the ERK1/2 and mTOR pathways, which are involved in cell proliferation and growth. In the context of luteolysis, PGF2α signaling is associated with an increase in the pro-apoptotic protein Bax and the activation of caspases 9 and 3, key executioners of apoptosis. There is also evidence for the involvement of the STAT3 and inhibition of the AKT signaling pathways in PGF2α-induced luteolysis.
Figure 1: this compound Signaling Pathway in Luteal Cells.
Experimental Workflow for In Vivo Model Development
The development of an in vivo model to study this compound's effects typically follows a structured workflow, from initial dose-ranging studies to detailed pharmacodynamic and mechanistic investigations.
Figure 2: Experimental Workflow for In Vivo Model Development.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (0.5 mg/kg) | Intramuscular (0.5 mg/kg) | Oral (0.5 mg/kg) |
| tmax | - | 15-30 minutes | 15-30 minutes |
| Bioavailability | 100% | 80-100% | 80-100% |
| Terminal Half-life (t½) | 5-7.5 hours | 5-7.5 hours | 5-7.5 hours |
| Excretion (24h) | 2/3 kidney, 1/3 intestinal tract | 2/3 kidney, 1/3 intestinal tract | 2/3 kidney, 1/3 intestinal tract |
| Unchanged Drug Excreted | 2-3% | 2-3% | 2-3% |
| Data sourced from the Committee for Veterinary Medicinal Products summary report. |
Table 2: Acute Toxicity of this compound in Rodents
| Species | Route | LD50 | Parenteral NOEL | Oral NOEL |
| Rat (male) | Intravenous | 116 mg/kg | 1 mg/kg | 75 mg/kg |
| Rat (female) | Intravenous | 130 mg/kg | 1 mg/kg | 75 mg/kg |
| Mouse | - | - | 3 mg/kg | 150 mg/kg |
| Data sourced from the Committee for Veterinary Medicinal Products summary report. |
Table 3: Dose-Response of this compound for Parturition Induction in Sows (for extrapolation)
| Group | This compound Dose (mg) | Treatment-to-First-Pig Interval (hours) |
| A (Control) | 0 | 76.0 |
| B | 1.88 | 54.4 |
| C | 3.75 | 40.0 |
| D | 7.5 | 26.3 |
| E | 15 | 31.0 |
| Data adapted from Diehl & Newby, 1989. This data from a larger animal model can be used as a starting point for dose-range finding studies in rodents, taking into account allometric scaling. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Rodents
1.1. Materials:
-
This compound (pharmaceutical grade if available)
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))
-
Sterile syringes and needles (appropriate gauge for the route of administration and animal size)
-
Vortex mixer
-
Sterile filtration unit (0.22 µm) if preparing a solution from a non-sterile powder
1.2. Preparation of Dosing Solution:
-
Determine the desired concentration of this compound based on the target dose (mg/kg) and the dosing volume.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the sterile vehicle. Use a vortex mixer to ensure complete dissolution.
-
If the initial compound is not sterile, filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution according to the manufacturer's recommendations, typically protected from light and refrigerated.
1.3. Administration:
-
Route of Administration: The most common and recommended routes for systemic administration in rodents are subcutaneous (SC) and intraperitoneal (IP). Intramuscular (IM) injection is also possible but may be more stressful. Oral gavage can be used if investigating oral bioavailability.
-
Dosing Volume: Adhere to institutional guidelines for maximum injection volumes. For mice, a typical SC or IP injection volume is 5-10 ml/kg. For rats, it is 5 ml/kg.
-
Procedure (Subcutaneous Injection):
-
Gently restrain the animal.
-
Lift the loose skin over the back, between the shoulder blades, to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Protocol 2: In Vivo Luteolysis Induction Model in Rats
2.1. Animal Model:
-
Sexually mature female rats (e.g., Sprague-Dawley or Wistar, 8-10 weeks old).
-
To induce a functional corpus luteum, pseudopregnancy can be induced by sterile mating (with a vasectomized male) or by cervical stimulation on the day of estrus.
2.2. Experimental Design:
-
Induce pseudopregnancy in a cohort of female rats.
-
On day 5-7 of pseudopregnancy (when the corpus luteum is fully functional), randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection).
-
At predetermined time points after administration (e.g., 2, 12, 24, 48 hours), euthanize a subset of animals from each group.
2.3. Endpoint Measurements:
-
Blood Collection: Collect blood via cardiac puncture at the time of euthanasia for hormone analysis.
-
Hormone Analysis: Measure serum progesterone concentrations using a validated method (e.g., ELISA, RIA). A significant decrease in progesterone levels in the this compound-treated groups compared to the control group indicates functional luteolysis.
-
Tissue Collection: Carefully dissect the ovaries and weigh them. One ovary can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
-
Histopathology: Process the fixed ovaries for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E). Examine the sections for signs of corpus luteum regression, such as decreased cell size, pyknotic nuclei, and increased immune cell infiltration.
-
Molecular Analysis: From the frozen ovarian tissue, extract RNA or protein to analyze the expression of genes and proteins involved in the PGF2α signaling pathway, steroidogenesis, and apoptosis (e.g., FP receptor, StAR, 3β-HSD, Bax, Bcl-2, Caspase-3) using techniques like qRT-PCR and Western blotting.
Protocol 3: Pharmacokinetic Study of this compound in Mice
3.1. Animal Model:
-
Adult male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old).
3.2. Experimental Design:
-
Fast the animals overnight before dosing (with free access to water).
-
Administer a single dose of this compound via the desired routes (e.g., intravenous via tail vein and oral gavage to determine bioavailability).
-
At serial time points after administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from a small number of animals at each time point (sparse sampling) or from cannulated animals.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
3.3. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.4. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.
References
- 1. researchgate.net [researchgate.net]
- 2. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Use of this compound and Cloprostenol for induction of parturition in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Alternative Routes of Luprostiol Administration in Cattle
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in bovine reproductive management.[1] Its primary function is to induce the regression of the corpus luteum (CL), leading to a decrease in progesterone levels and allowing for the initiation of a new estrous cycle.[1] This is instrumental in estrus synchronization, treatment of silent heat, and management of certain reproductive disorders.[1][2][3] The conventional and approved route of administration for this compound is a deep intramuscular (IM) injection. However, research into alternative routes of administration is driven by the desire to improve animal welfare, reduce tissue irritation, potentially lower the required dosage, and enhance the therapeutic index. This document outlines the research and protocols for alternative administration routes of this compound and other PGF2α analogs in cattle, including intravaginal, intravulvosubmucosal (IVSM), ischiorectal fossa (IRF), and subcutaneous (SC) methods.
Comparative Efficacy of Different Administration Routes
The following tables summarize quantitative data from various studies comparing the efficacy of alternative administration routes of PGF2α analogs to the conventional intramuscular route in cattle.
Table 1: Comparison of this compound and other PGF2α Analogs on Luteolysis and Estrus Response
| Administration Route | PGF2α Analog | Dosage | Luteolysis Rate (%) | Estrus Response (%) | Time to Estrus (hours) | Reference |
| Intramuscular (IM) | This compound | 15 mg | 87% | 61% | 72 | |
| Intravulvosubmucosal (IVSM) | This compound | 7.5 mg (50%) | Not specified | Not specified | Not specified | |
| Intravulvosubmucosal (IVSM) | This compound | 3.75 mg (25%) | Not specified | Not specified | Not specified | |
| Bai-hui Acupoint | This compound | 3.75 mg (25%) | 21% | Not specified | Not specified | |
| Bai-hui Acupoint | This compound | 1.5 mg (10%) | 4% | Not specified | Not specified | |
| Intramuscular (IM) | Dinoprost | 25 mg | 100% | 100% | Not specified | |
| Ischiorectal Fossa (IRF) | Dinoprost | 25 mg | 100% | 90% | Not specified | |
| Ischiorectal Fossa (IRF) | Dinoprost | 10 mg | 80% | 80% | Not specified | |
| Subcutaneous (SC) | Dinoprost | 10 mg | Not specified | 50% | Not specified | |
| Intravulvosubmucosal (IVSM) | Dinoprost | 10 mg | Not specified | 0% | Not specified | |
| Intravaginal | Cloprostenol | 500 µg | Identical to IM | 66.6% | Not specified | |
| Intramuscular (IM) | Cloprostenol | 500 µg | Identical to IVG | 70% | Not specified |
Table 2: Pregnancy Rates Following Different Administration Routes of PGF2α Analogs
| Administration Route | PGF2α Analog | Dosage | Pregnancy Rate (%) | Reference |
| Ischiorectal Fossa (IRF) | Dinoprost | 25 mg | 61.8% | |
| Intravaginal (TAI) | PGF2α | 25 mg (2 doses, 12h apart) | 57.8% | |
| Intramuscular (TAI) | PGF2α | 25 mg | 51.5% |
Detailed Experimental Protocols
-
Animal Selection: Non-lactating Nelore cows (Bos taurus indicus) with a palpable corpus luteum (CL) 8 days after observed estrus.
-
Experimental Groups:
-
Group 1 (IM Control): 15 mg this compound via deep intramuscular injection.
-
Group 2 (IVSM 50%): 7.5 mg this compound administered into the vulvar submucosa.
-
Group 3 (IVSM 25%): 3.75 mg this compound administered into the vulvar submucosa.
-
-
Procedure:
-
Synchronize a cohort of cows and monitor for natural estrus.
-
On day 8 post-estrus, confirm the presence of a functional CL via transrectal ultrasonography.
-
Randomly assign cows to the experimental groups.
-
Administer the assigned treatment.
-
IVSM injection: Lift the tail and insert a needle into the submucosal tissue of the vulva.
-
-
Collect blood samples at 0, 24, 48, and 72 hours post-treatment for progesterone analysis.
-
Monitor for signs of estrus for 6 days post-treatment.
-
-
Data Analysis:
-
Luteolysis is considered successful if plasma progesterone concentration drops below 1 ng/mL within 72 hours.
-
Compare the rates of luteolysis and estrus expression between groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
-
Protocol 2: Efficacy of Ischiorectal Fossa (IRF) Administration of Dinoprost
-
Objective: To evaluate the efficacy of Dinoprost administered into the ischiorectal fossa for inducing luteolysis and fertile estrus.
-
Animal Selection: Beef heifers with a functional CL 7 days after ovulation.
-
Experimental Groups:
-
Group 1 (IM Control): 25 mg Dinoprost via deep intramuscular injection.
-
Group 2 (IRF 25mg): 25 mg Dinoprost injected into the ischiorectal fossa.
-
Group 3 (IRF 10mg): 10 mg Dinoprost injected into the ischiorectal fossa.
-
-
Procedure:
-
Synchronize ovulation in a cohort of heifers.
-
On day 7 post-ovulation, randomly assign heifers to the experimental groups.
-
Administer the assigned treatment.
-
IRF injection: The ischiorectal fossa is a fat-filled space lateral to the rectum. The injection is administered into this space.
-
-
Monitor for estrus behavior for 5 days post-treatment.
-
Perform artificial insemination approximately 12 hours after the onset of estrus.
-
Confirm ovulation via transrectal ultrasonography.
-
Perform pregnancy diagnosis 35-55 days after insemination.
-
-
Data Analysis:
-
Compare the rates of estrus expression, ovulation, and pregnancy between groups.
-
Signaling Pathways and Experimental Workflows
References
Measuring Luprostiol in Plasma: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, in plasma samples. Accurate measurement of this compound is critical for pharmacokinetic studies, dose-response assessments, and understanding its physiological effects in drug development and veterinary medicine. The following sections detail methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA), offering a range of options to suit varying laboratory capabilities and research needs.
Introduction to this compound Analysis
This compound is a potent luteolytic agent used in veterinary medicine to synchronize estrus and for other reproductive applications. Its mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), initiating a signaling cascade that leads to the regression of the corpus luteum. Given its hormonal effects and therapeutic applications, sensitive and specific analytical methods are essential for determining its concentration in biological matrices like plasma.
Recommended Analytical Methods
The choice of analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS is considered the gold standard for its high sensitivity and specificity. HPLC with UV or fluorescence detection offers a more accessible alternative, while ELISA provides a high-throughput option for screening large numbers of samples.
Application Note 1: LC-MS/MS Method for the Quantification of this compound in Plasma
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in plasma due to its superior sensitivity, specificity, and ability to handle complex biological matrices.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of this compound or a structurally similar prostaglandin).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-20% B
-
6.1-8 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized by direct infusion.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stability under various storage and processing conditions |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound analysis in plasma by LC-MS/MS.
Application Note 2: HPLC Method for the Quantification of this compound in Plasma
For laboratories without access to LC-MS/MS, a High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection can be developed. This approach may require more extensive sample clean-up and derivatization to achieve the desired sensitivity.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add 500 µL of 0.1 M phosphate buffer (pH 3.0) and mix. Load the diluted plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute this compound with 1 mL of methanol.
-
Derivatization (for fluorescence detection): Evaporate the eluate to dryness. Reconstitute in a suitable solvent and add a derivatizing agent that reacts with the carboxylic acid group of this compound to form a fluorescent product. Incubate as required.
-
Final Preparation: Evaporate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 20 mM sodium dihydrogenphosphate, pH 3.0) and acetonitrile.[1] An example mobile phase could be acetonitrile:phosphate buffer (33:67, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 210-220 nm.
-
Fluorescence: Excitation and emission wavelengths will depend on the derivatizing agent used.
-
-
Injection Volume: 20 µL.
Method Validation Parameters
Similar to the LC-MS/MS method, the HPLC method must be thoroughly validated.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Workflow: HPLC Analysis
Caption: Workflow for this compound analysis in plasma by HPLC.
Application Note 3: ELISA Method for the Quantification of this compound in Plasma
An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput method for quantifying this compound, particularly for screening large numbers of samples. This method relies on the availability of specific antibodies for this compound.
Experimental Protocol
This protocol is based on a competitive ELISA format, which is common for small molecules like prostaglandins.
1. Sample Preparation
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[2][3][4]
-
Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection to separate the plasma.
-
The plasma can be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure
-
A microplate is pre-coated with a capture antibody specific for this compound.
-
Add standards and plasma samples to the wells, followed by the addition of a fixed amount of biotin-conjugated this compound.
-
During incubation, the free this compound in the samples or standards competes with the biotin-conjugated this compound for binding to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated this compound captured on the plate.
-
Wash the plate again.
-
Add a TMB substrate solution. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Standard Curve | A reliable standard curve with a good fit (e.g., four-parameter logistic) |
| Sensitivity | The lowest detectable concentration of this compound |
| Specificity | Minimal cross-reactivity with other related prostaglandins |
| Recovery | 80-120% recovery of spiked analyte in plasma samples. |
| Precision (Intra- and Inter-assay) | Coefficient of variation (CV) ≤ 15% |
Logical Relationship: Competitive ELISA
Caption: Principle of competitive ELISA for this compound detection.
This compound Signaling Pathway
This compound, as a PGF2α analogue, exerts its biological effects by binding to the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor. The activation of the FP receptor initiates a cascade of intracellular events.
The binding of this compound to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). In some cell types, this pathway can also lead to the transactivation of the epidermal growth factor receptor (EGFR), subsequently activating the mitogen-activated protein kinase (MAPK) signaling pathway, which can influence cellular processes like proliferation.
Signaling Pathway of this compound
Caption: this compound signaling through the FP receptor.
References
Application Notes and Protocols for Intramuscular Injection of Luprostiol in Equine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analogue of prostaglandin F2α (PGF2α) that is widely utilized in equine reproductive management.[1] Its primary function is to induce luteolysis, the regression of the corpus luteum, which leads to a decrease in progesterone levels and a subsequent return to estrus.[2] This characteristic makes this compound a valuable tool for estrus synchronization, treatment of persistent corpus luteum, and management of other reproductive conditions in mares. These application notes provide detailed protocols for the intramuscular (IM) administration of this compound in equine studies, along with relevant data and safety considerations.
Mechanism of Action
This compound acts as a potent luteolytic agent by binding to and activating prostaglandin F2α receptors in the corpus luteum of the ovary. This binding initiates a signaling cascade that ultimately leads to the death of luteal cells and a rapid decline in progesterone production. The reduction in progesterone allows for the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This hormonal cascade promotes follicular development, leading to estrus and subsequent ovulation.
Signaling Pathway of this compound in Equine Luteal Cells
References
Preparing Luprostiol Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent primarily used in veterinary medicine. In a research context, it is a valuable tool for studying the PGF2α signaling pathway and its physiological effects. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo laboratory experiments, ensuring reproducibility and accuracy in research applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A thorough understanding of its chemical and physical properties is essential for the accurate preparation of solutions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉ClO₆S | [1] |
| Molecular Weight | 444.96 g/mol | [1] |
| CAS Number | 67110-79-6 | [2] |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical) | [1] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The following table summarizes the solubility and recommended storage conditions.
| Parameter | Recommendation | Details and Source |
| Solubility | Primary Solvent: Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO. While a specific maximum solubility is not consistently reported, concentrations of at least 10 mM are achievable. For other prostaglandin analogs, solubility in DMSO can exceed 70 mg/mL. |
| Secondary Solvents: Ethanol | Prostaglandin analogs are often soluble in ethanol. | |
| Aqueous Buffers (e.g., PBS) | This compound has low solubility in aqueous solutions. Direct dissolution in buffers is not recommended for high-concentration stock solutions. | |
| Storage of Solid Compound | -20°C for long-term (months to years) | Store in a dry, dark environment. The solid form is stable for over 3 years if stored properly. |
| 4°C for short-term (days to weeks) | ||
| Storage of Stock Solutions | -80°C for long-term (up to 1 year) | Aliquot solutions to avoid repeated freeze-thaw cycles. |
| -20°C for short-term (up to 3 months) |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as a selective agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a downstream signaling cascade.
The binding of this compound to the FP receptor activates the Gq alpha subunit of the associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates many of the physiological effects of this compound, such as smooth muscle contraction.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be further diluted for various experimental applications.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 444.96 g/mol * 1000 mg/g = 4.45 mg
-
-
-
Weighing:
-
Accurately weigh 4.45 mg of this compound powder and transfer it to a sterile vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Mixing:
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 3 months). Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell Culture Experiments
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution (if necessary):
-
It is recommended to perform an intermediate dilution of the stock solution in DMSO or sterile cell culture medium before the final dilution into the experimental medium. This improves accuracy for preparing low nanomolar concentrations.
-
-
Final Dilution:
-
Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 1 µM:
-
Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium. (Final DMSO concentration: 0.01%)
-
-
Gently mix the medium by pipetting or swirling.
-
-
Application to Cells:
-
Replace the existing medium in your cell culture plates with the freshly prepared this compound-containing medium.
-
Recommended Working Concentrations
While specific in vitro data for this compound is limited, the working concentrations for its parent compound, PGF2α, can provide a valuable starting point for experimental design.
| Experiment Type | Recommended Concentration Range | Notes and Source |
| In Vitro Cell-Based Assays | 10 nM - 10 µM | PGF2α has been shown to exert biological effects in various cell types within this range. For example, it can stimulate progesterone synthesis in bovine luteal cells at concentrations of 10-100 ng/mL (~28-280 nM). In other cell types, effects on proliferation have been observed at concentrations up to 10⁻⁶ M (1 µM). |
| In Vivo Animal Studies | 1-15 mg per animal | Dosages are highly dependent on the animal model and the intended biological effect. For example, in sows, a dose of 7.5 mg was found to be effective for inducing farrowing. In mares, 3.75 mg has been used to induce luteolysis. |
Note: The optimal concentration for any given experiment must be determined empirically through dose-response studies.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
Assessing the Luteolytic Efficacy of Luprostiol: Application Notes and Protocols for Progesterone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol, a synthetic analog of Prostaglandin F2-alpha (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage various reproductive conditions in livestock. Its primary mechanism of action involves the induction of luteolysis, the regression of the corpus luteum (CL), which is the primary source of progesterone during the luteal phase of the estrous cycle. The subsequent sharp decline in circulating progesterone concentrations is a key indicator of this compound's efficacy and is critical for the initiation of the follicular phase, estrus, and ovulation.
These application notes provide detailed experimental protocols for assessing the effect of this compound on progesterone levels both in vivo and in vitro. The methodologies are designed to offer a robust framework for researchers in drug development and reproductive physiology to evaluate the pharmacodynamics of this compound and similar PGF2α analogs.
Core Principles
The experimental designs described herein are based on the principle of comparing progesterone concentrations in a treatment group administered this compound against a control group. The in vivo model focuses on the systemic response in live animals, typically cattle or mares, while the in vitro model provides a more controlled environment to study the direct effects of this compound on progesterone-producing luteal cells.
Data Presentation
The following table summarizes representative quantitative data on the decline of plasma progesterone concentrations in cattle following the administration of a PGF2α analog similar to this compound. This data illustrates the expected luteolytic effect.
Table 1: Plasma Progesterone Concentrations in Cows Following PGF2α Analog Administration
| Time Point | Progesterone Concentration (ng/mL) - Treatment Group (Mean ± SEM) | Progesterone Concentration (ng/mL) - Control Group (Mean ± SEM) |
| 0 hours (Pre-treatment) | 6.5 ± 0.5 | 6.4 ± 0.6 |
| 8 hours | 4.2 ± 0.4 | 6.5 ± 0.5 |
| 16 hours | 2.1 ± 0.3 | 6.3 ± 0.6 |
| 24 hours | 1.0 ± 0.2 | 6.4 ± 0.5 |
| 48 hours | < 1.0 | 6.2 ± 0.4 |
| 72 hours | < 1.0* | 6.1 ± 0.5 |
*Indicates a statistically significant decrease compared to the control group (p < 0.05). Data is representative based on studies of potent PGF2α analogs like cloprostenol in cattle.[1]
Signaling Pathway of this compound in Luteal Cells
This compound, as a PGF2α analog, initiates a signaling cascade within luteal cells that ultimately inhibits steroidogenesis (progesterone synthesis) and induces apoptosis (cell death). The diagram below illustrates this pathway.
Caption: this compound signaling cascade in luteal cells.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Luteolytic Effect in Cattle
This protocol outlines an experimental design to evaluate the efficacy of this compound in inducing luteolysis and reducing plasma progesterone concentrations in cycling dairy or beef cows.
1. Animal Selection and Acclimation:
-
Select healthy, non-pregnant, cycling cows with a palpable corpus luteum (CL) confirmed by transrectal ultrasonography.
-
House the animals in a controlled environment for at least one week prior to the experiment for acclimation.
2. Experimental Groups:
-
Treatment Group (n ≥ 10): Administer a single intramuscular (IM) injection of this compound at the recommended dosage (e.g., 15 mg for some formulations, but consult product-specific literature).
-
Control Group (n ≥ 10): Administer a single IM injection of an equivalent volume of sterile saline.
3. Experimental Procedure:
-
On Day 0, prior to treatment, collect a blood sample from all animals (see section 4 for blood collection).
-
Immediately after the initial blood sample, administer the this compound or saline injection.
-
Collect subsequent blood samples at 8, 16, 24, 48, and 72 hours post-injection.
4. Blood Collection and Processing:
-
Collect blood samples via jugular or coccygeal venipuncture into vacuum tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the tubes on ice.
-
Within 2 hours of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma and store it in labeled cryovials at -20°C or -80°C until progesterone analysis.
5. Progesterone Analysis:
-
Analyze plasma progesterone concentrations using a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Express results in ng/mL.
6. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for progesterone concentrations at each time point for both groups.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the progesterone profiles between the treatment and control groups over time. A p-value < 0.05 is typically considered significant.
Caption: In vivo experimental workflow.
Protocol 2: In Vitro Assessment of this compound's Effect on Luteal Cell Progesterone Production
This protocol details the methodology for isolating bovine luteal cells and assessing the direct effect of this compound on their progesterone synthesis in a controlled culture environment.
1. Luteal Tissue Collection:
-
Obtain ovaries with a mid-luteal phase (Day 10-12 post-estrus) corpus luteum from a local abattoir or via surgical recovery.
-
Transport the ovaries to the laboratory on ice in a sterile saline solution containing antibiotics.
2. Luteal Cell Isolation:
-
Under sterile conditions, dissect the CL from the ovarian stroma.
-
Mince the luteal tissue into small fragments (approx. 1 mm³).
-
Digest the tissue fragments in a solution of collagenase (e.g., Type II, 0.1%) and DNase I in a suitable buffer (e.g., Hank's Balanced Salt Solution) with gentle agitation at 37°C for 1-2 hours.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70 µm) to remove undigested tissue.
-
Wash the filtered cells by centrifugation (e.g., 600 x g for 10 minutes) and resuspend them in culture medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
3. Cell Culture and Treatment:
-
Seed the isolated luteal cells in 24-well culture plates at a density of approximately 1 x 10⁵ viable cells per well.
-
Culture the cells in a standard culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics at 38.5°C in a humidified atmosphere of 5% CO₂.
-
After 24-48 hours of incubation to allow for cell attachment, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M).
-
Include a vehicle control (medium with the same diluent used for this compound).
-
Incubate the cells with the treatments for a defined period (e.g., 24 or 48 hours).
4. Sample Collection and Progesterone Assay:
-
At the end of the incubation period, collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Store the supernatant at -20°C or -80°C until analysis.
-
Measure the progesterone concentration in the culture medium using a sensitive and validated ELISA or RIA kit.
5. Data Analysis:
-
Normalize progesterone concentrations to the number of cells or total protein content per well if significant variations in cell number are expected.
-
Express progesterone production as a percentage of the control group.
-
Use statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the dose-dependent effect of this compound on progesterone synthesis.
Caption: In vitro experimental workflow.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the systematic evaluation of this compound's effect on progesterone production. The in vivo protocol allows for the assessment of the drug's overall physiological efficacy in a target species, while the in vitro protocol offers a controlled system to investigate its direct cellular and molecular mechanisms of action. Adherence to these methodologies will enable researchers to generate reliable and reproducible data crucial for the development and application of this compound and other luteolytic compounds in reproductive management.
References
Application Notes and Protocols for Luprostiol in the Synchronization of Follicular Waves in Cattle
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of follicular waves is a critical component of advanced reproductive management in cattle, enabling precise control over the estrous cycle for fixed-time artificial insemination (FTAI), embryo transfer programs, and controlled breeding. Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, is a potent luteolytic agent that induces the regression of the corpus luteum (CL), thereby initiating a new follicular phase and enabling the synchronization of follicular wave emergence. These application notes provide a comprehensive overview of the use of this compound for this purpose, including its mechanism of action, detailed experimental protocols, and comparative efficacy data.
Mechanism of Action of this compound in Follicular Wave Synchronization
The synchronization of follicular waves in cattle is primarily achieved by controlling the lifespan of the corpus luteum. The bovine estrous cycle is characterized by the emergence of two to three follicular waves.[1][2] Each wave involves the recruitment of a cohort of small follicles, the selection of a dominant follicle, and its subsequent growth. In the presence of a functional CL, the dominant follicle of the first or second wave will undergo atresia due to the suppressive effects of progesterone on LH pulse frequency.[3]
This compound, as a PGF2α analogue, induces luteolysis, the regression of the CL. This leads to a rapid decline in progesterone concentrations, which in turn removes the negative feedback on the hypothalamus and pituitary gland. The subsequent increase in gonadotropin-releasing hormone (GnRH) and follicle-stimulating hormone (FSH) secretion stimulates the emergence of a new follicular wave. By strategically timing the administration of this compound, often in combination with GnRH, researchers can control the timing of this new wave, leading to a synchronized population of follicles and a predictable time of ovulation.
Signaling Pathway of Prostaglandin F2α Analogues
This compound binds to the PGF2α receptor (PTGFR), a G-protein coupled receptor on the surface of luteal cells. This binding initiates a signaling cascade that leads to luteolysis. The key steps in this pathway include the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events trigger downstream effects that inhibit progesterone synthesis and promote apoptosis of luteal cells.
Data Presentation: Efficacy and Dosage of this compound
The following tables summarize quantitative data from various studies on the use of this compound for estrus synchronization in cattle, which is a key outcome of follicular wave synchronization.
Table 1: Dosage and Efficacy of this compound in Estrus Synchronization of Cattle
| Animal Type | This compound Dose | Estrus Response (%) | Time to Estrus (hours) | Reference |
| Beef Heifers | 15 mg | 44 | Not Specified | [4] |
| Lactating Beef Cows | 15 mg | 52 | Not Specified | [4] |
| Lactating Beef Cows | 15 mg | 23 | Not Specified | |
| Dairy Heifers | 15 mg | 68 | Not Specified |
Table 2: Comparative Efficacy of this compound and Other Prostaglandin Analogues
| Animal Type | Treatment | Dose | Estrus Response (%) | Reference |
| Beef Heifers | This compound | 15 mg | 44 | |
| Lutalyse | 25 mg | 42 | ||
| Lactating Beef Cows | This compound | 15 mg | 52 | |
| Lutalyse | 25 mg | 56 | ||
| Estrumate | 500 µg | 60 | ||
| Lactating Beef Cows | This compound | 15 mg | 23 | |
| Lutalyse | 25 mg | 19 | ||
| Dairy Heifers | This compound | 15 mg | 68 | |
| Estrumate | 500 µg | 70 |
Experimental Protocols for Follicular Wave Synchronization Using this compound
While specific protocols focusing solely on this compound for follicular wave synchronization are not extensively detailed in the literature, established protocols for PGF2α analogues, such as Ovsynch, can be effectively adapted for its use.
Ovsynch Protocol Adapted for this compound
The Ovsynch protocol is a widely used method for synchronizing follicular wave emergence and ovulation.
Objective: To synchronize follicular wave emergence and ovulation for fixed-time artificial insemination.
Materials:
-
GnRH (e.g., Cystorelin®, Factrel®, Fertagyl®, GONAbreed®)
-
This compound (15 mg/dose)
-
Syringes and needles
-
Animal restraining facilities
-
Ultrasound equipment (optional, for monitoring follicular dynamics)
Procedure:
-
Day 0: Administer an injection of GnRH (100 µg, IM). This will cause ovulation of a dominant follicle if present, or luteinization, leading to the emergence of a new follicular wave in approximately 2 to 3 days.
-
Day 7: Administer an injection of this compound (15 mg, IM). This will cause the regression of the original or GnRH-induced corpus luteum.
-
Day 9 (56 hours after this compound): Administer a second injection of GnRH (100 µg, IM). This will induce an LH surge and trigger ovulation of the synchronized dominant follicle.
-
Day 10 (16 hours after the second GnRH injection): Perform fixed-time artificial insemination.
References
Troubleshooting & Optimization
Luprostiol Injection Technical Support Center for Equine Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Luprostiol in equine experiments. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in horses?
A1: this compound is a potent synthetic analog of the natural prostaglandin F2α (PGF2α).[1] Its primary action in mares is as a luteolytic agent, meaning it causes the regression of the corpus luteum (CL).[2] This action is dependent on the presence of an active CL. The breakdown of the CL leads to a decrease in progesterone levels, which is followed by follicle growth, the onset of estrus (heat), and subsequent ovulation.[2]
Q2: What are the expected side effects of this compound injection in horses?
A2: While this compound is reported to have fewer adverse reactions than natural prostaglandins, some side effects can occur.[1] The most commonly reported side effects are mild and transient, including sweating and slight respiratory effects.[2] It is also possible for prostaglandins to cause diarrhea and abdominal discomfort in horses. One study comparing this compound and another PGF2α analog, D-cloprostenol, found no apparent clinical side effects besides a transient increase in salivary cortisol concentration, suggesting a physiological stress response that was not outwardly visible.
Q3: When should this compound not be used in horses?
A3: There are specific contraindications for the use of this compound. It should not be administered to pregnant animals unless the intention is to induce parturition or abortion. Additionally, there is a refractory period of approximately 4-5 days following ovulation when mares will not respond to the luteolytic effects of this compound. It should also not be used in animals with a known hypersensitivity to the active ingredient.
Q4: What is the typical onset and duration of side effects associated with prostaglandin analogs in horses?
A4: For prostaglandin F2α analogs in general, adverse effects such as sweating, increased GI motility, colic, and increased heart rate typically begin within 5 to 10 minutes after administration. These effects are usually transient and last for up to one hour. For this compound specifically, peak plasma concentrations are generally reached within 37.5 minutes in horses, and the half-life is approximately 1.5 hours, after which the compound is rapidly metabolized and excreted. This pharmacokinetic profile aligns with the observed transient nature of the side effects.
Troubleshooting Guide
Q1: A horse in my study has developed sweating and mild abdominal discomfort after this compound injection. What should I do?
A1: Mild and transient side effects like sweating and minor abdominal discomfort are known potential reactions to this compound and other prostaglandins.
-
Monitoring: Closely monitor the horse's vital signs, including heart rate and respiratory rate, as well as the severity of the clinical signs.
-
Duration: These effects are typically short-lived, often resolving within an hour.
-
Intervention: In most cases, no specific treatment is required as the effects are self-limiting. Provide a calm and comfortable environment for the animal. If the abdominal pain appears severe or persists for more than an hour, it is crucial to consult with the attending veterinarian to rule out other causes and provide appropriate analgesic care if necessary.
Q2: Can I administer a non-steroidal anti-inflammatory drug (NSAID) to manage the colic-like symptoms?
A2: The use of NSAIDs for managing abdominal pain (colic) in horses is a standard practice. However, it is important to consider that NSAIDs work by inhibiting the production of prostaglandins. This could potentially interfere with the intended luteolytic action of this compound. If analgesic intervention is deemed necessary due to the severity of the side effects, consult with a veterinarian. They may recommend an analgesic with a mechanism of action that is less likely to interfere with the experimental protocol.
Q3: A mare in my experiment did not respond to the this compound injection (i.e., no luteolysis occurred). What are the possible reasons?
A3: If a mare fails to respond to this compound, consider the following possibilities:
-
Timing of Injection: The injection may have been administered during the refractory period, which is the first 4-5 days after ovulation when the corpus luteum is not yet sensitive to the effects of PGF2α.
-
Absence of a Functional Corpus Luteum: this compound is only effective if a mature, functional corpus luteum is present. Confirming the presence of a CL via ultrasonography prior to injection is a critical step.
-
Dosage and Administration: Ensure the correct dosage was administered via a deep intramuscular injection as recommended. Intravenous injection is not recommended.
Data Summary
The following table summarizes the reported side effects of this compound and other prostaglandin F2α analogs in horses.
| Side Effect | This compound-Specific Information | General PGF2α Analogs | Onset | Duration | Severity |
| Sweating | Reported in a small number of horses. | Common | 5-10 minutes | Up to 1 hour | Mild and Transient |
| Respiratory Effect | Slight effect reported in a small number of horses. | Panting reported. | 5-10 minutes | Up to 1 hour | Mild and Transient |
| Abdominal Discomfort/Colic | Possible side effect. | Common, cramping/colic-like pain. | 5-10 minutes | Up to 1 hour | Generally Mild |
| Diarrhea | Possible side effect. | Reported. | 5-10 minutes | Up to 1 hour | Generally Mild |
| Increased Heart Rate | Not specifically reported for this compound, but general PGF2α effect. | Common. | 5-10 minutes | Up to 1 hour | Transient |
| Increased Salivary Cortisol | Transient increase observed 60 minutes post-injection without other clinical signs. | Not widely reported for other analogs. | Within 60 minutes | Transient | Subclinical |
Experimental Protocols
Cited Experiment for Side Effect Evaluation of this compound
A study evaluated the stress response and side effects of this compound and D-cloprostenol in mares.
-
Subjects: Eight mares were used in a cross-over design study.
-
Protocol:
-
On day 8 post-ovulation, mares received one of three treatments in alternating order:
-
This compound (LUP): 3.75 mg, administered intramuscularly (IM).
-
D-cloprostenol (CLO): 22.5 µg, administered IM.
-
Control (CON): 0.5 ml of saline (0.9% NaCl), administered IM.
-
-
Monitoring:
-
Plasma progesterone concentrations were measured to confirm luteolysis.
-
Salivary cortisol concentrations were measured immediately before and 60 minutes after injection to assess the physiological stress response.
-
Heart rate and heart rate variability were monitored.
-
Clinical side effects were visually observed.
-
-
-
Results: Both this compound and D-cloprostenol effectively induced luteolysis. A transient increase in salivary cortisol was noted 60 minutes after injection of both prostaglandin analogs, but no other clinical side effects or changes in heart rate variability were observed.
Visualizations
Caption: PGF2α signaling pathway in equine luteal cells.
Caption: Troubleshooting workflow for adverse events.
References
Technical Support Center: Optimizing Luprostiol Dosage for Maximal Luteolytic Response
Welcome to the technical support center for Luprostiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve a maximal luteolytic response in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound for luteolysis.
| Issue | Potential Cause | Recommended Action |
| Incomplete or Failed Luteolysis | Timing of Administration: this compound is most effective during the mid-luteal phase when the corpus luteum (CL) is mature and responsive. There is a refractory period of about 4-5 days post-ovulation when the CL will not respond to treatment.[1] | Ensure administration occurs between days 5 and 14 of the estrous cycle for most species. Confirm the presence of a mature CL via ultrasonography or progesterone analysis prior to treatment. |
| Dosage: The administered dose of this compound may be insufficient to induce complete luteolysis, especially in animals with multiple corpora lutea. | Review the dose-response data for the specific species and consider a higher dose within the recommended range. In some cases, a second dose administered 24 hours after the first can improve efficacy.[2][3] | |
| Individual Animal Variation: Metabolic rate, body condition, and individual sensitivity can affect the response to this compound. | Monitor individual animal responses closely. For critical experiments, consider a pilot study to determine the optimal dose for your specific animal population. | |
| Improper Administration: Incorrect injection technique (e.g., subcutaneous instead of intramuscular) can lead to poor absorption and reduced efficacy.[4] | Ensure proper intramuscular (IM) injection technique is used as this is the recommended route for consistent absorption.[4] | |
| High Variability in Time to Estrus/Ovulation | Follicular Status at Treatment: The size and developmental stage of the dominant follicle at the time of this compound administration can influence the interval to ovulation. | For tighter synchronization, consider pre-synchronizing follicular waves using GnRH and/or progesterone protocols before this compound administration. |
| Dose Effect: Different doses of this compound can lead to variations in the interval from treatment to ovulation. | Use a consistent, optimized dose for all animals within an experimental group to minimize this variability. | |
| Adverse Side Effects Observed | Dosage Too High: While this compound is generally well-tolerated, high doses may lead to transient side effects such as sweating, increased heart rate, and mild abdominal discomfort. | Reduce the dosage to the minimum effective level. In mares, a two-dose regimen with lower individual doses has been shown to be effective while minimizing side effects. |
| Rapid Systemic Absorption: Intravenous injection is not recommended and can increase the risk of side effects. | Strictly adhere to the intramuscular route of administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α). It acts as a potent luteolytic agent by binding to PGF2α receptors on the corpus luteum. This binding initiates a signaling cascade that leads to a rapid decrease in progesterone production (functional luteolysis) and subsequent structural regression of the corpus luteum (structural luteolysis). The process involves inhibition of luteinizing hormone (LH) receptors, vasoconstriction of luteal blood vessels, and induction of apoptosis (programmed cell death) in luteal cells.
Q2: How does the dosage of this compound affect the luteolytic response?
A2: The dosage of this compound directly impacts the success and timing of luteolysis. Higher doses generally lead to a more rapid and complete decline in progesterone levels. However, a dose-response relationship exists, and exceeding the optimal dose may not provide additional benefits and could increase the risk of side effects. The minimum effective dose can vary by species. For example, in sows, 7.5 mg of this compound was found to be the most effective dose for inducing farrowing. In Nelore cows, a 7.5 mg dose resulted in complete luteal regression, comparable to a 15 mg dose.
Q3: What is the optimal timing for this compound administration?
A3: The optimal timing for this compound administration is during the diestrus phase of the estrous cycle when a mature, functional corpus luteum is present. This is typically between 5 to 14 days after ovulation in most species. Administration too early in the cycle (the refractory period) will not be effective as the corpus luteum has not yet developed the necessary receptors for PGF2α.
Q4: Can this compound be used for estrus synchronization?
A4: Yes, this compound is commonly used for estrus synchronization in various species. By inducing luteolysis, it shortens the luteal phase and brings a group of animals into estrus at a predictable time. For more precise synchronization, this compound is often used in combination with other hormones like GnRH or progesterone in controlled breeding protocols.
Q5: How can I assess the luteolytic response to this compound in my experiments?
A5: The luteolytic response can be assessed through several methods:
-
Progesterone Monitoring: Serial blood sampling and measurement of plasma or serum progesterone concentrations is the most direct method. A successful luteolytic response is characterized by a rapid decline in progesterone to baseline levels (typically <1 ng/mL) within 24 to 48 hours post-treatment.
-
Ultrasonography: Transrectal ultrasonography can be used to visualize the corpus luteum and monitor its regression in size and changes in echotexture.
-
Estrus Detection: Observing behavioral signs of estrus (e.g., standing to be mounted) is a practical indicator of luteolysis and the subsequent return to the follicular phase.
-
Ovulation Timing: Monitoring follicular growth and ovulation via ultrasonography can confirm the completion of the luteolytic process and the initiation of a new follicular phase.
Data Presentation
Table 1: this compound Dosage and Luteolytic Response in Different Species
| Species | Dosage | Route of Administration | Key Outcomes | Reference |
| Mare | 3.75 mg | Intramuscular (IM) | Significant decline in progesterone within 2 days; treatment-to-ovulation interval of 9.4 ± 0.4 days. | |
| 7.5 mg | Intramuscular (IM) | Used for induction of ovulation in cycling mares. | ||
| Cow (Nelore) | 15 mg (conventional) | Intramuscular (IM) | Complete luteal regression (progesterone <1 ng/mL) at 48 hours. | |
| 7.5 mg (50% dose) | Intramuscular (IM) | Similar complete luteal regression and hastened estrus as the 15 mg dose. | ||
| 3.75 mg (25% dose) | Intramuscular (IM) | Lower proportion of cows showing luteolysis compared to higher doses. | ||
| Goat | 7.5 mg | Intramuscular (IM) | Effective for parturition induction, with parturition occurring at 33.3 ± 0.9 hours post-injection. | |
| 3.75 mg | Intramuscular (IM) | Also effective for parturition induction, with parturition at 34.1 ± 1.8 hours post-injection. | ||
| Sow | 7.5 mg | Intramuscular (IM) | Shortest treatment-to-first-pig interval (26.3 hours) for parturition induction. | |
| 3.75 mg | Intramuscular (IM) | Longer treatment-to-first-pig interval (40.0 hours) compared to the 7.5 mg dose. |
Experimental Protocols
Protocol 1: Assessment of Luteolytic Efficacy of this compound in Bovines
-
Animal Selection: Select non-lactating, cycling cows with a confirmed corpus luteum via transrectal ultrasonography on day 8 of the estrous cycle.
-
Group Allocation: Randomly assign cows to different treatment groups (e.g., varying doses of this compound, different administration routes, or a control group receiving saline).
-
Treatment Administration: Administer this compound or saline via the designated route (e.g., intramuscular injection).
-
Blood Sampling: Collect blood samples via jugular venipuncture immediately before treatment (Hour 0) and at 24 and 48 hours post-treatment.
-
Progesterone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Determine plasma progesterone concentrations using a validated radioimmunoassay (RIA) or ELISA kit.
-
Luteolysis Assessment: Complete luteal regression is defined as a reduction in circulating progesterone concentrations to <1 ng/mL at 48 hours post-treatment.
-
Estrus Detection: Monitor cows for signs of estrus three times daily for six days following treatment, using a teaser bull.
-
Data Analysis: Compare the proportion of cows exhibiting luteolysis and estrus among the different treatment groups using appropriate statistical tests (e.g., Chi-square test).
Protocol 2: Estrus Synchronization in Mares Using this compound
-
Animal Selection: Use healthy, cycling mares in the luteal phase (at least 5 days post-ovulation).
-
Confirmation of Luteal Phase: Confirm the presence of a corpus luteum and the absence of a large preovulatory follicle (>35 mm) via transrectal ultrasonography.
-
Treatment: Administer a single intramuscular injection of 3.75 mg this compound.
-
Monitoring: Perform daily transrectal ultrasonography to monitor follicular growth and detect ovulation.
-
Estrus Detection: Tease mares daily with a stallion to detect behavioral signs of estrus.
-
Data Collection: Record the interval from this compound injection to the onset of estrus and the interval to ovulation.
-
Outcome Evaluation: Successful synchronization is indicated by a predictable return to estrus and ovulation across the treated group.
Visualizations
Caption: this compound-induced luteolytic signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Prostaglandin-induced luteolysis and estrous expression in dairy heifers: applications of ovulation prediction based on automated activity monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of a two-dose regimen of prostaglandin administration in inducing luteolysis without adverse side effects in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
reasons for variable response to Luprostiol treatment in herds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variable response to Luprostiol treatment observed in herds. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during experimental and practical applications of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] Its primary action is luteolysis, which is the regression of the corpus luteum (CL).[2] For this compound to be effective, a functional and responsive corpus luteum must be present on the ovary.[2] The breakdown of the CL leads to a rapid decline in progesterone levels, which in turn allows for the initiation of the follicular phase, estrus (heat), and subsequent ovulation.[2]
Q2: When is the optimal time to administer this compound during the estrous cycle?
A2: this compound is most effective when administered during the luteal phase of the estrous cycle, specifically from day 5 to day 17 in cattle. There is a refractory period of approximately 4-5 days following ovulation when the developing corpus luteum is not yet responsive to the luteolytic effects of PGF2α analogs like this compound. Treatment during this early stage will not result in luteolysis and will not induce estrus.
Q3: What are the common reasons for a poor or variable response to this compound treatment in a herd?
A3: Several factors can contribute to a variable response to this compound treatment. These can be broadly categorized as:
-
Animal-related factors:
-
Stage of the estrous cycle: As mentioned, administration during the refractory period will result in treatment failure.
-
Anestrus: Animals that are not cycling (anestrus) due to factors like poor nutrition, stress, or disease will not have a functional corpus luteum and therefore will not respond to treatment.
-
Body Condition Score (BCS): Cows with a low BCS often have compromised reproductive function, including delayed onset of estrus and reduced fertility. Inadequate energy reserves can impair hormonal balance and ovarian activity.
-
Health Status: Uterine infections (e.g., endometritis, pyometra) or other systemic diseases can interfere with the normal reproductive cycle and response to hormonal treatments. Coxiella burnetii infection, for instance, can lead to abortions and decreased reproductive efficiency.
-
-
Treatment-related factors:
-
Incorrect Dosage and Administration: Underdosing or improper administration (e.g., subcutaneous instead of deep intramuscular injection) can lead to insufficient drug concentrations and treatment failure.
-
Improper Storage: this compound should be stored according to the manufacturer's recommendations, typically protected from light and not stored above 25°C, to maintain its potency.
-
-
Management factors:
-
Nutritional Deficiencies: Inadequate nutrition, particularly energy intake, negatively impacts reproductive hormones and can lead to anestrus.
-
Stress: Environmental stressors can negatively affect reproductive function.
-
Troubleshooting Guide
Problem: A significant portion of the herd did not show estrus after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Timing of Administration | - Confirm the stage of the estrous cycle of the non-responsive animals. Rectal palpation or ultrasonography can be used to verify the presence of a corpus luteum at the time of treatment. - For synchronization programs, a second PGF2α injection 10-14 days after the first can help synchronize animals that were in the refractory period during the initial treatment. |
| High Percentage of Anestrous Animals | - Evaluate the nutritional program and Body Condition Score (BCS) of the herd. Ensure adequate energy and protein intake, especially during the postpartum period. - Implement a pre-synchronization protocol using GnRH and/or a progesterone-releasing device (e.g., CIDR) to induce cyclicity in anestrous animals before administering this compound. |
| Improper Drug Handling or Administration | - Review the product label for correct dosage, route of administration (deep intramuscular), and storage conditions. - Ensure proper injection technique and needle size are being used. |
| Underlying Health Issues | - Conduct veterinary examinations to rule out uterine infections or other diseases affecting reproductive function. |
Problem: Estrus response is observed, but conception rates are low.
| Possible Cause | Troubleshooting Steps |
| Poor Timing of Artificial Insemination (AI) | - Review the timing of AI relative to the onset of estrus. For synchronized estrus, fixed-time AI protocols are often recommended. A common approach is to inseminate 72 to 96 hours after the second PGF2α injection in a two-injection protocol. - Accurate heat detection is crucial for protocols that do not use fixed-time AI. |
| Low Body Condition Score (BCS) | - A low BCS at the time of breeding is associated with reduced conception rates. Ensure cows are on a positive energy balance leading up to and during the breeding period. |
| Suboptimal Bull Fertility (Natural Service) | - If using natural service, ensure bulls have passed a recent breeding soundness examination. |
Quantitative Data Summary
The following tables summarize data on the efficacy of this compound and related prostaglandin analogs from various studies.
Table 1: Estrous Response to this compound and Other Prostaglandins in Cattle
| Study Reference | Animal Type | Treatment Groups | Estrous Response (%) |
| Trial 1 | Virgin Beef Heifers | This compound (15 mg) | 44% |
| Lutalyse (25 mg) | 42% | ||
| Trial 2 | Lactating Beef Cows | This compound (15 mg) | 52% |
| Lutalyse (25 mg) | 56% | ||
| Estrumate (500 mcg) | 60% | ||
| Trial 4 | Virgin Dairy Heifers | This compound (15 mg) | 68% |
| Estrumate (500 mcg) | 70% |
Table 2: Pregnancy Rates Following this compound Treatment in Beef Cows
| Study Reference | This compound Dose | Pregnancy Rate at Synchronized Estrus |
| 3.8 mg | Lower than higher doses | |
| 7.5 mg | Comparable to higher doses | |
| 15 mg | Greater overall pregnancy rate | |
| 30 mg | Greater overall pregnancy rate |
Experimental Protocols
Protocol 1: Assessment of Luteolytic Efficacy of this compound
-
Animal Selection: Select a cohort of cycling, non-pregnant cows or heifers between days 5 and 17 of their estrous cycle. The presence of a corpus luteum should be confirmed via transrectal ultrasonography.
-
Treatment Administration: Administer the recommended dose of this compound (e.g., 15 mg for cows, 7.5 mg for heifers) via deep intramuscular injection.
-
Blood Sampling: Collect blood samples immediately before treatment and at 12, 24, 48, and 72 hours post-treatment.
-
Hormone Analysis: Analyze serum or plasma for progesterone concentrations using a validated assay (e.g., ELISA or RIA).
-
Estrus Detection: Monitor animals for signs of estrus (e.g., standing to be mounted) at least twice daily for 5 days following treatment.
-
Data Analysis: A successful luteolytic response is characterized by a significant decline in progesterone concentrations (typically to <1 ng/mL) within 48-72 hours post-treatment, followed by the onset of estrus.
Protocol 2: Estrus Synchronization using a Two-Injection this compound Protocol
-
First Injection: Administer a luteolytic dose of this compound to all animals in the herd.
-
Second Injection: Administer a second dose of this compound 10 to 12 days after the first injection.
-
Artificial Insemination:
-
Heat Detection: Inseminate animals approximately 12 hours after observed estrus.
-
Fixed-Time AI: Inseminate all animals at a predetermined time, typically 72 and 96 hours after the second injection.
-
-
Pregnancy Diagnosis: Perform pregnancy diagnosis (e.g., via ultrasonography) at a suitable interval post-insemination (e.g., 30-45 days).
Visualizations
Caption: Mechanism of action of this compound leading to luteolysis and ovulation.
Caption: Troubleshooting workflow for poor response to this compound treatment.
References
improving Luprostiol stability in aqueous solution for lab use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Luprostiol in aqueous solutions for laboratory use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What could be the cause and how can I fix it?
A1: this compound has limited solubility in aqueous solutions. Precipitation is a common issue, especially when diluting a concentrated stock solution (e.g., in DMSO) directly into a buffer.
-
Cause: The organic solvent (like DMSO) in the stock solution is miscible with water, but the this compound itself may not be soluble at the desired final concentration in the aqueous buffer, causing it to crash out of solution.
-
Troubleshooting:
-
Use a co-solvent: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol (e.g., 5-10%), before adding the this compound stock. This can help maintain its solubility.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1]
-
Pre-warm solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can sometimes help prevent precipitation.[1]
-
Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the this compound.[1]
-
Q2: I am observing a rapid loss of this compound activity in my experiments. What are the likely reasons for this instability?
A2: this compound, like other prostaglandin analogs, is susceptible to degradation in aqueous solutions. The primary factors affecting its stability are pH, temperature, and light exposure.
-
pH: Prostaglandins of the F-series are generally more stable in slightly acidic conditions. At neutral or alkaline pH, the rate of degradation can increase significantly.
-
Temperature: Elevated temperatures accelerate the degradation process.[2] For short-term storage (days to weeks), refrigeration (2-8°C) is recommended. For long-term storage (months to years), freezing (-20°C or -80°C) is necessary.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation. It is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
Q3: What is the optimal pH for storing this compound in an aqueous solution for short-term lab use?
A3: While specific data for this compound is limited, based on the stability of similar prostaglandins like PGE1, a slightly acidic pH range of 4.0 to 6.0 is recommended to minimize degradation. Buffers such as citrate or acetate at these pH values are suitable choices. Avoid using phosphate buffers at neutral pH if stability is a concern.
Q4: Can I do anything to actively stabilize my this compound working solutions?
A4: Yes, in addition to controlling pH, temperature, and light, you can incorporate stabilizing agents into your aqueous solutions:
-
Antioxidants: The inclusion of antioxidants can protect this compound from oxidative degradation. Common antioxidants used in pharmaceutical preparations include:
-
Ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., disodium edetate) to chelate metal ions that can catalyze oxidation.
-
Sodium metabisulfite or ascorbic acid as free radical scavengers.
-
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with prostaglandin molecules, protecting them from hydrolysis and improving their solubility and stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light. Use a stabilized buffer (acidic pH, with antioxidants). |
| Precipitate forms upon thawing of frozen aliquots | Poor solubility at low temperatures or concentration changes during freezing. | Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity. If precipitate persists, gentle warming and sonication may be attempted. Consider adding a cryoprotectant like glycerol (5-10%) to the stock solution before freezing. |
| Loss of potency over the course of a multi-day experiment | Ongoing degradation in the experimental medium (e.g., cell culture media at pH 7.4). | If possible, add freshly diluted this compound to the experimental system at regular intervals. Alternatively, conduct a preliminary experiment to determine the rate of degradation in your specific medium and adjust your experimental design accordingly. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes the preparation of a 10 µM stabilized this compound working solution from a 10 mM stock in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Citrate buffer (0.05 M, pH 5.0)
-
Disodium edetate (EDTA)
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Prepare a 10 mM stock solution:
-
Weigh out an appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes in amber tubes and store at -20°C for long-term use.
-
-
Prepare the stabilized buffer:
-
Prepare a 0.05 M citrate buffer and adjust the pH to 5.0.
-
Add disodium edetate (EDTA) to a final concentration of 0.05% (w/v).
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Prepare the 10 µM working solution:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, add 1 µL of the 10 mM stock to 999 µL of the stabilized citrate buffer.
-
Vortex gently to mix.
-
This working solution should be prepared fresh daily and kept on ice, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 100 µg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare several identical samples of the this compound solution. Keep one as an unstressed control.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a sample. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a sample. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂ to a sample. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a sample at 60°C in a temperature-controlled oven for 24 hours.
-
Photodegradation: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis:
-
Analyze all samples (including the control) by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the remaining this compound and any new peaks corresponding to degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for preparing a stabilized aqueous solution of this compound.
Caption: A decision tree for troubleshooting this compound instability issues.
References
Technical Support Center: Overcoming Pharmacologic Resistance to Luprostiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pharmacologic resistance to Luprostiol and other prostaglandin F2α (PGF2α) analogues in animal models.
Troubleshooting Guides
Issue 1: Complete Failure to Induce Luteolysis
Question: I administered the recommended dose of this compound, but there was no subsequent drop in progesterone levels or signs of estrus. What could be the cause?
Answer:
Failure to induce luteolysis is a common issue and can stem from several factors related to the physiological state of the animal or the administration protocol.
Possible Causes and Troubleshooting Steps:
-
Timing of Administration: The most frequent cause of treatment failure is incorrect timing relative to the estrous cycle. The corpus luteum (CL) is refractory to the luteolytic effects of PGF2α during the early luteal phase (approximately days 1-5 post-ovulation in cattle).[1][2]
-
Verification: Confirm the stage of the estrous cycle via rectal palpation, ultrasonography to visualize a mature CL, or analysis of baseline progesterone levels. A mature, responsive CL is essential for this compound to be effective.[3]
-
Solution: If the animal was in the refractory period, re-administer this compound once the CL has matured (typically after day 5). For synchronization protocols, consider a pre-synchronization strategy (e.g., with GnRH) to ensure a mature CL is present at the time of this compound administration.
-
-
Inactive Corpus Luteum: The animal may be anestrous or have a persistent follicular cyst, in which case there is no functional CL to regress.
-
Verification: Use ultrasonography to confirm the presence and functionality of the CL. Progesterone levels below 1 ng/mL are indicative of the absence of a functional CL.
-
Solution: Address the underlying cause of anestrus. This compound will not be effective in these cases.
-
-
Inadequate Dosage or Administration: While less common with commercial preparations, incorrect dosage or improper administration can lead to treatment failure.
-
Verification: Double-check the calculated dose based on the animal's weight and the product's specifications. Ensure the injection was administered correctly (intramuscularly) and that there was no leakage from the injection site.
-
Solution: Re-administer the correct dose using the proper technique.
-
Experimental Workflow for Diagnosing Luteolytic Failure
Caption: Diagnostic workflow for troubleshooting luteolytic failure post-Luprostiol.
Issue 2: Partial Luteolysis or Rebounding Progesterone Levels
Question: After this compound administration, progesterone levels decreased initially but then began to rise again after a few days without the animal showing estrus. Why did this happen?
Answer:
Partial luteolysis or CL recovery can occur when the luteolytic signal is not strong or sustained enough to induce complete regression of the corpus luteum.
Possible Causes and Troubleshooting Steps:
-
Insufficient Endogenous PGF2α Amplification: A single injection of a PGF2α analogue may not be sufficient in all animals to trigger the complete cascade of luteolytic events, which includes the production of endogenous PGF2α by the CL itself.[4][5]
-
Solution: Consider a second dose of this compound 12-24 hours after the first. This can help ensure a sustained luteolytic signal.
-
-
Individual Animal Variation: There can be significant variation in the sensitivity of the CL to PGF2α between animals.
-
Solution: In valuable animals or critical experiments where this is observed, increasing the dosage within safe limits or using a more potent PGF2α analogue might be considered, though this should be done with caution and under veterinary guidance.
-
-
PGF2α Receptor Dynamics: In some cases, PGF2α can downregulate its own receptors (FP receptors) in the CL, which could contribute to a blunted response.
-
Solution: Research into combination therapies is ongoing. For example, using GnRH to induce ovulation and ensure a CL of a specific age and sensitivity before PGF2α administration can improve outcomes. Combining this compound with hCG has been shown to improve the synchronization of ovulation in mares.
-
Signaling Pathway of PGF2α-Induced Luteolysis
References
- 1. [PDF] Sensitivity of bovine corpora lutea to prostaglandin F2alpha is dependent on progesterone, oxytocin, and prostaglandins. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Sensitivity of bovine corpora lutea to prostaglandin F2alpha is dependent on progesterone, oxytocin, and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processes involved in prostaglandin F2alpha autoamplification in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
minimizing stress response to Luprostiol administration in mares
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the stress response to Luprostiol administration in mares. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in mares?
A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α). Its primary function in mares is to induce luteolysis, which is the regression of the corpus luteum (CL). This action leads to a decrease in progesterone levels, prompting the mare to return to estrus, thus allowing for the synchronization of the estrous cycle.
Q2: What are the common signs of a stress response to this compound administration in mares?
A2: The most common physiological sign of a stress response is a transient increase in salivary cortisol concentration.[1][2] Some mares may also exhibit mild and temporary side effects such as sweating, increased heart and respiratory rates, mild colic-like symptoms (abdominal discomfort), and diarrhea.[3] However, studies indicate that this compound does not typically cause significant changes in heart rate variability.[1][2]
Q3: How does the stress response to this compound compare to other PGF2α analogs like d-cloprostenol?
A3: Both this compound and d-cloprostenol can induce a transient increase in salivary cortisol. One study showed that at standard dosages, this compound resulted in a more pronounced cortisol increase compared to d-cloprostenol. However, both are considered to reliably induce luteolysis without causing severe clinical side effects.
Q4: Can the stress response to this compound be minimized by adjusting the dosage?
A4: Yes, evidence suggests that using lower or "micro" doses of PGF2α analogs can be effective in inducing luteolysis while significantly reducing or eliminating common side effects like sweating and colic. For instance, a significantly reduced dose of cloprostenol has been shown to be effective. While specific dose-response data for this compound's side effects are not as readily available, the principle of using the minimum effective dose to reduce adverse reactions is a key strategy.
Q5: Are there any concurrent treatments that can be administered to lessen the stress response?
A5: While the primary strategy for minimizing the stress response is dose optimization, ensuring the mare is in a calm and familiar environment before and during administration can help reduce anticipatory stress. Currently, there is limited specific research on concurrent pharmacological treatments to mitigate the acute stress response to this compound. However, maintaining good handling practices is crucial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Mare exhibits excessive sweating, colic, or diarrhea after administration. | High individual sensitivity or standard dose is too high for the individual. | - Record the severity and duration of the signs. - For future treatments in this mare, consider a reduced or "micro-dose" protocol in consultation with a veterinarian. - Ensure the mare has access to fresh water and monitor for resolution of signs, which are typically transient. |
| Significant and prolonged behavioral signs of stress (e.g., agitation, pawing). | Stressful environment, handling, or pain response. | - Evaluate the administration environment for potential stressors. - Implement low-stress handling techniques for future administrations. - For a detailed assessment, consider using a behavioral ethogram to quantify stress behaviors. |
| Variable or inadequate luteolytic response (no return to estrus). | Administration outside the responsive period of the corpus luteum (typically requires a mature CL, at least 5 days post-ovulation). | - Confirm the stage of the estrous cycle via ultrasonography and progesterone measurement before administration. A receptive CL must be present. - Ensure correct dosage and administration technique. |
| Elevated baseline cortisol levels prior to administration. | Anticipatory stress from handling or environmental factors. | - Acclimatize the mare to the handling and experimental procedures before the actual study. - Perform a sham procedure to habituate the mare to the injection process. |
Data Presentation
Table 1: Comparison of Salivary Cortisol Levels in Mares Following Administration of this compound, d-cloprostenol, or Saline
| Treatment Group | Dose | Salivary Cortisol (ng/mL) - Pre-injection (Mean ± SEM) | Salivary Cortisol (ng/mL) - 60 min Post-injection (Mean ± SEM) |
| This compound (LUP) | 3.75 mg, i.m. | 1.4 ± 0.3 | 8.0 ± 1.4 |
| d-cloprostenol (CLO) | 22.5 µg, i.m. | 1.4 ± 0.3 | 4.2 ± 0.7 |
| Saline (CON) | 0.5 mL, i.m. | 1.3 ± 0.2 | 1.0 ± 0.3 |
| Data sourced from Kuhl et al. (2016) |
Table 2: Luteolytic Efficacy of this compound and d-cloprostenol
| Treatment Group | Dose | Interval from Treatment to Ovulation (days) (Mean ± SEM) |
| This compound (LUP) | 3.75 mg, i.m. | 9.4 ± 0.4 |
| d-cloprostenol (CLO) | 22.5 µg, i.m. | 9.4 ± 1.3 |
| Saline (CON) | 0.5 mL, i.m. | 16.1 ± 0.8 |
| Data sourced from Kuhl et al. (2016) |
Experimental Protocols
Protocol for Assessing the Stress Response to this compound Administration in Mares
This protocol outlines a comprehensive approach to evaluating the physiological and behavioral stress response to this compound administration.
1. Animal Selection and Acclimatization:
-
Select healthy, cycling mares with a calm temperament.
-
House the mares in a consistent and low-stress environment for at least one week prior to the experiment to allow for acclimatization.
-
Handle the mares daily using positive reinforcement to habituate them to human interaction and the experimental setting.
2. Pre-experimental Baseline Measurement:
-
For two days prior to the experiment, conduct sham procedures at the same time of day as the planned treatment. This involves all handling and sampling steps without the actual injection.
-
Collect baseline data for salivary cortisol, heart rate (HR), and heart rate variability (HRV) during these sham sessions.
3. Experimental Procedure:
-
On the day of the experiment, ensure the mare is calm and in her familiar environment.
-
Time 0 (Pre-injection):
-
Collect a baseline saliva sample for cortisol analysis.
-
Attach a heart rate monitor (e.g., Polar Equine) and record baseline HR and HRV for at least 5 minutes.
-
Conduct a baseline behavioral assessment using a standardized ethogram (see Table 3).
-
-
Administration:
-
Administer this compound (or control) via intramuscular injection in the neck or hindquarters.
-
-
Post-injection Monitoring:
-
Continuous: Record HR and HRV continuously for at least 2 hours post-injection.
-
Timed Saliva Samples: Collect saliva samples at 15, 30, 60, 90, and 120 minutes post-injection.
-
Timed Behavioral Assessments: Conduct behavioral assessments at the same time points as saliva collection.
-
4. Sample Handling and Analysis:
-
Saliva: Centrifuge saliva samples to remove debris and store at -20°C until analysis. Use a validated equine-specific cortisol enzyme immunoassay (EIA) kit.
-
HRV Analysis: Analyze the recorded R-R intervals using appropriate software (e.g., Kubios HRV). Key parameters to assess include the root mean square of successive differences (RMSSD) and the ratio of low-frequency to high-frequency power (LF/HF).
5. Behavioral Assessment:
-
Use a pre-defined ethogram to score the frequency or duration of stress-related behaviors. An example is provided in Table 3.
Table 3: Example of a Behavioral Stress Ethogram for Mares
| Behavior | Description | Score (0-3) |
| Vocalization | Whinnying, nickering, squealing | 0=None, 1=Infrequent, 2=Frequent, 3=Constant |
| Locomotion | Pacing, circling, weaving | 0=None, 1=Restless, 2=Intermittent, 3=Continuous |
| Oral Behaviors | Licking, chewing (non-feed related), teeth grinding | 0=None, 1=Occasional, 2=Frequent, 3=Constant |
| Body Posture | Tense musculature, high head carriage, tucked tail | 0=Relaxed, 1=Mild tension, 2=Moderate tension, 3=Severe tension |
| Tail Swishing | Agitated or rapid tail swishing | 0=None, 1=Occasional, 2=Frequent, 3=Constant |
| Pawing/Stomping | Pawing at the ground or stomping feet | 0=None, 1=Infrequent, 2=Frequent, 3=Constant |
Mandatory Visualizations
References
Technical Support Center: Luprostiol-Based Synchronization Protocols
Welcome to the technical support center for Luprostiol-based synchronization protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for estrus synchronization?
A1: this compound is a synthetic analog of Prostaglandin F2α (PGF2α). Its primary function in estrus synchronization is to induce luteolysis, which is the regression of the corpus luteum (CL).[1] The CL produces progesterone, a hormone that maintains pregnancy and prevents the animal from returning to estrus. By causing the CL to regress, this compound effectively shortens the luteal phase of the estrous cycle, leading to a drop in progesterone levels. This hormonal shift allows for the development of a new follicular wave, subsequent estrus (heat), and ovulation.[1] For this compound to be effective, a functional CL must be present.[1]
Q2: When is the optimal time to administer this compound in a synchronization protocol?
A2: The timing of this compound administration is critical for the success of a synchronization protocol. It is most effective when administered during the mid-luteal phase of the estrous cycle, typically between days 6 and 16 in cattle (where day 0 is estrus).[2] Administering PGF2α analogs like this compound too early in the cycle (before day 5 or 6) is ineffective because the CL is not yet mature enough to respond to the luteolytic signal.[2]
Q3: What are the common reasons for a poor estrous response after this compound treatment?
A3: A poor estrous response can stem from several factors:
-
Anestrous Animals: A significant reason for failure is treating animals that are not cycling (anestrous). This can be due to poor nutrition, low body condition score, or being too soon postpartum. This compound will not induce cyclicity in these animals as they do not have a functional CL to regress.
-
Incorrect Timing of Administration: As mentioned, administering this compound when the CL is immature will result in protocol failure.
-
Individual Variation: Animals can have physiological variations in their response to hormonal treatments.
Q4: Can this compound be used in conjunction with other hormones?
A4: Yes, this compound is often used in combination with other hormones like Gonadotropin-Releasing Hormone (GnRH) and progesterone to improve the synchrony of estrus and ovulation.
-
GnRH: Administering GnRH prior to this compound can help to synchronize follicular wave development, ensuring that a dominant follicle is present and ready to ovulate after luteolysis.
-
Progesterone: Progesterone supplementation, often via a Controlled Internal Drug Release (CIDR) device, can help to induce cyclicity in anestrous animals and further tighten the window of estrus.
Troubleshooting Guide
Issue 1: Low percentage of animals exhibiting estrus after a single this compound injection.
| Potential Cause | Troubleshooting/Refinement Strategy |
| High percentage of anestrous animals. | Pre-protocol screening: Assess the cyclicity of animals before initiating the protocol. This can be done through ultrasound examination for a CL or by monitoring progesterone levels. Nutritional management: Ensure animals are on an adequate plane of nutrition and have an appropriate Body Condition Score (BCS). Protocol modification: For herds with a mix of cycling and anestrous animals, incorporate a progestin (e.g., CIDR) into the protocol to help induce cyclicity. |
| Incorrect timing of injection. | Two-injection protocol: Administer two injections of this compound 11-14 days apart. This increases the probability that all animals will have a responsive CL at the time of the second injection. |
| Immature Corpus Luteum. | Pre-synchronization with GnRH: A GnRH injection 7 days before this compound can help to initiate a new follicular wave, leading to a more predictable response to the subsequent PGF2α treatment. |
Issue 2: High variability in the onset of estrus, leading to difficulties in timed artificial insemination (TAI).
| Potential Cause | Troubleshooting/Refinement Strategy |
| Variable follicular development at the time of this compound injection. | Ovsynch-type protocols: Implement a protocol that combines GnRH and PGF2α to control both follicular development and the timing of luteolysis. A common approach is a GnRH injection, followed by a this compound injection 7 days later, and a second GnRH injection 48-56 hours after that, with TAI occurring 16-20 hours after the final GnRH. |
| Individual animal variation. | Heat detection in combination with TAI: For protocols that result in less tight synchrony, a combination of heat detection and TAI can be effective. Animals observed in estrus can be inseminated based on the AM/PM rule, while those not showing heat can receive a GnRH injection and be inseminated at a fixed time. |
Issue 3: Low conception rates despite a good estrous response.
| Potential Cause | Troubleshooting/Refinement Strategy |
| Poor timing of artificial insemination. | Optimize AI timing: Insemination should ideally occur 6-24 hours before ovulation. For TAI protocols, the timing is based on the expected time of ovulation after the final GnRH injection. Minor adjustments to this timing may be necessary based on herd-specific data. |
| Sub-optimal uterine environment. | Body Condition Score: Ensure cows are in a positive energy balance and have an optimal BCS at the time of breeding. Significant loss of body condition can negatively impact fertility. |
| Semen quality and handling. | Quality control: Ensure that semen is of high quality and has been handled and thawed correctly according to the supplier's recommendations. |
Quantitative Data Summary
Table 1: Estrus Response to Different this compound-Based Protocols
| Protocol | Animal Type | Estrus Response (%) | Reference |
| Single 15 mg this compound | Beef Heifers | 44 | |
| Single 15 mg this compound | Lactating Beef Cows | 52 | |
| Two 15 mg this compound injections (11 days apart) | Lactating Beef Cows | 23 (after 1st), higher after 2nd | |
| 15 mg this compound (in animals with a palpable CL) | Dairy Heifers | 68 | |
| 7.5 mg this compound | Beef Cows | 75-95 |
Table 2: Impact of Protocol Refinements on Pregnancy Rates
| Protocol Modification | Impact on Pregnancy/Conception Rate | Reference |
| Addition of GnRH to a PGF2α protocol in sheep | Improved reproductive performance | |
| Addition of a second PGF2α treatment in a resynchronization protocol | Increased pregnancies per AI at 32 days post-TAI | |
| Cows losing body condition post-calving | Lower pregnancy rate (25% vs. 38% for maintained and 83% for gained) | |
| MGA-PGF2α protocol initiated late in the estrous cycle | Reduced conception rate (36% vs. 66% for early cycle initiation) |
Detailed Experimental Protocols
Protocol 1: Progesterone (P4) and Estradiol-17β (E2) Radioimmunoassay (RIA)
This protocol is for the quantification of progesterone and estradiol concentrations in plasma samples, which is crucial for monitoring luteal function and follicular development.
Methodology:
-
Sample Collection: Collect blood samples via jugular venipuncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C. Harvest the plasma and store at -20°C until analysis.
-
Hormone Extraction (for E2):
-
Add a known amount of tritiated estradiol to each plasma sample to monitor procedural losses.
-
Extract the steroids using anhydrous diethyl ether.
-
Evaporate the ether phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a phosphate-buffered saline solution.
-
-
Radioimmunoassay:
-
Incubate the plasma (for P4) or extracted sample (for E2) with a specific antibody and a known amount of radiolabeled hormone (Iodine-125 for P4, Tritium for E2).
-
After incubation, separate the antibody-bound hormone from the free hormone using a precipitating agent (e.g., dextran-coated charcoal).
-
Centrifuge the tubes and decant the supernatant containing the antibody-bound radiolabeled hormone.
-
-
Quantification:
-
Measure the radioactivity of the supernatant using a gamma counter (for I-125) or a liquid scintillation counter (for Tritium).
-
Construct a standard curve using known concentrations of the hormone.
-
Calculate the hormone concentration in the unknown samples by comparing their radioactivity to the standard curve.
-
Adjust the E2 concentrations for procedural losses based on the recovery of the tritiated estradiol.
-
Protocol 2: Ultrasound Examination of Ovarian Structures
This protocol is for the real-time visualization and measurement of ovarian follicles and corpora lutea.
Methodology:
-
Animal Restraint: Secure the animal in a chute to ensure the safety of both the animal and the operator.
-
Transducer Preparation: Use a high-frequency (5.0 to 7.5 MHz) linear-array ultrasound transducer. Apply a generous amount of lubricating gel to the transducer.
-
Transrectal Examination:
-
The operator, wearing a disposable palpation sleeve, gently inserts the transducer into the rectum.
-
Clear the rectum of fecal matter to ensure good contact between the transducer and the rectal wall.
-
-
Ovary Localization:
-
Systematically scan the pelvic region to locate both ovaries.
-
-
Image Acquisition and Interpretation:
-
Follicles: Appear as non-echogenic (black), fluid-filled, spherical structures on the ovarian cortex. Measure the diameter of the largest follicle(s).
-
Corpus Luteum (CL): Appears as a dense, granular, echogenic (grey to white) structure, often with a fluid-filled central cavity. Measure the diameter of the CL.
-
-
Data Recording: Record the size and location of all significant ovarian structures. This data is critical for determining the stage of the estrous cycle and assessing the response to hormonal treatments.
Visualizations
Caption: Signaling pathway of this compound-induced luteolysis.
References
unexpected outcomes in Luprostiol clinical safety trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luprostiol. The information is designed to address specific issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analogue of prostaglandin F2α (PGF2α).[1][2] Its principal action is as a luteolytic agent, meaning it induces the regression of the corpus luteum.[1] This action is fundamental in reproductive biology for synchronizing estrus and for therapeutic purposes in veterinary medicine.[2][3]
Q2: What are the common, expected side effects of this compound and other PGF2α analogues?
While generally considered safe for its intended veterinary uses, this compound and other PGF2α analogues can produce transient side effects, which vary by species. These are generally expected physiological responses rather than unexpected adverse events.
Q3: Are there any known drug interactions with this compound?
Yes, the therapeutic efficacy of this compound can be diminished when used concurrently with non-steroidal anti-inflammatory drugs (NSAIDs) such as meclofenamic acid, mefenamic acid, and meloxicam. This is due to the inhibition of prostaglandin synthesis by NSAIDs.
Q4: Can this compound induce a stress response in animals?
Studies in mares have shown that administration of this compound can cause a transient increase in salivary cortisol levels, indicating a mild stress response. However, this is typically not accompanied by other significant physiological stress indicators or overt clinical side effects.
Troubleshooting Guides
Managing Common Side Effects
Researchers should be aware of potential species-specific side effects. The following table summarizes these and suggests management strategies.
| Animal Model | Common Side Effects | Troubleshooting/Management |
| Horses | Sweating, mild respiratory effects, transient lameness, colic, muscle tremors. | These effects are typically mild and transient. Ensure the animal is in a calm environment and monitor until symptoms subside. If severe or persistent, veterinary consultation is advised. |
| Cattle | Abdominal discomfort, transient lameness, diarrhea. | Provide comfortable bedding and access to fresh water. Monitor for resolution of symptoms. |
| Dogs | Vomiting, excessive salivation, diarrhea, respiratory distress. | Ensure the animal is hydrated. In cases of respiratory distress, immediate veterinary intervention is critical. Use is contraindicated in brachycephalic breeds due to the risk of severe bronchospasm. |
| Pigs | No major side effects are commonly reported in the provided literature for this compound specifically, but general PGF2α analogue precautions should be taken. | Monitor for any signs of distress or discomfort. |
Unexpected Luteolytic Failure
If this compound fails to induce luteolysis as expected, consider the following:
-
Timing of Administration: Ensure the corpus luteum is mature and responsive to PGF2α. Administration too early in the luteal phase may not be effective.
-
Drug Interactions: Verify that no concurrent medications, particularly NSAIDs, are being administered that could interfere with the action of this compound.
-
Dosage and Administration: Confirm that the correct dosage was administered via the appropriate route (deep intramuscular injection).
Experimental Protocols
Protocol for Induction of Luteolysis in Mares
This protocol is based on studies evaluating the efficacy of this compound in mares.
Objective: To induce luteolysis for the synchronization of estrus.
Materials:
-
This compound solution (e.g., 7.5 mg/ml)
-
Sterile syringes and needles
-
Equipment for monitoring physiological parameters (e.g., for heart rate, if desired)
-
Plasma progesterone assay kits
-
Saliva collection kits for cortisol measurement (optional)
Procedure:
-
Animal Selection: Select healthy, non-pregnant mares with a confirmed active corpus luteum (e.g., on day 8 post-ovulation).
-
Baseline Measurements:
-
Collect a blood sample to determine baseline plasma progesterone concentration.
-
Optionally, collect a saliva sample to measure baseline cortisol levels.
-
-
Administration of this compound:
-
Administer a single deep intramuscular injection of this compound. A typical dose for a horse is 1 ml (7.5 mg of this compound).
-
-
Post-Injection Monitoring:
-
Observe the mare for any immediate side effects such as sweating or respiratory changes.
-
Collect blood samples at regular intervals (e.g., 24 and 48 hours post-injection) to monitor the decline in progesterone concentration.
-
Optionally, collect saliva samples at timed intervals (e.g., 60 minutes post-injection) to assess any stress response via cortisol measurement.
-
-
Confirmation of Luteolysis:
-
Luteolysis is confirmed by a significant drop in plasma progesterone to baseline levels, typically within two days of injection. Estrus and subsequent ovulation are expected to follow.
-
Visualizations
Caption: Signaling pathway of this compound leading to luteolysis.
Caption: Experimental workflow for inducing luteolysis in mares.
Caption: Decision tree for troubleshooting common adverse events.
References
factors affecting Luprostiol efficacy in anoestrus treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Luprostiol for the treatment of anoestrus in animal models, primarily cattle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work to treat anoestrus?
A: this compound is a synthetic analogue of the natural hormone Prostaglandin F2α (PGF2α).[1] Its primary mechanism of action is luteolysis, which is the regression of the corpus luteum (CL).[2] The CL produces progesterone, a hormone that maintains a state of anestrus (the absence of an estrous cycle) and pregnancy. By destroying the CL, this compound causes a rapid drop in progesterone levels, allowing the animal to return to estrus and resume its reproductive cycle, typically within 2 to 5 days.[1][2] This makes it effective for treating conditions like persistent CL or for synchronizing estrus in a herd.[3]
Q2: My subject did not respond to this compound treatment. What are the potential causes of failure?
A: The most common reason for treatment failure is the absence of a functional corpus luteum at the time of injection. This compound is only effective during the luteal phase of the estrous cycle (approximately days 5-17 in cattle), when a mature CL is present and actively producing progesterone.
Other significant factors include:
-
Incorrect Diagnosis of Anoestrus: The animal may be in true anestrus due to poor nutrition, stress, or disease, where the ovaries are inactive and there is no CL to lyse. It is also possible the animal is already pregnant.
-
Ovarian Cysts: Follicular cysts can cause anestrous behavior. These cysts do not respond to PGF2α treatment alone and often require a protocol involving GnRH to induce luteinization before a prostaglandin can be effective.
-
Poor Body Condition Score (BCS): Animals with a low BCS often suffer from a negative energy balance, which suppresses the entire reproductive axis, leading to a poor response to hormonal treatments.
-
Postpartum Interval: Administering this compound too soon after calving may be ineffective as the animal may not have resumed cycling and developed a functional CL.
-
Stress: High stress levels can interfere with the normal hormonal cascade required for ovulation, even after luteolysis.
Troubleshooting Guide: this compound Treatment Failure
Use this guide to troubleshoot experiments where this compound did not induce estrus.
Step 1: Verify the Presence of a Functional Corpus Luteum
-
Action: Before treatment, confirm the presence of a mature CL via rectal palpation or ultrasonography. A blood sample to measure progesterone levels (>1 ng/ml) can also confirm a functional CL.
-
Rationale: this compound's efficacy is entirely dependent on the presence of a CL. Without it, the treatment will fail.
Step 2: Assess the Animal's Physiological State
-
Action: Evaluate the Body Condition Score (BCS), lactation status, and postpartum interval.
-
Rationale: Suboptimal BCS (too low) and the stress of early lactation can lead to true anestrus, where the ovaries are inactive. Cows need to be a sufficient number of days postpartum to have resumed cyclicity.
Step 3: Rule Out Pathological Conditions
-
Action: Use ultrasonography to check for ovarian cysts (follicular or luteal) or uterine pathologies like pyometra.
-
Rationale: Follicular cysts are a common cause of anoestrus and require specific treatment protocols (e.g., Ovsynch) that often combine GnRH and PGF2α. This compound is effective for treating luteal cysts and can help expel uterine contents in cases of pyometra.
Step 4: Review Dosage and Administration
-
Action: Confirm that the correct dose was administered via the recommended route (typically intramuscular).
-
Rationale: While studies show some efficacy at lower doses, the standard recommended dose is crucial for ensuring complete luteolysis.
Data Presentation: this compound Efficacy
The efficacy of this compound is often compared to other prostaglandin analogues. The primary metric for success is the percentage of animals exhibiting estrus within a defined period post-treatment.
Table 1: Comparative Estrous Response to this compound and Other Prostaglandins
| Trial | Animal Type | Treatment Group | Dose | Estrous Response (within 5 days) | Source |
|---|---|---|---|---|---|
| Trial 1 | Virgin Beef Heifers | This compound | 15 mg | 44% | |
| Lutalyse | 25 mg | 42% | |||
| Trial 2 | Lactating Beef Cows | This compound | 15 mg | 52% | |
| Lutalyse | 25 mg | 56% | |||
| Estrumate | 500 mcg | 60% | |||
| Trial 3 | Lactating Beef Cows | This compound | 15 mg | 23% | |
| Lutalyse | 25 mg | 19% | |||
| Trial 4 | Virgin Dairy Heifers | This compound | 15 mg | 68% |
| | | Estrumate | 500 mcg | 70% | |
Table 2: Effect of this compound Dosage on Estrous Response and Pregnancy Rate in Beef Cows
| Treatment Group | Dose | Estrous Response (within 5 days) | Pregnancy Rate at Synchronized Estrus | Source |
|---|---|---|---|---|
| LII | 7.5 mg | 75% - 95% | Not specified as optimal | |
| LIII | 15 mg | 75% - 95% | Greater overall rate |
| LIV | 30 mg | 75% - 95% | Greater overall rate | |
Experimental Protocols
Protocol 1: Induction of Luteolysis and Estrus Synchronization
This protocol details a standard method for using this compound to synchronize estrus in cycling cattle.
1. Subject Selection:
- Select healthy, non-pregnant, cycling cows or heifers that are at least 45-60 days postpartum.
- Conduct a preliminary examination (rectal palpation or ultrasound) to confirm the presence of a corpus luteum. This ensures the animals are in the luteal phase (days 5-17) of their cycle.
2. Administration of this compound:
- Administer a single dose of 15 mg this compound via intramuscular (IM) injection.
3. Estrus Detection:
- Beginning 24 hours after injection, monitor subjects for signs of estrus (e.g., standing to be mounted, restlessness, clear mucus discharge) for the next 5-7 days.
- Visual observation should occur at least twice daily. Heat detection aids like tail paint or pressure-activated patches can be used to improve accuracy.
4. Insemination/Breeding:
- For optimal fertility, artificial insemination (AI) is typically performed 12 hours after the first observation of standing heat.
5. Confirmation and Data Collection:
- Hormone Assays: Collect blood samples immediately before treatment and at 12-hour intervals for 48 hours post-treatment to analyze progesterone (P4) concentrations. A sharp decline in P4 confirms luteolysis.
- Pregnancy Diagnosis: Perform pregnancy diagnosis via ultrasonography 30-45 days after insemination to determine conception rates.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Treatment Failure
Caption: A decision tree for troubleshooting this compound treatment failures.
Diagram 2: Simplified Signaling Pathway of PGF2α-Induced Luteolysis
Caption: Intracellular signaling cascade initiated by this compound in luteal cells.
Diagram 3: Interplay of Factors Affecting this compound Efficacy
Caption: Key factors promoting or inhibiting the success of this compound treatment.
References
avoiding Luprostiol degradation during long-term lab storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding Luprostiol degradation during long-term laboratory storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic analogue of prostaglandin F2α (PGF2α). Like other prostaglandins, its complex chemical structure is susceptible to degradation from various environmental factors, which can impact its biological activity and lead to inaccurate experimental results. The major metabolic degradation pathway for this compound involves the β-oxidation of its carboxylic acid side chain.[1][2]
Q2: What are the primary factors that can cause this compound degradation during storage?
The main factors that can compromise the stability of this compound are:
-
Temperature: Elevated temperatures accelerate chemical degradation.
-
Light: Exposure to UV or ambient light can lead to photodegradation.
-
pH: this compound is sensitive to pH, with degradation occurring in both acidic and basic conditions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: What are the recommended storage conditions for this compound for long-term stability?
For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Manufacturer recommendations for veterinary formulations suggest not storing above 25°C.[3] For the pure active pharmaceutical ingredient (API), storage at -20°C to -10°C is recommended, similar to other prostaglandin analogues.
-
Light: this compound should be protected from light at all times.[3] Store in an amber vial or in a light-blocking outer container.
-
Atmosphere: For solutions, overlaying with an inert gas like argon or nitrogen can help prevent oxidation.
-
Container: Use well-sealed, appropriate containers to prevent solvent evaporation and exposure to moisture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Experiments | This compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Perform a purity analysis (e.g., by HPLC) of the stored this compound. Prepare fresh solutions from a new stock for critical experiments. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the main peak from any degradants. Characterize unknown peaks using LC-MS/MS. |
| Variability in Experimental Results | Inconsistent stability of this compound solutions. | Prepare fresh solutions for each experiment. If solutions must be stored, store them at 2-8°C for short periods and protect from light. Avoid repeated freeze-thaw cycles. |
| Precipitation in Stored Solutions | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs upon thawing, gently warm and vortex to redissolve. If it persists, the solution may be degraded. |
Quantitative Data on Prostaglandin F2α Analogue Stability (Illustrative)
Disclaimer: The following data is illustrative for a typical prostaglandin F2α analogue and is intended to demonstrate the format for stability data. This is not specific data for this compound, as such detailed public data is not available.
Table 1: Effect of Temperature on the Stability of a Prostaglandin F2α Analogue Solution (pH 6.8) over 12 Months
| Storage Temperature | Purity (%) after 3 months | Purity (%) after 6 months | Purity (%) after 12 months |
| -20°C | 99.5 | 99.2 | 98.9 |
| 2-8°C | 98.1 | 96.5 | 93.2 |
| 25°C / 60% RH | 92.3 | 85.1 | 75.4 |
| 40°C / 75% RH | 78.5 | 62.7 | 45.1 |
Table 2: Effect of pH on the Stability of a Prostaglandin F2α Analogue Solution at 25°C after 3 Months
| pH | Purity (%) |
| 3.0 | 88.2 |
| 5.0 | 94.5 |
| 6.8 | 92.3 |
| 8.0 | 85.7 |
| 10.0 | 76.1 |
Table 3: Effect of Light Exposure on the Stability of a Prostaglandin F2α Analogue Solution (pH 6.8) at 25°C
| Exposure Condition | Purity (%) after 24 hours |
| Dark (Control) | 99.8 |
| Ambient Light | 97.2 |
| UV Light (254 nm) | 85.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light (in a photostability chamber) for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products. Note: This is a general method and may require optimization for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
Visualizations
References
adjusting Luprostiol protocols for different breeds or species
Welcome to the Technical Support Center for Luprostiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Mechanism of Action of this compound
This compound is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). Its primary pharmacological action is luteolysis, which is the regression of the corpus luteum (CL).[1] The presence of a functional CL is essential for the maintenance of pregnancy. By inducing luteolysis, this compound effectively terminates the luteal phase of the estrous cycle, leading to a decrease in progesterone levels. This hormonal shift allows for the initiation of a new follicular phase, followed by estrus and ovulation.[1]
The signaling pathway for this compound, like other PGF2α analogs, involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This binding initiates a cascade of intracellular events that ultimately lead to the death of the luteal cells and the cessation of progesterone production.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no estrus response after this compound administration. | The animal was not in the luteal phase of the estrous cycle at the time of injection. | Confirm the presence of a corpus luteum via ultrasonography or progesterone assay before administering this compound. Prostaglandins are only effective when a mature CL is present. |
| The animal is anestrous (not cycling). | Ensure animals are on an adequate nutritional plane and are a sufficient number of days postpartum. Consider using a progestin-based protocol to induce cyclicity before using this compound. | |
| Incorrect dosage or administration. | Verify the correct dosage for the species and breed. Ensure the injection is administered deep intramuscularly. | |
| Variable or asynchronous estrus response within a group of animals. | Animals were at different stages of their estrous cycle when treated. | For tighter synchrony, a two-injection protocol with a 10-14 day interval is recommended. The first injection will synchronize the majority of the animals, and the second will induce a more uniform response. |
| Individual variation in drug metabolism. | While difficult to control, ensure all animals are healthy and free from conditions that might affect drug metabolism. | |
| Reduced fertility at the synchronized estrus. | Premature insemination. | The timing of insemination is critical. Follow the recommended insemination times for the specific protocol being used (e.g., 72 and 96 hours after the second injection in a two-shot protocol). |
| Poor semen quality or handling. | Ensure proper semen handling and insemination techniques are used. | |
| Local injection site reactions. | Irritation from the injection. | While rare with this compound, ensure sterile injection techniques are used. Rotate injection sites if multiple injections are required. |
| Systemic side effects (e.g., sweating, abdominal discomfort). | Prostaglandin-induced smooth muscle contraction. | These side effects are generally mild and transient.[1] Observe the animal and consult a veterinarian if symptoms are severe or persistent. Intravenous injection is not recommended as it may increase the risk of side effects.[1] |
Frequently Asked Questions (FAQs)
1. What is the standard dosage of this compound for different species?
Standard dosages vary by species and, in some cases, by the size of the animal within a species.
| Species | Animal Type | Dosage (mg) | Dosage (ml of 7.5 mg/ml solution) |
| Cattle | Cows | 15 mg | 2 ml |
| Heifers | 7.5 mg | 1 ml | |
| Swine | Sows/Gilts | 7.5 mg | 1 ml |
| Horses | Mares | 7.5 mg | 1 ml |
Source:[1]
2. Are there any known breed-specific adjustments for this compound protocols?
While the product label provides a standard dose for each species, physiological differences between breeds may warrant consideration for protocol adjustments.
-
Cattle: Studies have highlighted physiological differences between Bos taurus (e.g., Holstein, Angus) and Bos indicus (e.g., Brahman) cattle. Bos indicus cattle tend to have smaller corpora lutea and different hormonal profiles. Although direct comparative studies on this compound dosage are limited, some research suggests that a single dose of PGF2α might be insufficient for complete luteolysis in a portion of Bos indicus cattle, and a second dose 24 hours later may improve response rates.
-
Horses: There is limited evidence to suggest a need for different this compound dosages between light and draft horse breeds. However, draft horses have a slower metabolism, which could theoretically alter the pharmacokinetics of the drug. Standard dosages are generally effective, but individual responses should be monitored.
-
Swine: Different breeds of swine can have variations in gestation length, which is an important consideration when using this compound for parturition induction. It is crucial to know the average gestation length for the specific breed to avoid inducing farrowing too early.
3. When is the optimal time to administer this compound for estrus synchronization?
This compound is effective when administered during the luteal phase of the estrous cycle, when a mature corpus luteum is present. This is typically between days 5 and 16 of the cycle in cattle. Administration outside of this window will not be effective.
4. Can this compound be used in conjunction with other hormones?
Yes, this compound is often used in combination with other hormones like Gonadotropin-Releasing Hormone (GnRH) in synchronization protocols such as Ovsynch. A typical Ovsynch protocol involves an injection of GnRH, followed by this compound 7 days later, and a second GnRH injection 48 hours after the prostaglandin. This combination provides a tighter synchronization of ovulation. In swine, oxytocin is sometimes administered after this compound to further synchronize the onset of farrowing.
5. What are the contraindications for using this compound?
This compound should not be administered to pregnant animals unless the intention is to induce abortion or parturition. It should also be used with caution in animals with acute or subacute disorders of the respiratory or gastrointestinal systems.
6. Are there any safety precautions for handling this compound?
Prostaglandins of the F2α type can be absorbed through the skin and may cause bronchospasm or miscarriage. Women of child-bearing age, asthmatics, and individuals with bronchial or other respiratory problems should avoid contact with this compound or wear disposable gloves when handling the product.
Experimental Protocols
Below are detailed methodologies for common applications of this compound.
Estrus Synchronization in Cattle (Two-Injection Protocol)
This protocol is designed to synchronize estrus in a group of cycling cattle.
Methodology:
-
Animal Selection: Select healthy, cycling cows or heifers with a body condition score of 5 or greater (on a 9-point scale).
-
Day 0: Administer the first intramuscular injection of this compound. The recommended dose is 15 mg for cows and 7.5 mg for heifers.
-
Day 11: Administer the second intramuscular injection of this compound at the same dosage as the first.
-
Estrus Detection and Insemination: Begin observing for signs of estrus (e.g., standing to be mounted) approximately 48 hours after the second injection. Inseminate animals 12 hours after the first observation of standing estrus. Alternatively, for a fixed-time artificial insemination (FTAI) protocol, inseminate all animals at 72 and 96 hours after the second injection.
Induction of Parturition in Swine
This protocol is for the induction of farrowing in pregnant sows and gilts.
Methodology:
-
Gestation Length Determination: Accurately determine the average gestation length for the specific breed or herd. Do not administer this compound more than 3 days before the expected farrowing date.
-
Administration: On or after day 112 of gestation, administer a single 7.5 mg intramuscular injection of this compound.
-
Observation: Farrowing can be expected to begin within 24 to 36 hours after administration.
-
Optional Oxytocin Administration: To further tighten the window of farrowing, an injection of oxytocin may be given 20-24 hours after the this compound injection.
Estrus Synchronization in Horses
This protocol is for inducing estrus in cycling mares.
Methodology:
-
Confirmation of Luteal Phase: Through transrectal ultrasonography, confirm the presence of a mature corpus luteum, which is typically present from day 5 to day 16 after ovulation.
-
Administration: Administer a single 7.5 mg intramuscular injection of this compound.
-
Estrus Detection: Begin teasing the mare daily to detect signs of estrus, which are expected to appear within 2 to 5 days.
-
Breeding: Breeding should be timed based on follicular development, which is monitored via ultrasonography. Ovulation typically occurs 7 to 12 days after the this compound injection.
References
Technical Support Center: Troubleshooting Luprostiol-Based Oestrus Induction Protocols
Welcome to the technical support center for Luprostiol-based oestrus induction experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during oestrus synchronization protocols.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound injection fail to induce oestrus in the experimental subjects?
A1: The failure of this compound to induce oestrus can be attributed to several factors. The most common reason is the absence of a mature corpus luteum (CL) at the time of administration.[1][2] this compound, a prostaglandin F2α analogue, induces oestrus by causing the regression (luteolysis) of the CL.[3][4] If the animal is in a stage of the oestrous cycle where a functional CL is not present (e.g., immediately after oestrus), the treatment will be ineffective.[2] Other factors include the animal being in an anestrous state (not cycling) due to poor nutrition, stress, or recent parturition, or incorrect dosage and administration of the drug.
Q2: What is the optimal timing for administering this compound?
A2: this compound is most effective when administered during the luteal phase of the oestrous cycle, specifically between days 6 and 16 in cattle, when a mature and responsive corpus luteum is present. Administration before day 5 of the cycle is generally ineffective as the CL is not yet fully developed.
Q3: Can this compound be used in animals that are not cycling (anestrous)?
A3: No, this compound does not induce cyclicity in anestrous females. Its mechanism of action is dependent on the presence of a corpus luteum to lyse. For anestrous animals, protocols involving other hormones like GnRH and progesterone (e.g., CIDRs) are necessary to initiate cyclicity.
Q4: How soon after a successful this compound injection should I expect to see signs of oestrus?
A4: Following a successful administration of this compound to a cycling animal with a mature CL, oestrus is typically observed within 2 to 5 days.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues in your this compound experiment.
Problem 1: Low or No Oestrus Response Following this compound Administration
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Absence of a Functional Corpus Luteum (CL) | This compound's primary function is to cause luteolysis. If administered when a mature CL is not present (e.g., during the follicular phase or early luteal phase), it will not induce oestrus. | - Ensure animals are cycling and in the luteal phase (days 6-16 of the cycle) before treatment. - Utilize ultrasonography or plasma progesterone analysis to confirm the presence of a functional CL. |
| Anestrous Animals | Animals may not be cycling due to poor body condition, nutritional deficiencies, recent calving, or environmental stress. This compound is ineffective in anestrous animals. | - Implement a sound nutritional program to ensure adequate body condition score. - For postpartum animals, allow a sufficient waiting period (at least 40-45 days) before initiating synchronization protocols. - Consider using protocols that include GnRH and/or progesterone to induce cyclicity in anestrous animals. |
| Incorrect Dosage or Administration | An insufficient dose of this compound may not be enough to cause complete luteolysis. Improper administration technique can also lead to reduced efficacy. | - Verify the correct dosage according to the manufacturer's instructions and the animal's weight. - Ensure proper intramuscular (IM) injection technique. |
| Timing of Injection | Administering this compound too early (before day 5) or too late in the cycle will result in a poor response. | - Adhere strictly to a proven synchronization protocol that dictates the precise timing of injections. |
Problem 2: Oestrus is Observed, but Conception Rates are Low
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inaccurate Heat Detection | The window for successful insemination is narrow. Failure to accurately detect the onset of standing heat can lead to mistimed insemination. | - Implement a rigorous heat detection schedule, observing animals multiple times a day, especially during the peak expected oestrus period. - Utilize heat detection aids such as tail paint, patches, or electronic monitoring systems. |
| Incorrect Insemination Timing | Inseminating too early or too late relative to ovulation will result in lower conception rates. | - Follow the "AM/PM rule" for artificial insemination: if an animal is observed in standing heat in the morning, inseminate in the evening, and vice versa. |
| Poor Semen Quality or Handling | Improperly stored or handled semen will have reduced viability, leading to fertilization failure. | - Ensure semen is stored correctly in liquid nitrogen and thawed according to recommended procedures immediately before use. |
| Poor Artificial Insemination (AI) Technique | Incorrect placement of semen within the reproductive tract can significantly reduce the chances of conception. | - Ensure that AI is performed by a trained and experienced technician. |
Experimental Protocols
Protocol 1: Single this compound Injection for Cycling Heifers
-
Animal Selection: Select healthy, cycling heifers with a good body condition score.
-
CL Confirmation (Optional but Recommended): Perform transrectal ultrasonography or measure plasma progesterone levels to confirm the presence of a functional corpus luteum.
-
Administration: Administer a single intramuscular injection of this compound at the recommended dose.
-
Heat Detection and Insemination: Begin intensive heat detection 48 hours post-injection and continue for at least 5 days. Inseminate animals approximately 12 hours after the onset of standing heat.
Protocol 2: Two-Injection this compound Protocol for Synchronizing Groups
-
First Injection: Administer an initial intramuscular injection of this compound to all animals in the group.
-
Second Injection: Administer a second intramuscular injection of this compound 10 to 12 days after the first injection. This will synchronize the majority of the animals that were not in the luteal phase during the first injection.
-
Fixed-Time Insemination: Inseminate all animals at a fixed time, typically 72 and 96 hours after the second injection, or based on observed heat.
Data Presentation
Table 1: Efficacy of Different this compound Doses on Luteolysis and Oestrus Induction in Nelore Cows
| Treatment Group | Dose (mg) | Administration Route | Luteolysis Rate (at 48h) | Oestrus Response Rate (over 6 days) |
| G1 (Control) | 15 | Intramuscular (IM) | 87% | 61% |
| G2 | 7.5 | Intramuscular (IM) | Higher than G3 (p < 0.05) | Higher than G3 (p < 0.05) |
| G3 | 3.75 | Intramuscular (IM) | Lower than G1 & G2 | Lower than G1 & G2 |
| G4 | 7.5 | Intravulvosubmucosal (IVSM) | Higher than G3 (p < 0.05) | Higher than G3 (p < 0.05) |
Data adapted from a study on non-lactating Nelore cows.
Table 2: Effect of Luteal Phase Stage on Oestrus Response to Prostaglandin F2α
| Luteal Phase Stage at Treatment | Proportion of Heifers Showing Estrus (25mg PGF2α) |
| Early (Days 5-8) | 56% |
| Mid (Days 9-12) | 100% |
| Late (Days 13-16) | 100% |
Data indicates that treatment during the mid to late luteal phase results in a higher estrus response.
Visualizations
Caption: Mechanism of action of this compound in inducing oestrus.
Caption: A typical experimental workflow for oestrus induction using this compound.
Caption: A troubleshooting decision tree for this compound experiment failure.
References
Technical Support Center: Enhancing Ovulation Precision with Luprostiol
Welcome to the technical support center for Luprostiol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound for precise ovulation timing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound for ovulation synchronization.
Issue 1: High Variability in the Interval from this compound Treatment to Ovulation
-
Q1: We are observing a wide range in the time to ovulation after this compound administration in our study animals. What are the potential causes and how can we improve synchrony?
A1: Variability in the timing of ovulation following the administration of a prostaglandin F2α (PGF2α) analogue like this compound is a common challenge. The primary reason for this variation is the stage of the follicular wave at the time of treatment. The interval from PGF2α treatment to estrus can range from 2 to 9 days.[1] Several factors can influence this response:
-
Follicular Status: The size and maturity of the dominant follicle at the time of this compound injection are critical. If a mature, dominant follicle is not present, the time to ovulation will be longer as a new follicular wave needs to emerge and a follicle needs to mature.
-
Corpus Luteum (CL) Status: this compound induces luteolysis, the regression of the CL.[2] The age and responsiveness of the CL to PGF2α can affect the rate of progesterone decline, which in turn influences the onset of estrus and subsequent ovulation.
-
Individual Animal Variation: Factors such as age, body condition, stress levels, and underlying health conditions can all impact the hormonal response to this compound.[3]
Troubleshooting Steps:
-
Pre-synchronization: To ensure a more uniform follicular status at the time of this compound treatment, consider a pre-synchronization protocol. One common method involves two PGF2α treatments administered 14 days apart before initiating the final synchronization protocol.
-
Combination with GnRH: Incorporating a Gonadotropin-Releasing Hormone (GnRH) agonist into your protocol can help to synchronize follicular wave emergence. Administering GnRH prior to this compound can induce ovulation or atresia of existing large follicles, leading to the start of a new, more synchronized follicular wave.
-
Ultrasound Monitoring: Utilize transvaginal ultrasound to assess ovarian structures before and after this compound administration. This allows for the selection of animals with a responsive CL and a developing follicle of appropriate size, and helps to predict the timing of ovulation more accurately.
-
Issue 2: Failure to Induce Ovulation or Low Ovulation Rate
-
Q2: A significant percentage of our animals are not ovulating after the this compound protocol. What could be the reason for this failure?
A2: Complete failure to ovulate after this compound administration can be due to several factors:
-
Anovular Animals: The animals may have been in an anovulatory state (not cycling) prior to the start of the protocol. This compound is only effective in animals with a functional corpus luteum.
-
Incomplete Luteolysis: The CL may not have fully regressed, resulting in sustained high progesterone levels that inhibit the preovulatory LH surge.
-
Follicular Cysts or Other Pathologies: Ovarian abnormalities can interfere with normal follicular development and ovulation.
Troubleshooting Steps:
-
Initial Screening: Screen animals for cyclicity before including them in the study. This can be done through ultrasound examination for a CL or via progesterone analysis.
-
Ensure Adequate this compound Dosage: Verify that the correct dose of this compound is being administered according to the species and body weight.
-
Incorporate an Ovulation-Inducing Agent: For a more robust and timed ovulation, the use of human Chorionic Gonadotropin (hCG) or a GnRH agonist is highly recommended following this compound-induced luteolysis. hCG mimics the natural LH surge and directly triggers ovulation, typically within 36-48 hours. A GnRH agonist can also be used to induce a natural LH surge from the pituitary.
-
Issue 3: Suboptimal Conception Rates After Timed Artificial Insemination (TAI)
-
Q3: We are performing timed AI after our this compound synchronization protocol, but the pregnancy rates are lower than expected. How can we improve this?
A3: Low conception rates following TAI are often linked to inaccurate timing of insemination relative to ovulation. While this compound synchronizes estrus, the precise timing of ovulation can still vary.
Troubleshooting Steps:
-
Optimize Insemination Timing: The optimal time for AI is just before ovulation. If ovulation is occurring earlier or later than anticipated, fertility will be compromised.
-
Fixed-Time AI with GnRH: To achieve a tighter synchrony of ovulation for TAI, a GnRH-based protocol is recommended. The Ovsynch protocol (GnRH - 7 days - PGF2α - 56 hours - GnRH - 16 hours - TAI) is a well-established method for synchronizing ovulation.
-
-
Monitor Follicular Growth: Use ultrasound to track the growth of the dominant follicle after this compound. Ovulation typically occurs when the follicle reaches a species-specific preovulatory size. This information can help refine the timing of AI.
-
Assess Semen Quality: Ensure that the semen used for AI is of high quality and handled correctly.
-
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to aid in experimental design and comparison.
Table 1: Comparison of Prostaglandin F2α Analogues on Ovulation Timing in Mares
| Treatment Group | Interval from Luteolysis Induction to hCG Injection (days) | Interval from Luteolysis Induction to Ovulation (days) | Interval from hCG Injection to Ovulation (days) |
| This compound (LUP) | 4.4 ± 0.3 | 6.5 ± 0.4 | 2.2 ± 0.2 |
| d-cloprostenol (CLO) | 5.1 ± 0.3 | 7.2 ± 0.4 | 2.8 ± 0.2 |
| Spontaneous (CON) | - | - | 2.5 ± 0.1 |
Data adapted from a study on mares where luteolysis was induced with this compound or d-cloprostenol, and ovulation was induced with hCG.
Table 2: Estrous Response in Cattle to Different Prostaglandin Products
| Trial | Animal Type | This compound Estrous Response (%) | Lutalyse Estrous Response (%) | Estrumate Estrous Response (%) |
| Trial 1 | Beef Heifers | 44 | 42 | - |
| Trial 2 | Lactating Beef Cows | 52 | 56 | 60 |
| Trial 3 | Lactating Beef Cows | 23 | 19 | - |
| Trial 4 | Dairy Heifers | 68 | - | 70 |
Data represents the percentage of animals exhibiting estrus within a 5-day synchronized period after treatment.
Key Experimental Protocols
Protocol 1: Basic Estrus Synchronization with this compound
Objective: To induce luteolysis and synchronize the return to estrus.
Methodology:
-
Animal Selection: Select cycling, non-pregnant animals with a palpable corpus luteum.
-
This compound Administration: Administer a single intramuscular (IM) injection of this compound at the species-appropriate dose (e.g., 3.75 mg for mares, 15 mg for cattle).
-
Estrus Detection: Begin monitoring for signs of estrus (e.g., behavioral changes, uterine edema on ultrasound) 2 to 3 days after this compound injection.
-
Insemination: Perform artificial insemination 12 hours after the first observation of standing estrus.
Protocol 2: Enhanced Ovulation Synchronization using this compound and hCG
Objective: To achieve a more precise and synchronized ovulation following this compound-induced luteolysis.
Methodology:
-
Animal Selection and this compound Administration: Follow steps 1 and 2 from Protocol 1.
-
Follicular Monitoring: Beginning 2 days after this compound injection, monitor follicular growth daily using transvaginal ultrasound.
-
hCG Administration: When a dominant follicle reaches a pre-ovulatory size (e.g., ≥35 mm in mares), administer an intravenous (IV) injection of human Chorionic Gonadotropin (hCG) (e.g., 1500-3300 IU).
-
Timed Artificial Insemination: Perform TAI 24 to 36 hours after hCG administration.
Protocol 3: Ovsynch Protocol for Precise Timed Artificial Insemination (TAI)
Objective: To synchronize follicular wave emergence and ovulation for fixed-time AI without the need for estrus detection.
Methodology:
-
Day 0: Administer an IM injection of a GnRH agonist.
-
Day 7: Administer an IM injection of this compound.
-
Day 9 (56 hours after this compound): Administer a second IM injection of a GnRH agonist.
-
Day 10 (16-20 hours after second GnRH): Perform a single TAI.
Visualizations
Signaling Pathway for this compound-Induced Ovulation
Caption: Hormonal cascade following this compound administration.
Experimental Workflow for Enhanced Ovulation Synchronization
Caption: Workflow for this compound and hCG protocol.
Logical Relationship for Troubleshooting Low Ovulation Rates
Caption: Troubleshooting low ovulation rates.
References
- 1. Day of prostaglandin F2α administration after natural ovulation affects the interval to ovulation, the type of ovulated follicle, and the failure to induce ovulation in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific factors predict the response to pulsatile gonadotropin-releasing hormone therapy in polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Conception Rates After Luprostiol Synchronization
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor conception rates following estrus synchronization with Luprostiol, a prostaglandin F2α (PGF2α) analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it synchronize estrus?
This compound is a synthetic analogue of Prostaglandin F2α. Its primary function in estrus synchronization is to induce luteolysis, which is the regression of the corpus luteum (CL). The CL produces progesterone, a hormone that maintains pregnancy and prevents the animal from returning to estrus. By destroying the CL, progesterone levels fall, allowing the follicular phase to begin, culminating in estrus and ovulation. For this compound to be effective, a functional CL must be present.
Q2: When is the best time to administer this compound in a synchronization protocol?
This compound, like other PGF2α products, is only effective during the luteal phase of the estrous cycle when a mature corpus luteum is present (approximately days 5-17 in cattle). Administering it too early in the cycle (before day 5) will not cause luteolysis as the CL is not yet responsive.[1][2]
Q3: What are the expected estrus response and conception rates after a single this compound injection?
Estrus response to a single injection of a PGF2α analogue like this compound can range from 44% to 68% in heifers and 23% to 52% in cows, depending on the study and the percentage of animals with a functional CL at the time of injection.[3] Conception rates following a single injection and artificial insemination (AI) upon detected estrus typically range from 40% to 60% in well-managed herds.[4]
Q4: Can this compound be used in a fixed-time artificial insemination (FTAI) protocol?
Yes, this compound is often a key component of FTAI protocols. These protocols typically involve a combination of hormones, such as Gonadotropin-Releasing Hormone (GnRH) and a progestin (like a CIDR), to control both the follicular wave and the timing of ovulation more precisely. This allows for insemination at a predetermined time without the need for estrus detection.
Troubleshooting Guide: Low Conception Rates
This section provides a step-by-step guide to identifying and resolving common issues leading to poor conception rates after this compound synchronization.
Problem 1: Poor or Erratic Estrus Response
Possible Causes:
-
Acyclicity or Anestrus: A significant portion of the animals may not be cycling due to factors like poor nutrition, low body condition score (BCS), or being too soon postpartum.[5]
-
Incorrect Timing of Injection: this compound was administered when a mature CL was not present (i.e., during the follicular phase or too early in the luteal phase). The bovine CL is refractory to PGF2α for the first 5 to 7 days after ovulation.
-
Protocol Non-Compliance: Injections were not given at the prescribed times in a multi-step protocol.
Troubleshooting Steps:
-
Assess Cyclicity: Before starting a synchronization program, determine the cyclicity status of the herd. This can be done through rectal palpation, ultrasonography to identify a CL, or by observing for natural heats.
-
Evaluate Nutritional Status: Ensure animals are on a positive plane of nutrition and have an adequate Body Condition Score (BCS). A low BCS can negatively impact reproductive performance.
-
Review Protocol Timing: Double-check the synchronization protocol and ensure all injections are administered at the correct time. For single-injection protocols, consider a pre-synchronization strategy to increase the proportion of animals with a responsive CL.
Problem 2: Good Estrus Response but Low Conception Rates
Possible Causes:
-
Inaccurate Heat Detection and Timing of AI: Inseminating too early or too late relative to ovulation can significantly reduce conception rates.
-
Poor Semen Quality or Handling: Improper storage, thawing, or handling of semen can lead to sperm death and reduced fertility.
-
Suboptimal AI Technique: Incorrect placement of semen in the reproductive tract can result in fertilization failure.
-
Uterine Health Issues: Subclinical uterine infections or inflammation can create an unfavorable environment for fertilization and embryo development.
Troubleshooting Steps:
-
Refine Heat Detection: Use a combination of visual observation and heat detection aids (e.g., tail paint, patches) to accurately identify standing heat. The AM/PM rule (inseminate 12 hours after first observing standing heat) is a common guideline.
-
Audit Semen Handling Procedures: Review your lab's standard operating procedures for semen tank management, straw retrieval, thawing temperature and duration, and loading of the AI gun.
-
Evaluate AI Technician Proficiency: Ensure that inseminators are properly trained and consistently place semen in the uterine body.
-
Assess Uterine Health: In cases of persistent low conception, consult with a veterinarian to rule out underlying uterine pathologies.
Data Presentation
Table 1: Factors Influencing Conception Rates in Synchronized Heifers
| Factor | Influence on Conception Rate | Odds Ratio (OR) | Reference |
| Daily Weight Gain | Positive | 4.673 | |
| Body Condition Score (BCS) | Positive | 3.642 | |
| Presence of CL at start of protocol | Positive | - | |
| Age | Younger age is protective | 0.715 |
Table 2: Comparison of Estrus Response to Different PGF2α Products
| Trial | Animal Type | This compound Estrus Response (%) | Comparator Estrus Response (%) | Comparator Product | Reference |
| 1 | Beef Heifers | 44 | 42 | Lutalyse | |
| 2 | Beef Cows | 52 | 56 | Lutalyse | |
| 2 | Beef Cows | 52 | 60 | Estrumate | |
| 3 | Beef Cows | 23 | 19 | Lutalyse | |
| 4 | Dairy Heifers | 68 | 70 | Estrumate |
Experimental Protocols
Protocol 1: Assessment of Corpus Luteum Function via Ultrasonography
Objective: To determine the presence and functionality of a corpus luteum before and after this compound administration.
Methodology:
-
Baseline Scan (Day 0, prior to this compound):
-
Restrain the animal in a chute.
-
Using a portable ultrasound machine with a 5.0-7.5 MHz linear rectal transducer, perform a transrectal examination of both ovaries.
-
Identify and measure the dimensions (diameter) of any CL present. A mature CL typically appears as a dense, well-defined structure.
-
Record the presence and size of any dominant follicles.
-
-
Post-treatment Scan (48-72 hours after this compound):
-
Repeat the transrectal ultrasound examination.
-
A successful luteolysis is indicated by a significant reduction in the size and a change in the echotexture (appears less dense) of the previously identified CL.
-
Observe the growth of the dominant follicle, which should be approaching pre-ovulatory size.
-
Protocol 2: Blood Sample Collection for Progesterone Analysis
Objective: To quantitatively assess luteolysis by measuring circulating progesterone concentrations.
Methodology:
-
Pre-treatment Sample (Day 0, immediately before this compound injection):
-
Collect a blood sample from the coccygeal (tail) vein or jugular vein into a heparinized or EDTA-coated vacutainer tube.
-
Immediately place the sample on ice.
-
-
Post-treatment Sample (48-72 hours after this compound):
-
Collect a second blood sample from the same animal using the same procedure.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Harvest the plasma and store it at -20°C until analysis.
-
Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
A significant drop in progesterone levels (typically to <1 ng/mL) in the post-treatment sample confirms successful luteolysis.
-
Visualizations
Caption: Mechanism of action for this compound-induced luteolysis and return to estrus.
Caption: Logical workflow for troubleshooting poor conception rates.
Caption: Workflow for investigating luteolysis failure using ultrasound and hormone analysis.
References
- 1. Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synchronization of estrus after treatment with this compound in beef cows and in beef and dairy heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agecon.okstate.edu [agecon.okstate.edu]
- 5. When Estrus Synch Goes Sideways: Practical Troubleshooting for Beef Producers | UNL Beef | Nebraska [beef.unl.edu]
Validation & Comparative
A Comparative Analysis of Luprostiol and Dinoprost for Bovine Reproductive Management
A comprehensive review of two prostaglandin F2α analogs used in cattle for estrus synchronization and reproductive therapy, supported by experimental data and detailed protocols.
This guide offers an in-depth comparative study of Luprostiol and Dinoprost, two prostaglandin F2α (PGF2α) analogs widely utilized in the cattle industry. Both synthetic hormones are instrumental in luteolysis, the regression of the corpus luteum, which is a cornerstone of estrus synchronization protocols and the treatment of various reproductive disorders. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of their performance based on available experimental data, outlining methodologies of key studies, and illustrating the underlying physiological mechanisms.
Performance and Efficacy: A Quantitative Comparison
The efficacy of this compound and Dinoprost in synchronizing estrus and influencing fertility outcomes in cattle has been the subject of numerous studies. While direct head-to-head comparisons focusing on conception and pregnancy rates are limited, available data allows for a substantive evaluation of their performance.
A key study directly comparing this compound and Dinoprost (marketed as Lutalyse) in beef and dairy heifers reported similar efficacy in inducing a synchronous estrous response. In one trial with virgin beef heifers, a 15 mg dose of this compound resulted in a 44% estrous response within a 5-day synchronized period, which was comparable to the 42% response observed with a 25 mg dose of Dinoprost[1][2]. Another trial in the same study involving multiparous, lactating beef cows showed estrous response rates of 23% for this compound and 19% for Dinoprost[1][2]. A third trial in virgin dairy heifers with a palpable corpus luteum resulted in a 68% estrous response for this compound compared to 70% for another prostaglandin analog, Estrumate[1]. These findings suggest that this compound is a viable alternative to Dinoprost for estrus synchronization, with comparable performance in bringing cattle into heat.
While the aforementioned study did not report conception or pregnancy rates, other research provides insights into the fertility outcomes associated with each drug, often in comparison to another common PGF2α analog, cloprostenol. For instance, one study found no significant difference in conception rates (65.2% for cloprostenol vs. 66.2% for dinoprost) and pregnancy rates (57.5% for cloprostenol vs. 54.9% for dinoprost) in anestrous dairy cows. Another large-scale study in lactating dairy cows, however, reported that cloprostenol led to a higher overall pregnancy rate compared to dinoprost (14.4% vs. 12.2%). Research on this compound has indicated that treatment with doses of 15 mg or 30 mg can result in a greater overall pregnancy rate at the synchronized estrus.
The following tables summarize the quantitative data from various studies to facilitate a clear comparison of this compound and Dinoprost.
Table 1: Estrus Synchronization Response in Cattle
| Drug | Dosage | Animal Type | Estrus Response (%) | Study |
| This compound | 15 mg | Virgin Beef Heifers | 44 | Plata et al. (1990) |
| Dinoprost | 25 mg | Virgin Beef Heifers | 42 | Plata et al. (1990) |
| This compound | 15 mg | Lactating Beef Cows | 23 | Plata et al. (1990) |
| Dinoprost | 25 mg | Lactating Beef Cows | 19 | Plata et al. (1990) |
| This compound | 15 mg | Virgin Dairy Heifers | 68 | Plata et al. (1990) |
Table 2: Conception and Pregnancy Rates in Cattle (Note: Direct comparisons between this compound and Dinoprost on these parameters are limited in the reviewed literature)
| Drug | Dosage | Animal Type | Conception Rate (%) | Pregnancy Rate (%) | Study |
| Dinoprost | 25 mg | Anestrous Dairy Cows | 66.2 | 54.9 | Baryczka et al. (2018) |
| Dinoprost | 25 mg | Lactating Dairy Cows | 34.4 | 12.2 | Pursley et al. (2012) |
| This compound | 15 mg | Lactating Beef Cows | Not Reported | Greater with 15/30mg | Plata et al. (1989) |
| Dinoprost | 25 mg | Lactating Dairy Cows | 38.6 | 31.4 | Martineau (2003) |
Experimental Protocols
The successful application of this compound and Dinoprost in cattle reproductive management hinges on the adherence to well-defined experimental and clinical protocols. Below are detailed methodologies for typical estrus synchronization programs utilizing these PGF2α analogs.
Protocol 1: Single Injection Estrus Synchronization
This protocol is suitable for cycling cattle with a palpable corpus luteum.
-
Animal Selection: Non-pregnant, cycling cows or heifers with a palpable corpus luteum are selected.
-
Drug Administration:
-
This compound: Administer a single intramuscular injection of 15 mg of this compound.
-
Dinoprost: Administer a single intramuscular injection of 25 mg of Dinoprost.
-
-
Estrus Detection and Insemination:
-
Observe for signs of estrus (heat) for the next 2 to 5 days.
-
Artificially inseminate animals 12 hours after the first observation of standing heat.
-
Protocol 2: Double Injection Estrus Synchronization
This protocol is designed to synchronize a group of cattle at different stages of their estrous cycle.
-
First Injection:
-
This compound: Administer an initial intramuscular injection of 15 mg of this compound.
-
Dinoprost: Administer an initial intramuscular injection of 25 mg of Dinoprost.
-
-
Second Injection: Administer a second intramuscular injection of the same dose of the respective drug 10 to 12 days after the first injection.
-
Estrus Detection and Insemination:
-
Observe for estrus and inseminate 12 hours after detection.
-
Alternatively, for timed artificial insemination (TAI), inseminate all animals at a fixed time, typically 72 to 80 hours after the second injection.
-
Mechanism of Action: Signaling Pathways
Both this compound and Dinoprost are synthetic analogs of the naturally occurring prostaglandin F2α. Their primary mechanism of action is to induce luteolysis, the regression of the corpus luteum (CL), in the ovary. The CL is responsible for producing progesterone, a hormone that maintains pregnancy and inhibits the return to estrus. By causing the breakdown of the CL, these drugs lead to a rapid decline in progesterone levels, which in turn allows for the maturation of a new ovarian follicle, the onset of estrus, and subsequent ovulation.
The signaling cascade initiated by PGF2α and its analogs in bovine luteal cells is a complex process involving multiple intracellular pathways. The binding of PGF2α to its G-protein coupled receptor on the luteal cell membrane triggers a series of events that ultimately lead to decreased progesterone synthesis and apoptosis (programmed cell death) of the luteal cells.
Side Effects and Safety Profile
Both this compound and Dinoprost are generally considered safe for use in cattle when administered according to the recommended dosage and protocols. However, as with any potent pharmacological agent, there are potential side effects.
Dinoprost: Commonly reported side effects for Dinoprost in cattle are generally mild and transient. These can include a slight and temporary increase in rectal temperature and limited salivation. More severe, though rare, are localized bacterial infections at the injection site that can become generalized. It is crucial to use aseptic techniques during administration to minimize this risk.
This compound: Information on specific side effects of this compound is less extensively documented in readily available literature. However, as a PGF2α analog, it can be expected to have a similar side effect profile to Dinoprost. One source mentions that Prosolvin (a brand name for this compound) has fewer adverse reactions, such as sweating and colic, compared to natural prostaglandins. It is also noted that prostaglandins can cause abdominal discomfort in cattle.
Conclusion
Both this compound and Dinoprost are effective PGF2α analogs for reproductive management in cattle. The available data suggests that they have a comparable efficacy in inducing estrus synchronization. While direct, comprehensive comparative data on conception and pregnancy rates is limited, both drugs are widely and successfully used in the cattle industry to improve reproductive efficiency. The choice between this compound and Dinoprost may ultimately depend on factors such as cost, availability, and veterinarian preference. Both drugs share a common mechanism of action and a similar safety profile, making them valuable tools for modern bovine reproductive management. Further head-to-head clinical trials focusing on fertility outcomes would be beneficial to provide a more definitive comparison.
References
A Comparative Bioactivity Analysis: Luprostiol Versus Natural Prostaglandin F2 Alpha
A detailed guide for researchers, scientists, and drug development professionals on the comparative bioactivity of the synthetic prostaglandin F2 alpha analog, Luprostiol, and its natural counterpart, Prostaglandin F2 alpha (PGF2α or Dinoprost).
This guide provides a comprehensive comparison of this compound and natural PGF2α, focusing on their bioactivity as agonists of the Prostaglandin F Receptor (FP receptor). While direct in vitro comparative data for this compound is limited in publicly available literature, this document synthesizes available in vivo data and provides detailed experimental protocols for key bioassays used to characterize and compare such prostaglandin analogs.
Introduction
Prostaglandin F2 alpha (PGF2α), commercially known as Dinoprost, is a naturally occurring prostaglandin that plays a crucial role in reproductive physiology, including luteolysis and uterine contraction.[1] this compound is a synthetic analog of PGF2α, developed to offer a more potent and stable alternative for veterinary applications.[2] Both compounds exert their effects primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological responses. Understanding the comparative bioactivity of these two compounds is essential for their effective use in research and therapeutic development.
Data Presentation
Table 1: Comparison of In Vivo Uterine Contractility Effects in Cattle
| Compound | Dose | Route of Administration | Effect on Uterine Contractility (Diestrus) | Effect on Uterine Contractility (Proestrus) |
| Natural PGF2α (Dinoprost) | 25 mg | Intravenous | 515% increase from control | 198% increase from control |
| This compound | 15 mg | Intravenous | 195% increase from control | 154% increase from control |
Data summarized from a study on bovine myometrial activity. The effects were measured as a percent change from a control period.[3]
Signaling Pathway
Both this compound and natural PGF2α are agonists of the Prostaglandin F Receptor (FP receptor), a Gq-coupled GPCR. Upon ligand binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction.[4][5]
Prostaglandin F Receptor (FP) Signaling Pathway.
Experimental Protocols
To quantitatively assess and compare the bioactivity of prostaglandin analogs like this compound and natural PGF2α, several key in vitro assays are employed. These assays typically measure receptor binding affinity, and functional responses such as second messenger production or downstream cellular events.
Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and PGF2α for the FP receptor.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum, or cell lines like HEK293 or CHO stably expressing the recombinant FP receptor).
-
Radioligand: Tritiated PGF2α ([³H]PGF2α).
-
Test Compounds: this compound and PGF2α (unlabeled).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Protocol:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of [³H]PGF2α to each well.
-
Add varying concentrations of the unlabeled test compound (this compound or PGF2α) or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of unlabeled PGF2α to a set of wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a downstream second messenger of FP receptor activation, to determine the potency (EC50) of an agonist.
Objective: To determine the EC50 values for this compound and PGF2α in stimulating inositol phosphate production.
Materials:
-
Cell Line: A cell line expressing the FP receptor (e.g., CHO-K1 or HEK293 cells).
-
Labeling Medium: Inositol-free medium containing [³H]myo-inositol.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing LiCl (typically 10 mM) to inhibit inositol monophosphatases.
-
Test Compounds: this compound and PGF2α at various concentrations.
-
Lysis Buffer: e.g., ice-cold perchloric acid or trichloroacetic acid.
-
Anion-Exchange Chromatography Columns.
-
Scintillation Counter.
Protocol:
-
Cell Culture and Labeling:
-
Culture the cells in 24- or 48-well plates until they reach near-confluency.
-
Incubate the cells with labeling medium containing [³H]myo-inositol for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test compounds (this compound or PGF2α) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by adding lysis buffer and placing the plates on ice.
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Apply the neutralized extracts to anion-exchange columns.
-
Elute the different inositol phosphate fractions (IP1, IP2, IP3) using a stepwise gradient of ammonium formate/formic acid.
-
Collect the fractions and quantify the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the total [³H]inositol phosphate accumulation against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Calcium Mobilization Assay
This is another functional assay that measures the transient increase in intracellular calcium concentration following FP receptor activation, providing another measure of agonist potency.
Objective: To determine the EC50 values for this compound and PGF2α in inducing intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line expressing the FP receptor.
-
Calcium-Sensitive Fluorescent Dye: e.g., Fura-2 AM, Fluo-4 AM.
-
Assay Buffer: HBSS or similar buffer with calcium and magnesium.
-
Test Compounds: this compound and PGF2α at various concentrations.
-
Fluorescence Plate Reader: Equipped with an injection system.
Protocol:
-
Cell Seeding and Dye Loading:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of the test compounds (this compound or PGF2α) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow
The characterization of a novel prostaglandin analog typically follows a logical progression from initial binding studies to functional assays to confirm its biological activity.
Workflow for Prostaglandin Agonist Characterization.
Conclusion
This compound, a synthetic analog of PGF2α, is a potent agonist of the FP receptor. While direct in vitro comparative data on its binding affinity and potency relative to natural PGF2α are not extensively documented in the available scientific literature, in vivo studies demonstrate its significant biological activity. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative bioactivity assays. Further head-to-head in vitro studies are warranted to provide a more complete quantitative comparison of these two important prostaglandin compounds.
References
- 1. Calcitriol (1,25-dihydroxyvitamin D3) increases L-type calcium current via protein kinase A signaling and modulates calcium cycling and contractility in isolated mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 3. veterinaryworld.org [veterinaryworld.org]
- 4. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. | Semantic Scholar [semanticscholar.org]
head-to-head comparison of different Luprostiol administration routes
A Comparative Analysis of Luprostiol Administration Routes for Researchers and Drug Development Professionals
This guide provides a head-to-head comparison of different administration routes for this compound, a synthetic prostaglandin F2α (PGF2α) analogue. This compound's primary action is to induce luteal regression (luteolysis) in the presence of an active corpus luteum, subsequently leading to follicle growth, estrus, and ovulation.[1] This makes it a critical tool in the synchronization of estrus and therapeutic management of reproductive cycles in veterinary medicine.
While deep intramuscular injection is a common route of administration, alternative routes are being explored to potentially reduce the required dose, minimize side effects, and improve animal welfare.[2] This guide synthesizes available data on this compound and other PGF2α analogues to provide a comparative overview of their pharmacokinetics and efficacy across different administration routes.
Signaling Pathway of this compound
This compound, as a PGF2α analogue, exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[3][4] The activation of the FP receptor initiates a signaling cascade that is crucial for its physiological effects. The binding of this compound to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the physiological responses associated with this compound, such as luteolysis and smooth muscle contraction.
Comparative Efficacy of Administration Routes
While direct, comprehensive comparative studies on this compound are limited, research on other PGF2α analogues like Cloprostenol and Dinoprost in cattle provides valuable insights into the efficacy of different administration routes. The data presented below is aggregated from studies on these analogues and serves as a proxy for understanding the potential performance of this compound via similar routes.
| Administration Route | Analogue (Dose) | Outcome Measure | Result | Reference |
| Intramuscular (IM) | Cloprostenol (500 µg) | Estrus Response | 78% of heifers detected in estrus. | |
| Cloprostenol (500 µg) | Interval to Estrus | 58.5 hours. | ||
| Dinoprost (25 mg) | Luteal Regression | 89.0% of cows achieved luteal regression. | ||
| Subcutaneous (SC) | Cloprostenol (500 µg) | Estrus Response | 100% of heifers detected in estrus. | |
| Cloprostenol (500 µg) | Interval to Estrus | 75.0 hours. | ||
| Dinoprost | Luteolysis | SC administration is an acceptable method for CL regression. | ||
| Intravaginal (IVG) | Dinoprost (2 x 25 mg, 12h apart) | Luteal Regression | 86.7% of cows achieved luteal regression (no significant difference from IM). | |
| Dinoprost (2 x 25 mg, 12h apart) | Estrus Response | 48.9% of cows showed estrus within 3 days (no significant difference from IM). | ||
| Ischiorectal Fossa (IRF) | PGF2α analogues | Luteolysis | SC injection in the ischiorectal fossa produced declines in progesterone concentration, inducing luteolysis. | |
| Intravulvosubmucosal (IVSM) | This compound (Reduced Dose) | Luteolysis & Estrus | Mentioned as an effective alternative route in an abstract, suggesting good therapeutic effects. |
Experimental Protocols
Below are detailed methodologies for key experiments that could be adapted for a head-to-head comparison of this compound administration routes. This protocol is synthesized from studies on PGF2α analogues.
Objective: To compare the efficacy of intramuscular (IM), subcutaneous (SC), and intravaginal (IVG) administration of this compound for inducing luteolysis and synchronizing estrus in cattle.
Animals:
-
A cohort of healthy, cycling, non-lactating beef heifers or lactating dairy cows.
-
Animals should be of similar age, weight, and breed to minimize variability.
-
A preliminary gynecological examination (e.g., via transrectal ultrasonography) should be performed to ensure the presence of a functional corpus luteum (CL ≥15 mm in diameter) and a plasma progesterone concentration of ≥1 ng/mL.
Experimental Design:
-
Synchronization: Initially, synchronize the animals' estrous cycles using a standard protocol (e.g., a GnRH-based protocol) to ensure they are in a similar stage of their cycle (e.g., mid-luteal phase) at the time of treatment.
-
Randomization: Randomly assign the synchronized animals to one of the following treatment groups:
-
Group 1 (IM): Receive a standard intramuscular injection of this compound (e.g., 15 mg for cows) in the neck or gluteal muscle.
-
Group 2 (SC): Receive a subcutaneous injection of this compound at the same dose, for instance, in the neck or ischiorectal fossa.
-
Group 3 (IVG): Receive this compound administered into the cranial portion of the vagina via a catheter. The dosage and frequency may need to be adjusted (e.g., two doses 12 hours apart) based on absorption characteristics.
-
-
Data Collection:
-
Blood Sampling: Collect blood samples via jugular venipuncture at time 0 (immediately before treatment) and at regular intervals post-treatment (e.g., 12, 24, 48, and 72 hours) to determine plasma progesterone concentrations.
-
Estrus Detection: Monitor animals for signs of estrus (e.g., standing to be mounted, restlessness) at least twice daily for 5 days following treatment.
-
Ovulation Monitoring: Use transrectal ultrasonography to monitor the regression of the CL and to confirm ovulation.
-
Hormone Analysis:
-
Centrifuge blood samples to separate plasma and store at -20°C until analysis.
-
Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Luteal regression is typically defined as a drop in progesterone concentration to <1 ng/mL.
Experimental Workflow
The following diagram illustrates a typical workflow for a study comparing different drug administration routes.
Conclusion
The standard intramuscular route for this compound administration is well-established and effective. However, evidence from studies on analogous PGF2α compounds suggests that alternative routes, such as subcutaneous and intravaginal administration, can achieve comparable luteolytic efficacy. These alternative routes may offer advantages in terms of animal handling and welfare. Further research focusing specifically on the pharmacokinetics and pharmacodynamics of this compound administered via these different routes is warranted to establish optimal dosing and protocols. Such studies will be invaluable for drug development professionals seeking to refine and improve reproductive management strategies in veterinary practice.
References
A Comparative Analysis of Side Effects Induced by Luprostiol and d-Cloprostenol in a Cross-Over Study
A detailed examination of the physiological responses in mares to two synthetic prostaglandin F2α analogues, Luprostiol and d-Cloprostenol, reveals subtle differences in stress markers despite a lack of overt clinical side effects. This guide provides a comprehensive comparison based on a cross-over design study, offering valuable insights for researchers, scientists, and drug development professionals in the veterinary field.
A key study investigating the effects of this compound and d-Cloprostenol in mares found that both prostaglandin F2α agonists reliably induce luteolysis without causing apparent clinical side effects.[1][2][3] However, the research did reveal a transient increase in salivary cortisol concentration, a biomarker for physiological stress, with notable differences between the two compounds.[1][4]
Experimental Protocol
The comparative effects of this compound and d-Cloprostenol were evaluated in a cross-over study design involving eight mares. The animals received, in alternating order, either this compound (3.75 mg, intramuscularly), d-Cloprostenol (22.5 μg, intramuscularly), or a saline control on the eighth day following ovulation. To assess the physiological stress response, salivary cortisol concentrations were measured immediately before and 60 minutes after the injection. Additionally, heart rate was monitored over time to detect any treatment-dependent changes.
Data Presentation: Physiological Stress Response
While no significant clinical side effects were observed, the study identified a measurable difference in the physiological stress response between the two prostaglandin analogues. The following table summarizes the quantitative data on salivary cortisol levels and heart rate.
| Treatment Group | Salivary Cortisol (ng/ml) - Pre-injection (Mean ± SEM) | Salivary Cortisol (ng/ml) - 60 min Post-injection (Mean ± SEM) | Heart Rate Change |
| This compound (LUP) | 1.4 ± 0.3 | 8.0 ± 1.4 | No significant change |
| d-Cloprostenol (CLO) | 1.4 ± 0.3 | 4.2 ± 0.7 | No significant change |
| Control (CON) | 1.3 ± 0.2 | 1.0 ± 0.3 | Decrease over time (p<0.05) |
Data sourced from Kuhl et al., 2016.
The data indicates that both this compound and d-Cloprostenol led to a significant increase in salivary cortisol levels 60 minutes after administration, with this compound inducing a more pronounced response compared to d-Cloprostenol. In contrast, heart rate was not significantly affected by either treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow of the cross-over study and the general signaling pathway of prostaglandin F2α analogues leading to luteolysis.
Caption: Cross-over experimental workflow for drug administration.
Caption: Simplified signaling pathway of PGF2α analogues.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Assessing the Superiority of Luprostiol in Oestrus Synchronization Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of assisted reproductive technologies in veterinary medicine, the precise control of the oestrous cycle is paramount for the success of timed artificial insemination (TAI) and embryo transfer programs. Prostaglandin F2α (PGF2α) analogs are cornerstone therapeutic agents for inducing luteolysis and synchronizing oestrus in various livestock species. Among these, Luprostiol, a synthetic PGF2α analog, has demonstrated comparable and, in some aspects, potentially superior performance to other widely used analogs such as Dinoprost and Cloprostenol. This guide provides an objective comparison of this compound's performance with its alternatives, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
Mechanism of Action: The Luteolytic Cascade
This compound, like other PGF2α analogs, exerts its primary effect by inducing the regression of the corpus luteum (CL), a transient endocrine structure essential for maintaining pregnancy.[1] This process, known as luteolysis, leads to a rapid decline in progesterone production, thereby removing the negative feedback on the hypothalamus and pituitary gland. This hormonal shift allows for the final maturation of ovarian follicles, the onset of oestrus (heat), and subsequent ovulation.[2] The signaling pathway is initiated by the binding of PGF2α to its G-protein coupled receptor on luteal cells, triggering a cascade of intracellular events that culminate in cell death and the cessation of progesterone synthesis.
Comparative Efficacy of this compound in Oestrus Synchronization
Numerous studies have evaluated the efficacy of this compound in comparison to other commercially available PGF2α analogs. The primary metrics for comparison include the percentage of animals exhibiting oestrus (oestrus response rate), the interval from treatment to the onset of oestrus, and subsequent pregnancy rates.
Table 1: Comparative Oestrus Response in Cattle
| Study Reference | Animal Type | This compound Dose | Comparator & Dose | This compound Oestrus Response (%) | Comparator Oestrus Response (%) |
| Trial 1[3] | Virgin Beef Heifers | 15 mg | Lutalyse (Dinoprost) 25 mg | 44 | 42 |
| Trial 2[3] | Multiparous, Lactating Beef Cows | 15 mg | Lutalyse (Dinoprost) 25 mg | 52 | 56 |
| Trial 2[3] | Multiparous, Lactating Beef Cows | 15 mg | Estrumate (Cloprostenol) 500 mcg | 52 | 60 |
| Trial 3 | Multiparous, Lactating Beef Cows | 15 mg | Lutalyse (Dinoprost) 25 mg | 23 | 19 |
| Trial 4 | Virgin Dairy Heifers | 15 mg | Estrumate (Cloprostenol) 500 mcg | 68 | 70 |
As evidenced in Table 1, this compound demonstrates a synchronous oestrous response that is statistically similar to both Dinoprost (Lutalyse) and Cloprostenol (Estrumate) across various types of cattle.
Table 2: Comparative Efficacy in Mares
| Study Reference | Parameter | This compound Group (3.75 mg) | d-cloprostenol Group (30 µg) | Control Group |
| Kuhl et al. | Interval from luteolysis induction to hCG injection (days) | 4.4 ± 0.3 | 5.1 ± 0.3 | - |
| Kuhl et al. | Interval from luteolysis induction to ovulation (days) | 6.5 ± 0.4 | 7.2 ± 0.4 | - |
| Kuhl et al. | Time from hCG injection to ovulation (days) | 2.2 ± 0.2 | 2.8 ± 0.2 | 2.5 ± 0.1 |
| Ryszka et al. | Treatment to ovulation interval (days) | 9.4 ± 0.4 | 9.4 ± 1.3 | 16.1 ± 0.8 |
In mares, this compound has been shown to lead to a better synchronization of ovulation following treatment with human chorionic gonadotropin (hCG) when compared to d-cloprostenol, with a significantly shorter time from hCG injection to ovulation. However, another study found no significant difference in the treatment-to-ovulation interval between this compound and d-cloprostenol. Both PGF2α analogs reliably induced luteolysis.
Table 3: Induction of Parturition in Goats
| Study Reference | Parameter | This compound Group (7.5 mg) | This compound Group (3.75 mg) | R-Cloprostenol Group (75 µg) | Control Group |
| Batista et al. | Interval from injection to parturition (hours) | 33.3 ± 0.9 | 34.1 ± 1.8 | 35.1 ± 1.5 | 99.4 ± 12.1 |
| Batista et al. | Dystocia Incidence (%) | 20.0 | 22.0 | 21.1 | 20.0 |
| Batista et al. | Live Kids (%) | 94.9 | 92.1 | 93.9 | - |
In goats, this compound was effective in inducing parturition, with no significant difference in the interval from injection to parturition compared to R-Cloprostenol. Both full and half doses of this compound were effective.
Experimental Protocols: A Closer Look
To ensure the reproducibility and critical evaluation of the cited data, the following section details the methodologies of key experiments.
Experimental Workflow: Oestrus Synchronization in Cattle
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different PGF2α analogs in a cattle oestrus synchronization protocol.
Detailed Methodology from Comparative Cattle Trials
-
Trial 1: 60 virgin beef heifers not observed in oestrus after a 5-day observation period were randomly assigned to receive either 15 mg of this compound or 25 mg of Lutalyse.
-
Trial 2: 75 multiparous, lactating beef cows were randomly assigned to receive 15 mg of this compound, 25 mg of Lutalyse, or 500 mcg of Estrumate. A second injection of the respective treatment was administered 11 days later.
-
Trial 3: 96 multiparous, lactating beef cows were randomly assigned to receive 15 mg of this compound or 25 mg of Lutalyse, with a second injection given 11 days later.
-
Trial 4: 77 virgin dairy heifers with a palpable corpus luteum were randomly assigned to receive 15 mg of this compound or 500 mcg of Estrumate.
-
In all trials: Animals were artificially inseminated 12 hours following observed oestrus.
Experimental Workflow: Oestrus and Ovulation Synchronization in Mares
The following diagram outlines a typical experimental design for assessing the effects of PGF2α analogs in combination with hCG for oestrus and ovulation synchronization in mares.
Detailed Methodology from a Comparative Mare Study
-
Animals: 155 mares in 274 oestrous cycles were included in the analysis of breeding records.
-
Luteolysis Induction: Mares were either induced with this compound (Group LUP, 3.75 mg i.m.) or d-cloprostenol (Group CLO, 30 µg i.m.), or underwent spontaneous luteolysis (Group CON).
-
Ovulation Induction: Ovulation was induced in all cycles by an intravenous injection of 1500 IU of human chorionic gonadotropin (hCG).
Conclusion
The available data indicates that this compound is a reliable and effective luteolytic agent for oestrus synchronization in various animal species. Its performance in terms of oestrus response and subsequent fertility is comparable to other widely used PGF2α analogs, including Dinoprost and Cloprostenol. In certain applications, such as in combination with hCG for ovulation synchronization in mares, this compound may offer an advantage in achieving a tighter synchrony of ovulation. The choice of a specific PGF2α analog for an oestrus synchronization protocol may ultimately depend on factors such as cost, availability, and the specific reproductive management goals of the operation. Further large-scale, head-to-head clinical trials across different species and management systems would be beneficial to further delineate any subtle but potentially significant differences in the performance of these compounds.
References
Decoding Efficacy: A Comparative Analysis of Luprostiol's Non-Responder Rate in Luteolysis
For Immediate Release
A deep dive into the comparative non-responder rates of Luprostiol and its key competitors reveals critical data for researchers and drug development professionals in reproductive management. This guide provides an objective analysis of experimental data, detailed methodologies, and insights into the underlying signaling pathways to inform evidence-based decisions in the selection of prostaglandin F2α (PGF2α) analogues.
The synchronization of estrus is a cornerstone of modern reproductive management in livestock. The success of these programs hinges on the predictable and effective induction of luteolysis by PGF2α analogues. However, a notable percentage of animals, termed "non-responders," fail to exhibit the desired physiological response. This guide focuses on evaluating the non-responder rate of this compound in comparison to its primary competitors, Dinoprost and Cloprostenol, supported by experimental findings.
Non-Responder Rate: A Comparative Overview
The non-responder rate is a critical metric for assessing the efficacy of a luteolytic agent. It represents the proportion of treated animals that do not show the expected signs of estrus or a significant decline in progesterone levels, indicative of corpus luteum regression. The following table summarizes the estrous response and calculated non-responder rates for this compound and its competitors based on published studies.
| Drug/Active Ingredient | Dosage | Animal Model | Estrous Response Rate (%) | Non-Responder Rate (%) |
| This compound | ≥ 7.5 mg | Beef Cows | 75 - 95%[1] | 5 - 25% |
| This compound | 15 mg | Beef Heifers | 44% | 56% |
| This compound | 15 mg | Lactating Beef Cows | 23 - 52% | 48 - 77% |
| This compound | 15 mg | Dairy Heifers | 68% | 32% |
| Dinoprost (Lutalyse) | 25 mg | Beef Heifers | 42% | 58% |
| Dinoprost (Lutalyse) | 25 mg | Lactating Beef Cows | 19 - 56% | 44 - 81% |
| Cloprostenol (Estrumate) | 500 mcg | Lactating Beef Cows | 60% | 40% |
| Cloprostenol (Estrumate) | 500 mcg | Dairy Heifers | 70% | 30% |
Note: Non-responder rates are calculated as 100% minus the reported estrous response rate.
Experimental Protocols for Determining Non-Responder Rate
The determination of a non-responder rate relies on a standardized experimental protocol. The following methodology is a synthesis of common practices in the field.
Objective: To determine the percentage of animals that do not respond to a luteolytic dose of a PGF2α analogue.
Materials:
-
A cohort of sexually mature, cycling female animals (e.g., beef cows, dairy heifers).
-
The PGF2α analogue being tested (e.g., this compound, Dinoprost, Cloprostenol) at the recommended dosage.
-
Equipment for heat detection (e.g., visual observation, tail paint, activity monitors).
-
Blood collection supplies for progesterone analysis.
-
Ultrasound equipment for ovarian examination (optional but recommended).
Procedure:
-
Animal Selection: Select a homogenous group of animals with a palpable corpus luteum (CL) confirmed via rectal palpation or ultrasonography. Animals should be in the mid-luteal phase (approximately days 5-17 of the estrous cycle) for optimal response.
-
Treatment Administration: Administer the specified dose of the PGF2α analogue via intramuscular injection.
-
Estrus Detection: For a period of 5 to 7 days post-injection, conduct intensive heat detection at least twice daily. Record all instances of standing heat.
-
Progesterone Measurement: Collect blood samples immediately before treatment (Day 0) and at one or more time points after treatment (e.g., Day 3, Day 5, or Day 7). Analyze serum or plasma for progesterone concentrations.
-
Definition of a Non-Responder: An animal is classified as a non-responder if it meets one or both of the following criteria:
-
Failure to exhibit standing estrus within the observation period.
-
Maintenance of high progesterone levels (typically >1 ng/mL) in post-treatment blood samples, indicating a failure of luteolysis.
-
Data Analysis: The non-responder rate is calculated as: (Number of non-responding animals / Total number of treated animals) x 100%
Caption: Workflow for assessing the non-responder rate to PGF2α analogues.
Signaling Pathway of PGF2α in Luteolysis
This compound, like other PGF2α analogues, initiates luteolysis by binding to the PGF2α receptor (FP receptor) on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to the regression of the corpus luteum.[2][3] The key steps in this signaling pathway are:
-
Receptor Binding: PGF2α or its analogue binds to the G-protein coupled FP receptor.
-
G-Protein Activation: This binding activates a Gq/11 protein.
-
Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).
-
Protein Kinase C Activation: Increased intracellular Ca2+ and DAG activate protein kinase C (PKC).
-
MAPK Cascade: PKC and other signaling molecules activate the mitogen-activated protein kinase (MAPK) cascade.[2]
-
Luteolytic Effects: These signaling events culminate in the inhibition of progesterone synthesis and the initiation of apoptosis (programmed cell death) of luteal cells, leading to the structural and functional demise of the corpus luteum.
Caption: Simplified PGF2α signaling cascade leading to luteolysis.
References
- 1. Endocrine, estrous and pregnancy response to varying dosages of this compound in beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Luprostiol and Cloprostenol on Equine Fertility
A comprehensive review of the efficacy, mechanisms, and outcomes of two prostaglandin F2α analogues in equine breeding management.
In the realm of equine reproductive management, the synchronization of estrus and the precise timing of ovulation are paramount for successful breeding outcomes. Prostaglandin F2α (PGF2α) analogues are widely utilized to induce luteolysis, thereby shortening the diestrus phase and bringing mares into estrus. Among the synthetic analogues, luprostiol and cloprostenol are commonly employed. This guide provides an objective comparison of their impact on fertility in equine breeding, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: A Shared Pathway
Both this compound and cloprostenol are potent luteolytic agents that function as synthetic analogues of prostaglandin F2α. Their primary mechanism of action involves binding to and activating the prostaglandin F2α receptor (FP receptor) on luteal cells of the corpus luteum. This binding initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis), a subsequent decline in progesterone production, and the initiation of the follicular phase of the estrous cycle, culminating in estrus and ovulation.
Comparative Efficacy in Estrus Synchronization and Ovulation
Clinical studies have been conducted to evaluate the differences between this compound and cloprostenol in their ability to induce estrus and synchronize ovulation in mares. A key study by Kuhl et al. (2017) provides valuable comparative data.
Experimental Protocol: Kuhl et al. (2017)
This study retrospectively analyzed the breeding records of 155 mares over 274 estrous cycles. The mares were divided into three groups:
-
Group LUP: Luteolysis was induced with a single intramuscular injection of 3.75 mg of this compound.
-
Group CLO: Luteolysis was induced with a single intramuscular injection of 30 µg of d-cloprostenol.
-
Group CON: Mares experienced spontaneous luteolysis and served as the control group.
In all groups, ovulation was induced with an intravenous injection of 1500 IU of human chorionic gonadotropin (hCG) once a dominant follicle of sufficient size was detected.
Quantitative Data Summary
The following table summarizes the key findings from the study by Kuhl et al. (2017), comparing the effects of this compound and d-cloprostenol.
| Parameter | This compound (LUP) | d-Cloprostenol (CLO) | Control (CON) |
| Interval from Luteolysis Induction to hCG (days) | 4.4 ± 0.3 | 5.1 ± 0.3 | N/A |
| Interval from Luteolysis Induction to Ovulation (days) | 6.5 ± 0.4 | 7.2 ± 0.4 | N/A |
| Interval from hCG to Ovulation (days) | 2.2 ± 0.2 | 2.8 ± 0.2 | 2.5 ± 0.1 |
| Ovulation within 48h of hCG (%) | Higher than CLO and CON | Lower than LUP | Lower than LUP |
| Pregnancy Rate | Not significantly different | Not significantly different | Not significantly different |
Data presented as mean ± standard error.
The results indicate that while both this compound and cloprostenol are effective in inducing luteolysis, this compound may lead to a better synchronization of ovulation following hCG administration.[1] The time from hCG injection to ovulation was significantly shorter in the this compound group.[1] This can be advantageous in breeding programs that rely on timed artificial insemination. Importantly, neither treatment was found to have a negative impact on pregnancy rates.[1]
Another study evaluated the effects of this compound and d-cloprostenol on estrous cycle characteristics and found that both reliably induce luteolysis.[2] The interval from treatment to ovulation was not significantly different between the two prostaglandin analogues (9.4 ± 0.4 days for this compound and 9.4 ± 1.3 days for cloprostenol).[2]
Impact on Fertility and Pregnancy Rates
While synchronization of ovulation is a critical factor, the ultimate measure of success is the establishment of a viable pregnancy. In the study by Kuhl et al. (2017), there was no significant difference in pregnancy rates between the this compound, cloprostenol, and control groups, suggesting that both PGF2α analogues can be used effectively without compromising fertility.
It is worth noting that factors beyond the choice of prostaglandin can influence pregnancy rates. For instance, one study observed that mares ovulating soon after PGF-induced luteolysis may have poorer fertility. This highlights the importance of considering the entire reproductive management protocol, including the timing of insemination relative to ovulation.
Logical Relationship of Effects
The administration of this compound or cloprostenol initiates a cascade of events that ultimately influences the timing of ovulation and the potential for conception. The following diagram illustrates the logical flow of these events.
Conclusion
References
Efficacy of Luprostiol for Inducing Parturition in Goats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Luprostiol with other prostaglandin analogues for the induction of parturition in goats. The information presented is based on experimental data from scientific studies to assist researchers and professionals in making informed decisions.
Comparative Efficacy of Prostaglandin Analogues
The induction of parturition in goats is a valuable management tool in modern agriculture for various reasons, including the synchronization of kidding, reduction of kid mortality, and control of infectious diseases. Prostaglandin F2α (PGF2α) and its synthetic analogues are commonly used for this purpose due to their luteolytic effect, which leads to a decrease in progesterone levels and the initiation of parturition. This guide focuses on the efficacy of this compound in comparison to other frequently used prostaglandins, namely Cloprostenol and Dinoprost.
A key study directly comparing this compound and R-Cloprostenol demonstrated that both are effective in inducing parturition in goats within a predictable timeframe.[1][2] The interval from injection to the onset of kidding was not significantly different between goats treated with this compound and those treated with R-Cloprostenol.[1][2]
The following table summarizes the quantitative data from a comparative study on the use of this compound and R-Cloprostenol for inducing parturition in goats.
Table 1: Comparison of this compound and R-Cloprostenol for Parturition Induction in Goats
| Parameter | This compound (7.5 mg) | This compound (3.75 mg) | R-Cloprostenol (75 µg) | Control (Saline) |
| Number of Animals (n) | 20 | 18 | 19 | 15 |
| Induction to Parturition Interval (hours, mean ± SEM) | 33.3 ± 0.9 | 34.1 ± 1.8 | 35.1 ± 1.5 | 99.4 ± 12.1 |
| Goats Kidding within 30-40 hours (%) | 80.0 | 77.8 | Not Reported | Not Applicable |
| Incidence of Dystocia (%) | 20.0 | 22.0 | 21.1 | 20.0 |
| Percentage of Live Kids (%) | 94.9 | 92.1 | 93.9 | Not Reported |
| Maternal Mortality (%) | 0 | 0 | 0 | 6.7 |
Data sourced from Batista et al. (2008).[1]
Dinoprost, another prostaglandin, is also utilized for inducing parturition in goats. While direct comparative studies with this compound are less common, typical dosages for Dinoprost (as Dinoprost tromethamine) for inducing kidding are around 5 to 10 mg. The expected interval from injection to parturition is generally between 30 to 36 hours.
Experimental Protocols
The following is a generalized experimental protocol for inducing parturition in goats based on common practices in published research.
1. Animal Selection:
- Pregnant does with known breeding dates are selected.
- Induction is typically performed around day 144-145 of gestation.
- Animals should be in good health and have a normal body condition score.
2. Treatment Administration:
- This compound: Administered as a single intramuscular (IM) injection. Dosages of 3.75 mg and 7.5 mg have been shown to be effective.
- Cloprostenol: Administered as a single intramuscular (IM) injection. A common dosage is 75 µg of R-Cloprostenol. Other protocols have used 125 µg of cloprostenol.
- Dinoprost: Administered as a single intramuscular (IM) injection. Dosages typically range from 5 mg to 10 mg.
3. Monitoring:
- Following injection, does are closely and continuously monitored for signs of impending parturition (e.g., restlessness, udder development, relaxation of pelvic ligaments).
- The time from injection to the expulsion of the first kid is recorded as the induction-to-parturition interval.
- The incidence of dystocia (difficult birth), the time to expulsion of the fetal membranes (placenta), and the viability of the kids are recorded.
- Blood samples may be collected before and after treatment to monitor changes in plasma progesterone concentrations. A sharp decrease in progesterone is expected within 24 hours of prostaglandin administration.
4. Post-Parturition Care:
- Standard neonatal care is provided to the kids.
- The does are monitored for any adverse effects, such as retained placenta. Some studies note an increased incidence of retained placenta with the use of Cloprostenol.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental Workflow for Inducing Parturition in Goats.
Caption: Signaling Pathway of Parturition Induction in Goats.
Conclusion
The available experimental data confirms that this compound is an effective agent for the induction of parturition in goats, with a performance comparable to that of R-Cloprostenol. Both substances, when administered in late gestation, lead to a predictable onset of kidding with high rates of kid viability and low maternal mortality. The choice between this compound and other prostaglandin analogues may depend on factors such as availability, cost, and specific clinical circumstances. It is crucial for any induction protocol to be based on accurate breeding dates to avoid premature kidding and ensure the well-being of both the doe and her offspring. Further research directly comparing this compound with a wider range of prostaglandin analogues, including Dinoprost, would be beneficial for a more comprehensive understanding of their relative efficacies and potential side effects in goats.
References
Navigating Supratherapeutic Doses: A Comparative Safety Profile of Luprostiol and Other Synthetic Prostaglandin F2α Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, at elevated doses, alongside other commercially available analogues such as Cloprostenol and Dinoprost tromethamine. The information is intended to support preclinical research and drug development by offering a clear overview of available toxicological data and experimental methodologies.
Comparative Safety Data at Elevated Doses
The following tables summarize the available quantitative data on the acute and subchronic toxicity of this compound and its comparators.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Observed Effects at High Doses | Reference |
| This compound | Rat (male) | Intravenous | 116 mg/kg bw | - | [1] |
| Rat (female) | Intravenous | 130 mg/kg bw | - | [1] | |
| Rat | Oral | > 75 mg/kg bw | - | [1] | |
| Mouse | Oral | > 150 mg/kg bw | - | [1] | |
| Cloprostenol | Rat | Parenteral | > 5 mg/kg bw | Low acute toxicity | [2] |
| Rat | Oral | > 25 mg/kg bw | Low acute toxicity | ||
| Cattle | Intramuscular | Not established | At 50-100x therapeutic dose: mild, transient uneasiness, diarrhea, frothing, and milk letdown. At up to 80x therapeutic dose: no adverse reactions reported. | ||
| Dinoprost Tromethamine | Not available | Not available | Not available | Severe localized clostridial infections at injection site reported. |
Table 2: Subchronic and Reproductive Toxicity Data
| Compound | Species | Study Duration | Route of Administration | NOEL (No-Observed-Effect Level) | Key Findings | Reference |
| This compound | Rat | 2 weeks | Oral | - | At 100 mg/kg/day: decreased bodyweight. | |
| Rat | 2 weeks | Subcutaneous | - | At 100 mg/kg/day: reduced body weight and food consumption. | ||
| Rat | 13 weeks | Oral | 0.1 mg/kg/day | - | ||
| Rat | Fertility Study | Oral | 0.02 mg/kg bw/day (embryotoxicity) | No effects on reproductive performance of males or females. | ||
| Cloprostenol | Rat | 1 month | Subcutaneous | - | Vacuolisation of luteal cells at all tested doses (12.5-50 µg/kg bw/day), which was reversible. | |
| Rat | 3 months | Oral | 50 µg/kg bw/day | Ovarian vacuolisation at the highest dose. | ||
| Dinoprost Tromethamine | Rat | - | Oral/Subcutaneous | - | Non-teratogenic. | |
| Rabbit | - | Oral/Subcutaneous | - | Non-teratogenic. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. However, a standard acute oral toxicity study is generally conducted following international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Representative Protocol for Acute Oral Toxicity Study (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.
1. Test Animals:
-
Species: Typically, a rodent species like the rat is used.
-
Sex: Usually, only one sex (typically females, as they are often more sensitive) is used.
-
Number: Three animals are used per step.
2. Housing and Feeding:
-
Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles.
-
Standard laboratory diet and water are provided ad libitum, though fasting is required before and shortly after administration of the test substance.
3. Dose Administration:
-
The test substance is administered orally, usually via gavage.
-
The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance.
4. Observation:
-
Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded weekly.
-
All animals (deceased and survivors at the end of the study) undergo a gross necropsy.
5. Stepwise Procedure:
-
The outcome of the first step (mortality or survival of the three animals) determines the next step:
-
If mortality occurs, the next step uses a lower dose.
-
If no mortality occurs, the next step uses a higher dose.
-
-
This process continues until the toxicity class of the substance can be determined.
Visualizations
Logical Flow of an Acute Toxicity Study
Caption: Workflow of a typical acute toxicity study.
Prostaglandin F2α Signaling Pathway
Caption: Simplified PGF2α signaling pathway leading to luteolysis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Luprostiol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Luprostiol, a synthetic prostaglandin F2α analogue. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of aerosols or vapors.
-
Spill Management: In the event of a spill, contain and collect the spillage with non-combustible, inert absorbent materials. Place the contaminated material in a suitable, sealed container for disposal as hazardous waste.
-
Special Handling Considerations: Pregnant women or women of child-bearing age should avoid contact with this compound due to its potential effects on reproductive health.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound waste involves chemical inactivation to mitigate its biological activity, followed by disposal as hazardous chemical waste in accordance with institutional and local regulatory guidelines.
Waste Segregation
Proper segregation of this compound waste is the first critical step to ensure safe and compliant disposal.
-
Dedicated Waste Container: Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, in a dedicated, clearly labeled, and leak-proof container.
-
Labeling: The container must be labeled as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
Compatibility: Ensure the waste container is compatible with the solvents used to dissolve the this compound (e.g., ethanol, dimethyl sulfoxide).
Chemical Inactivation via Hydrolysis
Prostaglandins like this compound are susceptible to degradation under acidic or basic conditions through hydrolysis. This process helps to neutralize its biological activity.
Experimental Protocol for Chemical Inactivation:
-
Preparation: This procedure should be performed in a chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution (if necessary): If dealing with a concentrated stock solution of this compound, it may be diluted with an appropriate solvent (e.g., ethanol) to a lower concentration before proceeding with hydrolysis.
-
Hydrolysis:
-
Basic Hydrolysis: Slowly add a 1M solution of sodium hydroxide (NaOH) to the this compound waste solution with stirring. A general recommendation is to aim for a final pH of ≥ 10. Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete degradation.
-
Acidic Hydrolysis: Alternatively, slowly add a 1M solution of hydrochloric acid (HCl) to the this compound waste solution with stirring to achieve a final pH of ≤ 3. Let the mixture stand for at least 24 hours at room temperature.
-
-
Neutralization: After the inactivation period, neutralize the solution by slowly adding either 1M HCl (for basic hydrolysis) or 1M NaOH (for acidic hydrolysis) until the pH is between 6 and 8. Monitor the temperature during neutralization as it can be an exothermic reaction.
-
Final Disposal: The neutralized, inactivated solution should be collected in a properly labeled hazardous waste container for pickup by a licensed environmental waste management service.
Data Presentation: Hydrolysis Parameters for this compound Inactivation
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
| Reagent | 1M Sodium Hydroxide (NaOH) | 1M Hydrochloric Acid (HCl) |
| Target pH | ≥ 10 | ≤ 3 |
| Reaction Time | ≥ 24 hours | ≥ 24 hours |
| Temperature | Room Temperature | Room Temperature |
Note: The reaction times provided are conservative estimates to ensure complete degradation. The actual rate of hydrolysis can be influenced by factors such as the initial concentration of this compound and the specific solvent used.
Disposal of Empty Containers and Contaminated Materials
-
Empty Vials: Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected and treated as this compound waste. After rinsing, the defaced vials can be disposed of as regular laboratory glass waste, in accordance with institutional guidelines.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be placed in the designated hazardous waste container for this compound.
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations for hazardous waste management. It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste disposal company.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
Caption: Chemical Inactivation Experimental Workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
